molecular formula C8H14ClNO2 B118251 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride CAS No. 81074-81-9

5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride

Cat. No.: B118251
CAS No.: 81074-81-9
M. Wt: 191.65 g/mol
InChI Key: UDLQUVLALYCAMJ-UHFFFAOYSA-N
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Description

5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C8H14ClNO2 and its molecular weight is 191.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[5-[(dimethylamino)methyl]furan-2-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H13NO2.ClH/c1-9(2)5-7-3-4-8(6-10)11-7;/h3-4,10H,5-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDLQUVLALYCAMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(O1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201001756
Record name {5-[(Dimethylamino)methyl]furan-2-yl}methanol--hydrogen chloride (1/1)
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Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

81074-81-9
Record name 2-Furanmethanol, 5-[(dimethylamino)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ((2-(Hydroxymethyl)-5-furyl)methyl)ammonium chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {5-[(Dimethylamino)methyl]furan-2-yl}methanol--hydrogen chloride (1/1)
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Record name [[2-(hydroxymethyl)-5-furyl]methyl]ammonium chloride
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Foundational & Exploratory

Technical Guide: Physical Properties of 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known physical properties of 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride, a furan derivative. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This compound is also known as Ranitidine Impurity F HCl.[1]

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. This data is essential for its handling, storage, and application in a laboratory setting.

PropertyValueSource
CAS Number 81074-81-9[1][2][3][4]
Molecular Formula C₈H₁₄ClNO₂[1][2][3]
Molecular Weight 191.66 g/mol [1][2][3]
Appearance Powder[3][5]
Melting Point 122-125 °C (decomposes)[2][3][5]
Solubility Slightly soluble in DMSO and Methanol.[2]
Storage Conditions Hygroscopic, store in a refrigerator under an inert atmosphere.[2]

Experimental Protocols

While specific experimental protocols for the determination of the physical properties of this exact compound are not detailed in the provided search results, standard laboratory procedures are employed. An illustrative example for determining the melting point is provided below.

Melting Point Determination (General Protocol)

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

Procedure:

  • A small, dry sample of the powdered compound is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady rate.

  • The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded. For this compound, decomposition is observed in the range of 122-125 °C.[2][3][5]

Synthesis and Logical Workflow

This compound is synthesized from its free base, 5-(dimethylaminomethyl)furfuryl alcohol. The general synthetic pathway involves the reaction of 2-furanmethanol with bis(dimethylamino)methane under acidic conditions to yield the free base, which is then treated with hydrochloric acid to form the hydrochloride salt.[6][7] A number of synthesis methods for the free base have been published.[6][7][8]

The logical workflow for the synthesis can be visualized as follows:

G cluster_0 Synthesis of 5-(Dimethylaminomethyl)furfuryl alcohol (Free Base) cluster_1 Formation of Hydrochloride Salt A 2-Furanmethanol D Mannich Reaction A->D B bis(Dimethylamino)methane B->D C Acidic Conditions (e.g., Acetic Acid) C->D E 5-(Dimethylaminomethyl)furfuryl alcohol D->E G Protonation E->G F Hydrochloric Acid (HCl) F->G H This compound G->H

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide to 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride, a furan derivative primarily known as Ranitidine Impurity F. The document details its chemical structure, physicochemical properties, and synthesis. While its biological activity is not extensively studied, its role as a corrosion inhibitor is discussed. This guide aims to be a valuable resource for professionals in research and drug development by consolidating available data, including experimental protocols and structural information.

Chemical Identity and Structure

This compound is the hydrochloride salt of 5-(Dimethylaminomethyl)furfuryl alcohol. It is classified as a furan derivative.

Chemical Structure:

The chemical structure of this compound is presented below. The molecule consists of a furan ring substituted with a dimethylaminomethyl group at the 5-position and a hydroxymethyl group at the 2-position. The amine is protonated to form the hydrochloride salt.

G furanmethanol 2-Furanmethanol intermediate Reaction Mixture furanmethanol->intermediate bis_dmam bis(Dimethylamino)methane bis_dmam->intermediate acetic_acid Acetic Acid acetic_acid->intermediate Catalyst workup Basification & Extraction intermediate->workup 18h, RT product 5-(Dimethylaminomethyl)furfuryl alcohol workup->product NaOH, Ethyl Acetate G ranitidine Ranitidine n_oxide Ranitidine N-oxide ranitidine->n_oxide N-oxidation s_oxide Ranitidine S-oxide ranitidine->s_oxide S-oxidation desmethyl Desmethyl Ranitidine ranitidine->desmethyl N-demethylation excretion Urinary Excretion ranitidine->excretion Unchanged n_oxide->excretion s_oxide->excretion desmethyl->excretion G cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis prep_steel Prepare Mild Steel Coupons weight_loss Weight Loss Measurement prep_steel->weight_loss electrochemical Electrochemical Measurements (Polarization, EIS) prep_steel->electrochemical prep_solution Prepare Test Solutions (HCl with/without inhibitor) prep_solution->weight_loss prep_solution->electrochemical calc_rate Calculate Corrosion Rate weight_loss->calc_rate calc_eff Determine Inhibition Efficiency electrochemical->calc_eff det_mech Elucidate Inhibition Mechanism electrochemical->det_mech

An In-depth Technical Guide to the Synthesis of 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthetic pathways for 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride, a key intermediate in the pharmaceutical industry, notably in the synthesis of H₂-receptor antagonists like ranitidine.[1][2] The document details various synthetic strategies, presenting quantitative data in structured tables, and providing explicit experimental protocols. Visual diagrams generated using Graphviz are included to illustrate the reaction pathways.

Overview of Synthetic Strategies

The synthesis of 5-(Dimethylaminomethyl)furfuryl alcohol, the free base of the target hydrochloride salt, can be achieved through several principal routes. The subsequent conversion to its hydrochloride salt is a standard acid-base reaction. The main synthetic approaches are:

  • The Mannich Reaction: This classic approach involves the aminomethylation of furfuryl alcohol using dimethylamine and formaldehyde or a formaldehyde equivalent.

  • Reductive Amination of 5-Hydroxymethylfurfural (HMF): This pathway utilizes the versatile biomass-derived platform molecule 5-HMF, which undergoes reductive amination with dimethylamine.

  • Synthesis from Carbohydrates: An extension of the HMF route, this method starts from common sugars like glucose or fructose, which are first converted to HMF in situ.

The final step in all pathways is the reaction of the resulting 5-(Dimethylaminomethyl)furfuryl alcohol with hydrochloric acid to yield the stable hydrochloride salt.[3]

Synthesis Pathway 1: The Mannich Reaction

The Mannich reaction is a widely employed method for the synthesis of 5-(Dimethylaminomethyl)furfuryl alcohol from furfuryl alcohol.[4][5] This reaction can be carried out using different reagents to introduce the dimethylaminomethyl group.

Using Bis(dimethylamino)methane

A high-yield procedure involves the use of bis(dimethylamino)methane as the aminomethylating agent in an acidic medium.[4][5]

Experimental Protocol:

  • A solution of 2-furanmethanol (98 g, 1.0 mol) in acetic acid (1000 ml) is prepared in a reaction vessel.

  • The solution is stirred and cooled to 10°C.

  • A solution of bis(dimethylamino)methane (112 g, 1.1 mol) in acetic acid (200 ml) is added dropwise, maintaining the temperature at 10°C.[4][5]

  • The reaction mixture is then stirred at room temperature for 18 hours.[4][5]

  • Following the reaction, acetic acid is removed at 60°C under reduced pressure.[4][5]

  • Ice (200 g) is added to the residue, which is then made basic with a 40% aqueous sodium hydroxide solution with external cooling.[4][5]

  • The mixture is extracted with ethyl acetate.

  • The organic extracts are combined, and the solvent is evaporated.

  • The resulting residue is distilled to yield 5-dimethylaminomethyl-2-furanmethanol.[4][5]

Quantitative Data:

Reactant/ProductMolar Mass ( g/mol )Amount (g)Moles (mol)Yield (%)Boiling Point (°C/mmHg)
2-Furanmethanol98.10981.0--
Bis(dimethylamino)methane102.181121.1--
5-(Dimethylaminomethyl)furfuryl alcohol155.191450.939492-96 / 0.2-0.5

Reaction Pathway Diagram:

Mannich_Reaction Furfuryl_Alcohol Furfuryl Alcohol Reaction + Furfuryl_Alcohol->Reaction Bis_dimethylamino_methane Bis(dimethylamino)methane Bis_dimethylamino_methane->Reaction Acetic_Acid Acetic Acid Acetic_Acid->Reaction Product 5-(Dimethylaminomethyl)furfuryl alcohol Reaction->Product 18h, RT

Caption: Mannich reaction of furfuryl alcohol with bis(dimethylamino)methane.

Using Dimethylamine and Paraformaldehyde

An alternative Mannich reaction involves the use of dimethylamine and paraformaldehyde.[6]

Experimental Protocol:

This method involves the aminomethylation of furfuryl alcohol with dimethylamine and paraformaldehyde.[6] Specific experimental details such as reaction times, temperatures, and workup procedures are proprietary to various manufacturers but generally follow the principles of the Mannich reaction.

Synthesis Pathway 2: Reductive Amination of 5-Hydroxymethylfurfural (HMF)

This modern approach utilizes 5-hydroxymethylfurfural (HMF), a versatile platform chemical derived from biomass. The synthesis proceeds via reductive amination.

One-Pot Synthesis from 5-Hydroxymethylfurfural

A patented one-pot method describes the synthesis from HMF using a mixture of N,N-dimethylformamide (DMF), formic acid, and water as the reaction medium.[1]

Experimental Protocol:

  • In a 50 mL round-bottom flask, add formic acid (21 g), water (2.86 g), and N,N-dimethylformamide (11.14 g).

  • Add 5-hydroxymethylfurfural (6 g) to the solution and ensure it is fully dissolved.

  • The flask is placed in an oil bath and heated to 120°C for 3 hours.[1]

  • After the reaction is complete, the solvent is recovered by distillation.

  • The residue is adjusted to a pH of 11-12 with a 40% sodium hydroxide solution.

  • The mixture is extracted three times with 100 mL of ethyl acetate.

  • The combined ethyl acetate layers are distilled to remove the solvent, yielding the crude product.

  • The crude product is purified by vacuum distillation.[1]

Quantitative Data:

Reactant/ProductMolar Mass ( g/mol )Amount (g)Moles (mol)Yield (%)Boiling Point (°C/Pa)
5-Hydroxymethylfurfural126.1160.0476--
Formic Acid46.0321---
N,N-Dimethylformamide73.0911.14---
Water18.022.86---
5-(Dimethylaminomethyl)furfuryl alcohol155.19-->95130-133 / 2000

Reaction Pathway Diagram:

Reductive_Amination HMF 5-Hydroxymethylfurfural Reaction + HMF->Reaction Reagents DMF, Formic Acid, Water Reagents->Reaction Product 5-(Dimethylaminomethyl)furfuryl alcohol Reaction->Product 3h, 120°C

Caption: Reductive amination of 5-hydroxymethylfurfural.

Synthesis from Carbohydrates

A related and sustainable approach involves the in-situ generation of 5-HMF from common carbohydrates like glucose, fructose, or sucrose, followed by the one-pot reductive amination as described above.[1]

Experimental Workflow:

Carbohydrate_Synthesis Carbohydrates Glucose, Fructose, or Sucrose HMF_Formation In-situ HMF Formation Carbohydrates->HMF_Formation Reductive_Amination Reductive Amination HMF_Formation->Reductive_Amination Product 5-(Dimethylaminomethyl)furfuryl alcohol Reductive_Amination->Product

Caption: Synthesis from carbohydrates via in-situ HMF formation.

Conversion to Hydrochloride Salt

The final step to obtain the stable, crystalline hydrochloride salt is the protonation of the basic tertiary amine of 5-(Dimethylaminomethyl)furfuryl alcohol with hydrochloric acid.

Experimental Protocol:

  • Dissolve the purified 5-(Dimethylaminomethyl)furfuryl alcohol in a suitable anhydrous solvent such as isopropanol or acetonitrile.[7][8]

  • Cool the solution in an ice bath.

  • Bubble hydrogen chloride gas through the solution or add a solution of HCl in an anhydrous solvent dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • The precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum.

Reaction Diagram:

Hydrochloride_Formation Free_Base 5-(Dimethylaminomethyl)furfuryl alcohol Reaction + Free_Base->Reaction HCl HCl HCl->Reaction Product This compound Reaction->Product

Caption: Formation of the hydrochloride salt.

Conclusion

The synthesis of this compound can be accomplished through various effective pathways. The choice of a particular method may depend on factors such as the availability and cost of starting materials, desired yield and purity, and scalability of the process. The Mannich reaction offers a high-yield route from readily available furfuryl alcohol, while the reductive amination of HMF provides a more sustainable approach utilizing biomass-derived feedstocks. Each method has its own set of optimal conditions that must be carefully controlled to achieve the desired outcome. The final conversion to the hydrochloride salt is a straightforward and efficient process.

References

Unveiling the Putative Mechanism of Action: A Technical Guide to 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride as a Monoamine Oxidase B Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride, also known as Ranitidine Impurity F, is a furan derivative that has been identified as a potential inhibitor of Monoamine Oxidase B (MAO-B). While specific peer-reviewed studies detailing its mechanism of action are not extensively available, its structural similarity to other known furan-based MAO-B inhibitors allows for a hypothesized mechanism. This technical guide consolidates the available information, proposes a likely mechanism of action based on analogous compounds, and provides detailed experimental protocols and conceptual frameworks relevant to its investigation.

Introduction

5-(Dimethylaminomethyl)furfuryl alcohol is a furan derivative.[1] The non-hydrochloride form, 5-[(Dimethylamino)methyl]-2-furanmethanol, is recognized as an intermediate in the synthesis of Ranitidine hydrochloride and is cited as an inhibitor of monoamine oxidase B (MAO-B).[2] MAO-B is a key enzyme in the catabolism of neurotransmitters, particularly dopamine, and its inhibition is a therapeutic strategy for neurodegenerative conditions such as Parkinson's disease. This guide explores the potential mechanism of action of this compound as a MAO-B inhibitor.

Physicochemical Properties

A summary of the key physicochemical properties for the related compound 5-((Dimethylamino)methyl)-2-furanmethanol is provided below.

PropertyValueReference
Molecular FormulaC8H13NO2[3]
Molecular Weight155.19 g/mol [3]
Boiling Point217.7°C at 760mmHg[2]
Flash Point85.5°C[2]
pKa (Predicted)14.02 ± 0.10[2]

Proposed Mechanism of Action: MAO-B Inhibition

Based on the established activity of furan-containing compounds as MAO-B inhibitors, this compound likely exerts its effect through direct interaction with the MAO-B enzyme.

The Monoamine Oxidase B Signaling Pathway

MAO-B is a flavin-containing enzyme located on the outer mitochondrial membrane that catalyzes the oxidative deamination of monoamines, including dopamine.[] Inhibition of MAO-B leads to an increase in synaptic dopamine levels, which can alleviate the motor symptoms of Parkinson's disease.[] The proposed inhibitory action of the title compound would interrupt this catalytic cycle.

MAO_B_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B Catabolism VMAT2 VMAT2 Dopamine->VMAT2 Uptake Metabolites Inactive Metabolites (DOPAC) MAO_B->Metabolites Compound 5-(Dimethylaminomethyl) furfuryl alcohol HCl Compound->MAO_B Inhibition Vesicle Synaptic Vesicle VMAT2->Vesicle Synaptic_Dopamine Synaptic Dopamine Vesicle->Synaptic_Dopamine Release Dopamine_Receptor Dopamine Receptor Synaptic_Dopamine->Dopamine_Receptor Binding Postsynaptic_Signal Postsynaptic Signaling Dopamine_Receptor->Postsynaptic_Signal

Caption: Proposed MAO-B Inhibition Pathway.
Molecular Interactions

The furan ring is a common scaffold in MAO-B inhibitors. Molecular docking studies of similar furan-containing compounds suggest that the furan ring and its substituents likely interact with key residues in the active site of the MAO-B enzyme. The dimethylaminomethyl group may engage in hydrogen bonding or electrostatic interactions, while the furan ring itself could form hydrophobic interactions within the enzyme's binding pocket.

Experimental Protocols for Characterization

To rigorously determine the mechanism of action, a series of in vitro and in silico experiments are necessary. The following protocols are based on standard methodologies used for the characterization of MAO-B inhibitors.

In Vitro MAO-B Inhibition Assay (Fluorometric Method)

This assay quantifies the inhibitory potential of the compound by measuring the production of hydrogen peroxide, a byproduct of MAO-B activity.

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., benzylamine or tyramine)

  • Horseradish peroxidase (HRP)

  • A suitable fluorometric probe (e.g., Amplex Red or equivalent)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Test compound (this compound)

  • Positive control (e.g., Selegiline or Rasagiline)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound and positive control in assay buffer.

  • In a 96-well plate, add the test compound dilutions, positive control, and a vehicle control (assay buffer).

  • Add the MAO-B enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Prepare a reaction mixture containing the MAO-B substrate, HRP, and the fluorometric probe in assay buffer.

  • Initiate the enzymatic reaction by adding the reaction mixture to all wells.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and ~590 nm emission for Amplex Red) over time.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

MAO_B_Assay_Workflow A Prepare Serial Dilutions (Test Compound & Control) B Add to 96-well Plate A->B C Add MAO-B Enzyme B->C D Incubate (e.g., 15 min at 37°C) C->D F Initiate Reaction D->F E Prepare Reaction Mix (Substrate, HRP, Probe) E->F G Measure Fluorescence (Kinetic Read) F->G H Data Analysis (Calculate IC50) G->H

Caption: Fluorometric MAO-B Inhibition Assay Workflow.
Kinetic Studies for Inhibition Type Determination

To understand how the compound inhibits MAO-B (e.g., competitive, non-competitive, uncompetitive, or mixed), kinetic studies are performed.

Procedure:

  • Perform the MAO-B inhibition assay as described above, but with varying concentrations of both the substrate and the inhibitor.

  • For each inhibitor concentration, measure the initial reaction velocities at different substrate concentrations.

  • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

  • Analyze the changes in Vmax (y-intercept) and Km (x-intercept) in the presence of the inhibitor to determine the type of inhibition.

Inhibition TypeEffect on VmaxEffect on KmLineweaver-Burk Plot
CompetitiveUnchangedIncreasesLines intersect on the y-axis
Non-competitiveDecreasesUnchangedLines intersect on the x-axis
UncompetitiveDecreasesDecreasesLines are parallel
MixedDecreasesIncreases or DecreasesLines intersect in the second or third quadrant
Reversibility Studies

Dialysis or rapid dilution methods can be used to determine if the inhibition is reversible or irreversible.

Procedure (Rapid Dilution Method):

  • Incubate a concentrated solution of MAO-B with a high concentration of the inhibitor for an extended period.

  • Rapidly dilute the enzyme-inhibitor mixture into the assay medium.

  • Immediately measure the enzymatic activity.

  • If the activity is restored upon dilution, the inhibition is reversible. If the activity remains low, the inhibition is likely irreversible.

In Silico Analysis: Molecular Docking

Molecular docking simulations can provide insights into the binding mode of this compound with the MAO-B active site.

Procedure:

  • Obtain the 3D crystal structure of human MAO-B from the Protein Data Bank (PDB).

  • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Generate a 3D conformer of the ligand (the compound of interest).

  • Define the binding site on the MAO-B enzyme, typically centered on the flavin adenine dinucleotide (FAD) cofactor.

  • Perform docking calculations using software such as AutoDock or Glide.

  • Analyze the resulting poses to identify the most favorable binding orientation and the key interactions (hydrogen bonds, hydrophobic interactions, etc.) with the active site residues.

Docking_Workflow A Obtain MAO-B Structure (from PDB) B Prepare Protein (Add Hydrogens, etc.) A->B D Define Binding Site B->D C Generate Ligand 3D Structure E Perform Docking Simulation C->E D->E F Analyze Binding Poses and Interactions E->F

References

In-Depth Technical Guide: 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride (CAS: 81074-81-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride, with a CAS number of 81074-81-9, is a furan derivative that serves as a critical intermediate in the synthesis of blockbuster pharmaceuticals.[1][2] Notably, it is a well-documented precursor in the production of Ranitidine, a potent histamine H2-receptor antagonist widely used in the treatment of peptic ulcers and gastroesophageal reflux disease. This compound is also recognized as "Ranitidine Impurity F HCl," highlighting its importance in the quality control and impurity profiling of the final active pharmaceutical ingredient (API).[3] Beyond its pharmaceutical applications, it has been investigated for its properties as a corrosion inhibitor for mild steel in acidic environments.[1] This guide provides a comprehensive overview of its physicochemical properties, synthesis, and biological relevance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 81074-81-9[1][3]
Molecular Formula C₈H₁₄ClNO₂[1][3]
Molecular Weight 191.66 g/mol [1][3]
Appearance Powder[1]
Melting Point 122-125 °C (decomposes)[1]
Solubility Slightly soluble in DMSO and Methanol
SMILES Cl[H].CN(C)Cc1ccc(CO)o1[1]
InChI 1S/C8H13NO2.ClH/c1-9(2)5-7-3-4-8(6-10)11-7;/h3-4,10H,5-6H2,1-2H3;1H[1]
InChI Key UDLQUVLALYCAMJ-UHFFFAOYSA-N[1]

Synthesis and Experimental Protocols

5-(Dimethylaminomethyl)furfuryl alcohol is primarily synthesized via the Mannich reaction, utilizing furfuryl alcohol, dimethylamine, and formaldehyde. The resulting free base is then converted to its hydrochloride salt. The following experimental protocols are derived from established synthetic routes for its use as a precursor to Ranitidine.

Synthesis of 5-(Dimethylaminomethyl)furfuryl alcohol

This procedure outlines a common method for the aminomethylation of furfuryl alcohol.

Materials:

  • Furfuryl alcohol

  • Dimethylamine

  • Paraformaldehyde

  • Appropriate solvent (e.g., ethanol)

  • Hydrochloric acid (for hydrochloride salt formation)

Protocol:

  • Combine furfuryl alcohol, dimethylamine, and paraformaldehyde in a suitable reaction vessel containing the chosen solvent.

  • The reaction mixture is typically stirred and may require heating to proceed to completion.

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The crude product, 5-(Dimethylaminomethyl)furfuryl alcohol (free base), is then purified, often through distillation.

  • To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent and treated with hydrochloric acid.

  • The resulting precipitate of this compound is collected by filtration, washed, and dried.

Synthesis of Ranitidine from 5-(Dimethylaminomethyl)furfuryl alcohol

This protocol details the subsequent conversion of 5-(Dimethylaminomethyl)furfuryl alcohol to Ranitidine.

Materials:

  • 5-(Dimethylaminomethyl)furfuryl alcohol

  • Cysteamine hydrochloride (2-mercaptoethylamine hydrochloride)

  • N-methyl-1-methylthio-2-nitroethenamine

  • Appropriate solvents

Protocol:

  • 5-(Dimethylaminomethyl)furfuryl alcohol is reacted with cysteamine hydrochloride. This step involves the substitution of the hydroxyl group with the thioethylamine moiety.

  • The intermediate, 5-dimethylaminomethyl-2-(2′-aminoethyl)thiomethylfurane, is then reacted with N-methyl-1-methylthio-2-nitroethenamine.

  • This final condensation step yields Ranitidine.

  • The crude Ranitidine is then subjected to purification processes, such as crystallization, to obtain the final, high-purity API.

Biological Relevance and Mechanism of Action

While there is limited direct research on the biological activity of this compound itself, its significance lies in its role as a key precursor to Ranitidine. Therefore, its biological relevance is intrinsically linked to the pharmacological action of Ranitidine.

Ranitidine is a histamine H2-receptor antagonist. It functions by competitively inhibiting the binding of histamine to H2 receptors on the basolateral membrane of gastric parietal cells. This action leads to a reduction in gastric acid secretion.

Signaling Pathway of Histamine H2 Receptor and Ranitidine Action

The following diagram illustrates the signaling pathway of the histamine H2 receptor and the point of intervention by Ranitidine.

G cluster_0 Gastric Parietal Cell Histamine Histamine H2_Receptor H2 Receptor Histamine->H2_Receptor Binds G_Protein Gs Protein H2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates H_K_ATPase H+/K+ ATPase (Proton Pump) PKA->H_K_ATPase Phosphorylates & Activates H_ion H+ Secretion (Gastric Acid) H_K_ATPase->H_ion Promotes Ranitidine Ranitidine Ranitidine->H2_Receptor Competitively Inhibits

Caption: Histamine H2 receptor signaling pathway and Ranitidine's mechanism of action.

Genotoxicity of Related Impurities

Recent concerns have been raised regarding the presence of genotoxic impurities, such as N-nitrosodimethylamine (NDMA), in Ranitidine products. These impurities can arise from the degradation of the Ranitidine molecule itself or from the manufacturing process. As this compound is a key starting material, controlling its purity and the subsequent synthesis steps is crucial to minimize the formation of any potential genotoxic byproducts in the final drug substance. While studies on the mutagenicity of furfuryl alcohol itself have shown mixed results, the potential for impurity formation during synthesis necessitates rigorous analytical monitoring.[4][5][6][7][8]

Experimental Workflow Visualization

The following diagram provides a high-level overview of the experimental workflow from this compound to the final API, Ranitidine.

G start Starting Material: 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride step1 Reaction with Cysteamine Hydrochloride start->step1 intermediate Intermediate: 5-dimethylaminomethyl-2- (2'-aminoethyl)thiomethylfurane step1->intermediate step2 Condensation with N-methyl-1-methylthio- 2-nitroethenamine intermediate->step2 crude_api Crude Ranitidine step2->crude_api purification Purification (e.g., Crystallization) crude_api->purification final_api Final API: Ranitidine purification->final_api qc Quality Control (Impurity Profiling) final_api->qc

Caption: Synthetic workflow from the starting material to the final Ranitidine API.

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry, primarily due to its role as a pivotal intermediate in the synthesis of Ranitidine. Its physicochemical properties are well-characterized, and its synthesis is well-established. While direct biological data on this specific molecule is sparse, its connection to a major therapeutic agent underscores its importance in drug development and manufacturing. A thorough understanding of its chemistry and the control of its purity are paramount for ensuring the quality and safety of the final drug product. Future research could focus on the potential for this intermediate to contribute to the formation of impurities and on optimizing its synthesis to enhance yield and purity, thereby improving the overall manufacturing process of Ranitidine and other potential derivatives.

References

5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride molecular weight.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride, also known as Ranitidine Impurity F HCl, is a furan derivative with significant applications in both the pharmaceutical and industrial sectors. Primarily recognized as a key intermediate in the synthesis of the H₂ histamine receptor antagonist, ranitidine, it has also been a subject of research for its properties as a corrosion inhibitor. This technical guide provides an in-depth overview of its chemical properties, synthesis, and relevant experimental protocols, tailored for a scientific audience.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference
Molecular Weight 191.66 g/mol [1]
Molecular Formula C₈H₁₄ClNO₂[1]
CAS Number 81074-81-9[1]
Melting Point 122-125 °C (decomposes)[1][2]
Appearance Powder[1]
Solubility Slightly soluble in DMSO and Methanol[2]
EC Number 279-686-0[1]
InChI Key UDLQUVLALYCAMJ-UHFFFAOYSA-N[1]

Synthesis

This compound is typically synthesized from its free base, 5-(Dimethylaminomethyl)furfuryl alcohol. The free base can be prepared through various methods, with one common approach involving the reaction of 2-furanmethanol (furfuryl alcohol) with bis(dimethylamino)methane in the presence of an acid catalyst.

Experimental Protocol: Synthesis of 5-(Dimethylaminomethyl)furfuryl alcohol

This protocol is adapted from established patent literature.[3][4]

  • Reaction Setup: In a suitable reaction vessel, dissolve 2-furanmethanol (1.0 mol) in acetic acid (1000 ml).

  • Reagent Addition: While cooling the vessel to approximately 10°C, add a solution of bis(dimethylamino)methane (1.1 mol) in acetic acid (200 ml) dropwise with continuous stirring.

  • Reaction: Allow the mixture to stir at room temperature for 18 hours.

  • Solvent Removal: Remove the acetic acid at 60°C under reduced pressure.

  • Work-up: To the residue, add ice (200 g) and basify with a 40% aqueous sodium hydroxide solution, ensuring the temperature is controlled with external cooling.

  • Extraction: Extract the aqueous mixture with ethyl acetate.

  • Isolation: Dry the combined ethyl acetate extracts and evaporate the solvent.

  • Purification: Distill the residue under reduced pressure (e.g., 92-96°C at 0.2-0.5 mmHg) to yield pure 5-(Dimethylaminomethyl)furfuryl alcohol.

The hydrochloride salt can then be prepared by treating a solution of the free base in a suitable solvent (e.g., isopropanol) with a solution of hydrogen chloride in the same or a compatible solvent, followed by isolation of the precipitated salt.

Synthesis Workflow

G cluster_synthesis Synthesis of 5-(Dimethylaminomethyl)furfuryl alcohol furanmethanol 2-Furanmethanol in Acetic Acid reaction Reaction at Room Temperature (18h) furanmethanol->reaction bis_dma bis(Dimethylamino)methane in Acetic Acid bis_dma->reaction solvent_removal Solvent Removal (Reduced Pressure) reaction->solvent_removal workup Basification with NaOH solvent_removal->workup extraction Extraction with Ethyl Acetate workup->extraction purification Distillation (Reduced Pressure) extraction->purification product 5-(Dimethylaminomethyl)furfuryl alcohol purification->product

Caption: Workflow for the synthesis of 5-(Dimethylaminomethyl)furfuryl alcohol.

Applications in Drug Development

The primary role of this compound in drug development is as a crucial intermediate in the synthesis of Ranitidine. Ranitidine is a well-known histamine H2-receptor antagonist used to decrease stomach acid production.

Ranitidine Synthesis Pathway

G cluster_ranitidine Synthesis of Ranitidine start 5-(Dimethylaminomethyl)furfuryl alcohol intermediate 2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine start->intermediate cysteamine Cysteamine cysteamine->intermediate ranitidine Ranitidine intermediate->ranitidine reagent N-methyl-1-methylthio-2-nitroethenamine reagent->ranitidine

Caption: Synthesis of Ranitidine from 5-(Dimethylaminomethyl)furfuryl alcohol.

Mechanism of Action of Ranitidine

Ranitidine functions by competitively and reversibly inhibiting the binding of histamine to H2 receptors on gastric parietal cells.[5][6][7] This action blocks the downstream signaling cascade that leads to the secretion of gastric acid.

G cluster_pathway Ranitidine Mechanism of Action on Parietal Cells histamine Histamine h2_receptor H2 Receptor histamine->h2_receptor Binds ranitidine Ranitidine ranitidine->h2_receptor Blocks ac Adenylate Cyclase h2_receptor->ac Activates camp cAMP ac->camp atp ATP atp->camp pka Protein Kinase A camp->pka Activates proton_pump H+/K+ ATPase (Proton Pump) pka->proton_pump Activates Transport acid_secretion Gastric Acid Secretion proton_pump->acid_secretion G cluster_corrosion Electrochemical Corrosion Testing Workflow preparation Prepare Mild Steel Electrode cell_setup Set up Three-Electrode Cell preparation->cell_setup stabilization Stabilize at Open-Circuit Potential (Ecorr) cell_setup->stabilization solution_blank Corrosive Medium (e.g., 1M HCl) solution_blank->cell_setup solution_inhibitor Corrosive Medium + Inhibitor solution_inhibitor->cell_setup potentiodynamic Potentiodynamic Polarization stabilization->potentiodynamic eis Electrochemical Impedance Spectroscopy (EIS) stabilization->eis data_analysis Data Analysis (Tafel & Nyquist/Bode Plots) potentiodynamic->data_analysis eis->data_analysis results Calculate Inhibition Efficiency (%IE) data_analysis->results

References

The Biological Versatility of the Furan Scaffold: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have led to its incorporation into a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the diverse pharmacological activities of furan derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are included to support further research and drug development in this promising area.

Anticancer Activity of Furan Derivatives

Furan-containing compounds have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of critical signaling pathways implicated in cancer progression.

Quantitative Anticancer Activity Data

The antiproliferative activity of various furan derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A summary of the IC50 values for selected furan derivatives against different cancer cell lines is presented in Table 1.

Compound/Derivative ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference Compound
Furan-based Pyridine CarbohydrazideCompound 4MCF-7 (Breast)4.06Staurosporine
Furan-based N-phenyl TriazinoneCompound 7MCF-7 (Breast)2.96Staurosporine
Furan-fused Chalcone5-cinnamoyl-6-hydroxy-3-phenlybenzofenoneHL60 (Leukemia)12.3-
Furan-fused Chalcone7-cinnamoyl-6-hydroxybenzofuranHL60 (Leukemia)17.2-
FuranopyridinoneCompound 4cKYSE70 (Esophageal)0.655 µg/mL-
FuranopyridinoneCompound 4cKYSE150 (Esophageal)0.655 µg/mL-
FuropyrimidineCompound 7bA549 (Lung)6.66Sorafenib (6.60 µM)
Furan-containing ChalconeCompound 3cMDA-MB-231 (Breast)9.8 µg/mL-
Carbohydrazide with Furan MoietyCompound 3gA549 (Lung)>100-
Benzofuran DerivativeCompound 1K562 (Leukemia)5Doxorubicin (1.136 µM)
Benzofuran DerivativeCompound 1HL60 (Leukemia)0.1Doxorubicin (1.136 µM)

Table 1: Anticancer Activity of Selected Furan Derivatives. [1][2][3][4][5][6][7][8]

Signaling Pathways in Anticancer Activity

Furan derivatives exert their anticancer effects through the modulation of various signaling pathways crucial for cancer cell survival and proliferation.

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a key regulator of cell growth, proliferation, and survival. Some furan derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Furan Furan Derivative Furan->PI3K Inhibits

PI3K/Akt signaling pathway and furan derivative inhibition.

The Wnt/β-catenin pathway is crucial in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. Some flavonoids and other natural products are known to modulate this pathway, and furan derivatives are being investigated for similar activities.

Wnt_Catenin_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh Activates LRP LRP5/6 LRP->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK-3β) Dsh->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Promotes Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF BetaCatenin->TCF_LEF Translocates and binds Furan Furan Derivative (Proposed) Furan->BetaCatenin May Promote Degradation TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Activates

Wnt/β-catenin pathway and proposed furan derivative action.

Antimicrobial Activity of Furan Derivatives

Furan-based structures are found in several clinically used antimicrobial agents. Their mode of action often involves the generation of reactive intermediates that can damage microbial DNA and proteins.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a standard measure of the in vitro effectiveness of an antimicrobial agent. Table 2 summarizes the MIC values of various furan derivatives against different microbial strains.

Compound/Derivative ClassSpecific DerivativeMicrobial StrainMIC (µg/mL)Reference Compound
3-Aryl-3-(furan-2-yl)propanoic Acid3-(2,4-dimethylphenyl)-3-(furan-2-yl)propanoic acidEscherichia coli64-
Furan-Derived ChalconeCompound 2aStaphylococcus aureus256-
Furan-Derived ChalconeCompound 2cEscherichia coli1024-
Carbamothioyl-furan-2-carboxamide2,4-dinitrophenyl derivativeVarious Bacteria & Fungi150.7 - 295Gentamicin
2(5H)-Furanone DerivativeF131Staphylococcus aureus8 - 16Gentamicin
2(5H)-Furanone DerivativeF131Candida albicans32 - 128Fluconazole
Dibenzofuran bis(bibenzyl)-Candida albicans16 - 512-

Table 2: Antimicrobial Activity of Selected Furan Derivatives. [4][9][10][11][12]

Experimental Workflow for Antimicrobial Susceptibility Testing

A common method to determine the antimicrobial efficacy of a compound is the broth microdilution assay to find the Minimum Inhibitory Concentration (MIC).

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_compound Prepare serial dilutions of furan derivative start->prep_compound prep_inoculum Prepare standardized bacterial/fungal inoculum start->prep_inoculum inoculate Inoculate dilutions with microorganism prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at optimal temperature and time inoculate->incubate observe Visually inspect for turbidity (growth) incubate->observe determine_mic Determine MIC: lowest concentration with no visible growth observe->determine_mic end End determine_mic->end

Workflow for MIC determination by broth microdilution.

Anti-inflammatory Activity of Furan Derivatives

Certain furan derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.

Quantitative Anti-inflammatory Activity Data

The inhibitory activity of furan derivatives against COX-1 and COX-2 is a key indicator of their anti-inflammatory potential. Table 3 presents the IC50 values for selected furan-containing compounds.

Compound/Derivative ClassSpecific DerivativeTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference Compound
5-Aryl-2,2-dialkyl-4-phenyl-3(2H)furanoneMethyl sulfone derivative 28COX-20.06> 1667Rofecoxib
NaphthofuranoneCompound 30COX-20.329> 1519Rofecoxib
Furanone DerivativePyridazinone 5bCOX-20.04-Celecoxib (0.05 µM)
Furanone DerivativePyridazinone 8bCOX-20.04-Celecoxib (0.05 µM)
Furanone DerivativePyridazinone 8cCOX-20.04-Celecoxib (0.05 µM)
FuranocoumarinBergaptenInflammation (in vivo ED50)01.6±0.003 mg/kg--
FuranocoumarinOxypeucedanin hydrateInflammation (in vivo ED50)126.4±0.011 mg/kg--

Table 3: Anti-inflammatory Activity of Selected Furan Derivatives. [13][14][15]

Signaling Pathways in Inflammation

The anti-inflammatory effects of furan derivatives are often mediated by their interaction with signaling pathways that regulate the expression and activity of pro-inflammatory molecules.

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade plays a central role in the cellular response to inflammatory stimuli. Furan derivatives can modulate this pathway to reduce inflammation.

MAPK_Pathway cluster_extracellular Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) MAPKKK MAPKKK (e.g., MEKK, MLK) Stimuli->MAPKKK Activate MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylate MAPK p38 MAPK MAPKK->MAPK Phosphorylate TranscriptionFactors Transcription Factors (e.g., ATF-2) MAPK->TranscriptionFactors Activate Furan Furan Derivative Furan->MAPKK May Inhibit InflammatoryGenes Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α) TranscriptionFactors->InflammatoryGenes Induce

MAPK signaling pathway in inflammation.

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) is a nuclear receptor that plays a role in regulating inflammation. Some furan derivatives can act as agonists for PPAR-γ, leading to anti-inflammatory effects.

PPARg_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Furan Furan Derivative (Agonist) PPARg PPAR-γ Furan->PPARg Binds and Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) PPARg->PPRE Binds to ProInflammatory Pro-inflammatory Gene Transcription (e.g., NF-κB target genes) PPARg->ProInflammatory Inhibits AntiInflammatory Anti-inflammatory Gene Expression PPRE->AntiInflammatory Activates

PPAR-γ signaling pathway and furan derivative agonism.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of furan derivatives on cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Furan derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the furan derivatives in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of a furan derivative that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Furan derivatives

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the furan derivatives in the broth medium directly in the 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

COX Inhibition Assay

This protocol is used to evaluate the inhibitory effect of furan derivatives on COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Assay buffer (e.g., Tris-HCl)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Furan derivatives

  • EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection or a colorimetric/fluorometric probe

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.

  • Compound Incubation: Pre-incubate the enzymes with various concentrations of the furan derivatives or a vehicle control for a specified time (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to the mixture.

  • Reaction Termination: Stop the reaction after a defined period (e.g., 2 minutes) by adding a stopping solution (e.g., a solution of HCl).

  • PGE2 Measurement: Quantify the amount of PGE2 produced using an EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the furan derivative. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Conclusion

Furan derivatives represent a rich source of structurally diverse compounds with a wide range of significant biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their potential for the development of novel therapeutics. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the exploration and optimization of furan-based compounds for various medicinal applications. Further investigation into the structure-activity relationships and mechanisms of action of these versatile molecules will undoubtedly pave the way for the discovery of next-generation drugs.

References

A Technical Guide to 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride: Synthesis, Properties, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride (CAS No: 81074-81-9) is a critical chemical intermediate, most notably recognized for its role in the synthesis of Ranitidine, a widely-known histamine H2-receptor antagonist. This document provides a comprehensive technical overview of its synthesis, chemical properties, and core applications. Detailed experimental protocols for its preparation are outlined, and key quantitative data are presented for comparative analysis. Furthermore, its sequential conversion in the synthetic pathway to Ranitidine is visually represented to elucidate the logical workflow.

Chemical and Physical Properties

This compound is a furan derivative.[1] The hydrochloride salt is typically a powder.[1] The free base, 5-(Dimethylaminomethyl)furfuryl alcohol (CAS No: 15433-79-1), is a liquid at room temperature.[2][3]

Table 1: Physical and Chemical Properties

PropertyValueSource(s)
Molecular Formula C₈H₁₄ClNO₂[1][4][5]
Molecular Weight 191.66 g/mol [1][4][5]
Melting Point 122-125 °C (decomposition)[1]
Boiling Point (Free Base) 92-96 °C at 0.2-0.5 mmHg[6][7]
Density (Free Base) 1.07 g/cm³ at 25 °C[3]
CAS Number 81074-81-9[1][4][5]
EC Number 279-686-0[1]

Synthesis Protocols

The primary route for synthesizing 5-(Dimethylaminomethyl)furfuryl alcohol is the aminomethylation of furfuryl alcohol (also known as 2-furanmethanol).[6][8] Various methods have been developed to optimize this Mannich-type reaction.

Method 1: Synthesis via Mannich Reaction with Bis(dimethylamino)methane

This improved process avoids the use of formaldehyde and halide ions, leading to a product that is easier to purify.[6][7]

Experimental Protocol:

  • A solution of bis(dimethylamino)methane (112 g, 1.1 mol) in acetic acid (200 ml) is prepared.

  • This solution is added dropwise with cooling (maintaining 10°C) to a stirred solution of 2-furanmethanol (98 g, 1.0 mol) in acetic acid (1000 ml).[6][7]

  • The resulting mixture is stirred at room temperature for 18 hours.[6][7]

  • The acetic acid is removed at 60°C under reduced pressure.[6][7]

  • Ice (200 g) is added to the residue, which is then made basic by the addition of 40% aqueous sodium hydroxide, with external cooling.[6][7]

  • The mixture is extracted with ethyl acetate. The combined organic extracts are evaporated and the residue is distilled under reduced pressure to yield 5-(dimethylaminomethyl)-2-furanmethanol.[6][7]

  • Yield: 145 g (94%)[6][7]

  • Boiling Point: 92°-96° C / 0.2-0.5 mmHg[6][7]

Method 2: Synthesis from 5-Hydroxymethylfurfural (HMF)

An alternative "one-pot" method utilizes 5-hydroxymethylfurfural as a starting material.

Experimental Protocol:

  • In a 50 mL round-bottom flask, add formic acid (21 g), water (2.86 g), and N,N-dimethylformamide (11.14 g).[9]

  • Add 5-hydroxymethylfurfural (6 g) and stir until fully dissolved.[9]

  • Heat the flask in an oil bath to 120°C and maintain the reaction for 3 hours.[9]

  • After the reaction, distill to recover the solvent.[9]

  • Adjust the pH of the residue to 11-12 using a 40% sodium hydroxide solution.[9]

  • Extract the mixture three times with 100 mL of ethyl acetate.[9]

  • Combine the organic layers and distill to remove the ethyl acetate.

  • The resulting crude product is purified by vacuum distillation (130-133°C, 2000Pa) to yield 5-[(dimethylamino)methyl]-2-furan methanol.[9]

  • Yield: >95%[9]

Core Application: Intermediate in Ranitidine Synthesis

5-(Dimethylaminomethyl)furfuryl alcohol is a crucial precursor in the manufacture of Ranitidine.[8] The synthesis involves a multi-step pathway where the alcohol is converted into other intermediates before the final condensation step.

The overall workflow from furfuryl alcohol to Ranitidine can be visualized as a logical progression of chemical transformations.

G A Furfuryl Alcohol B 5-(Dimethylaminomethyl)furfuryl alcohol A->B Aminomethylation (Dimethylamine, Paraform) C 5-Dimethylaminomethyl-2- (2'-aminoethyl)thiomethylfurane B->C Reaction with 2-Mercaptoethylamine HCl E Ranitidine C->E Condensation D N-Methyl-1-methylthio- 2-nitroethenamine D->E Condensation

Caption: Synthetic pathway from Furfuryl Alcohol to Ranitidine.

Conversion to Subsequent Intermediates

The hydroxyl group of 5-(dimethylaminomethyl)furfuryl alcohol is reactive and can be substituted to continue the synthesis.

Experimental Protocol: Reaction with Thionyl Chloride

A common subsequent step is the conversion of the alcohol to a chloride, which is a better leaving group.

  • Combine this compound (210 g, 1.1 mol) and acetonitrile (500 mL).[10]

  • Cool the mixture to approximately 0°C.[10]

  • Add thionyl chloride (113 g, 0.95 mol) dropwise over 30 minutes, ensuring the reaction temperature is maintained below 5°C.[10]

  • Following the addition, distill in vacuo to remove about 250 mL of distillate.

  • Add methanesulfonic acid (144 g, 1.5 mol) to yield a solution of the title compound, 5-[(Dimethylamino)methyl]-2-(chloromethyl)-furan hydrochloride.[10]

This chlorinated intermediate is then reacted with other building blocks to complete the synthesis of Ranitidine.

Other Applications

While its primary role is in drug synthesis, this compound has also been investigated as a corrosion inhibitor for mild steel in 1M HCl environments using potentiodynamic polarization measurement techniques.[1]

Conclusion

This compound is a well-established and vital intermediate in pharmaceutical manufacturing, particularly for the synthesis of Ranitidine. The synthetic protocols, primarily based on the Mannich reaction, are efficient and high-yielding. Its chemical properties and reactivity are well-suited for its role as a versatile building block in multi-step organic synthesis. The data and methodologies presented in this guide offer a comprehensive resource for professionals engaged in drug development and chemical synthesis.

References

An In-Depth Technical Guide to 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride: Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride, a key chemical intermediate in the synthesis of ranitidine. The guide is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its synthesis, chemical properties, and its pivotal role in the creation of histamine H₂-receptor antagonists.

Introduction and Discovery

This compound is a furan derivative that serves as a critical building block in organic synthesis.[1] Its primary significance lies in its role as a precursor to ranitidine, a widely known histamine H₂-receptor antagonist used to decrease stomach acid production.[2] The development of this intermediate is intrinsically linked to the discovery and commercialization of ranitidine by Glaxo (now GlaxoSmithKline) in the late 1970s and early 1980s.[2] While not a pharmacologically active agent itself, its molecular framework is essential for constructing the final drug molecule.

Physicochemical Properties

A summary of the key physicochemical properties of 5-(Dimethylaminomethyl)furfuryl alcohol and its hydrochloride salt is presented below.

PropertyValueSource
5-(Dimethylaminomethyl)furfuryl alcohol
CAS Number15433-79-1[3][4]
Molecular FormulaC₈H₁₃NO₂[3][4]
Molecular Weight155.19 g/mol [4]
Boiling Point92-96°C at 0.2-0.5 mmHg[5][6]
Density1.07 g/cm³ at 25°C[3]
This compound
CAS Number81074-81-9[1][7][8]
Molecular FormulaC₈H₁₄ClNO₂[7]
Molecular Weight191.66 g/mol [7]
Melting Point122-125°C (decomposes)[1]
AppearancePowder[1]

Synthesis and Experimental Protocols

The synthesis of this compound has been approached through various routes, primarily focusing on efficiency and yield for large-scale production.

Synthesis from 2-Furanmethanol (Furfuryl Alcohol)

A common and efficient method involves the Mannich reaction of 2-furanmethanol with bis(dimethylamino)methane under acidic conditions.[5][6] This approach avoids the use of hazardous reagents like lithium aluminium hydride.[5][6]

Experimental Protocol: Synthesis from 2-Furanmethanol

  • Materials: 2-Furanmethanol, bis(dimethylamino)methane, acetic acid, 40% aqueous sodium hydroxide, ethyl acetate.

  • Procedure:

    • A solution of bis(dimethylamino)methane (1.1 mol) in acetic acid is added dropwise with cooling (10°C) to a stirred solution of 2-furanmethanol (1.0 mol) in acetic acid.[5][6]

    • The mixture is stirred at room temperature for 18 hours.[5][6]

    • Acetic acid is removed under reduced pressure at 60°C.[5][6]

    • Ice is added to the residue, and the mixture is made basic with 40% aqueous sodium hydroxide with external cooling.[5][6]

    • The product is extracted with ethyl acetate.[5][6]

    • The combined ethyl acetate extracts are dried and the solvent is evaporated.[5][6]

    • The residue is distilled under reduced pressure (0.2-0.5 mmHg) to yield 5-dimethylaminomethyl-2-furanmethanol with a boiling point of 92-96°C.[5][6] Reported yields for this method are in the range of 76-94%.[6]

  • Conversion to Hydrochloride Salt: The free base can be converted to the hydrochloride salt by reacting it with hydrogen chloride in a suitable solvent.

Synthesis from 5-Hydroxymethylfurfural (HMF)

An alternative "one-pot" synthesis starts from readily available biomass-derived materials like glucose, fructose, or 5-hydroxymethylfurfural (HMF).[9]

Experimental Protocol: Synthesis from 5-Hydroxymethylfurfural

  • Materials: 5-Hydroxymethylfurfural, N,N-dimethylformamide (DMF), formic acid, water, 40% sodium hydroxide solution, ethyl acetate.

  • Procedure:

    • 5-Hydroxymethylfurfural is dissolved in a mixture of N,N-dimethylformamide, formic acid, and water.[9]

    • The reaction mixture is heated in an oil bath at 120°C for 3 hours.[9]

    • After the reaction is complete, the solvent is recovered by distillation.[9]

    • The residue is adjusted to a pH of 11-12 with a 40% sodium hydroxide solution.[9]

    • The product is extracted three times with ethyl acetate.[9]

    • The combined organic layers are evaporated to remove the solvent, yielding the crude product.[9]

    • The crude product is purified by vacuum distillation (130-133°C, 2000Pa) to give 5-[(dimethylamino)methyl]-2-furanmethanol with a yield of over 95%.[9]

Role in Drug Development: Synthesis of Ranitidine

The primary application of this compound is as a key intermediate in the synthesis of ranitidine.[5] The furanmethanol derivative is converted into a thioether, which is then condensed with another component to form the final ranitidine molecule.

The general synthetic pathway from 5-(Dimethylaminomethyl)furfuryl alcohol to ranitidine is illustrated below.

G cluster_synthesis Ranitidine Synthesis furan_alcohol 5-(Dimethylaminomethyl)furfuryl alcohol thioether 2-[[(5-dimethylamino-methyl-2-furanyl)methyl]thio]ethaneamine furan_alcohol->thioether + 2-Mercaptoethylamine (Aqueous HCl) ranitidine Ranitidine thioether->ranitidine + N-methyl-1-methylthio-2-nitroetheneamine (Heat)

Simplified synthesis pathway of Ranitidine.

Mechanism of Action of the Final Product (Ranitidine)

While this compound is not biologically active in the same manner as the final drug, understanding the mechanism of ranitidine provides context for the importance of its synthesis. Ranitidine is a competitive and reversible inhibitor of the histamine H₂ receptor located on the gastric parietal cells.[2] By blocking the action of histamine at these receptors, it effectively reduces the secretion of gastric acid.[2]

The following diagram illustrates the mechanism of action of ranitidine at the gastric parietal cell.

G cluster_cell Gastric Parietal Cell histamine Histamine h2_receptor H2 Receptor histamine->h2_receptor Binds to proton_pump H+/K+ ATPase (Proton Pump) h2_receptor->proton_pump Activates Gastric Acid Secretion Gastric Acid Secretion proton_pump->Gastric Acid Secretion Increases ranitidine Ranitidine ranitidine->h2_receptor Blocks

Mechanism of action of Ranitidine.

Conclusion

This compound, while not a therapeutic agent itself, holds a significant place in the history of pharmaceutical chemistry. Its efficient synthesis was a crucial step in the large-scale production of ranitidine, a drug that revolutionized the treatment of peptic ulcers and related conditions. The synthetic methodologies developed for this intermediate highlight key principles of organic synthesis and process chemistry. This guide has provided a detailed overview of its discovery, synthesis, and the ultimate biological context of its application, serving as a valuable resource for professionals in the field of drug development and organic synthesis.

References

An In-depth Technical Guide on the Solubility of 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride (CAS Number: 81074-81-9). Due to a lack of extensive published quantitative data for this specific compound, this document summarizes the available qualitative information and presents a detailed, generalized experimental protocol for determining its solubility. This guide is intended to equip researchers and professionals in drug development with the necessary information and methodologies to accurately assess the solubility of this compound in various solvents.

Introduction

This compound is a furan derivative. It is recognized as an impurity (Impurity F) in the synthesis of Ranitidine, a histamine H2-receptor antagonist. The hydrochloride salt form suggests it likely possesses different solubility characteristics compared to its free base. Understanding the solubility of this compound is crucial for its handling, formulation, and in analytical method development.

Solubility Data

Currently, only qualitative solubility data for this compound is publicly available. This information is summarized in the table below.

SolventTemperature (°C)Solubility
Dimethyl Sulfoxide (DMSO)Not SpecifiedSlightly Soluble[1]
MethanolNot SpecifiedSlightly Soluble[1]

Note: "Slightly soluble" is a qualitative term. For quantitative assessment, experimental determination is necessary.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the thermodynamic solubility of this compound, based on the widely accepted "shake-flask" method recommended by regulatory bodies such as the World Health Organization (WHO).

3.1. Principle

The shake-flask method involves adding an excess amount of the solid compound to a solvent of interest and agitating the mixture at a constant temperature until equilibrium is reached. At equilibrium, the concentration of the dissolved compound in the solvent is measured, which represents the thermodynamic solubility.

3.2. Materials and Equipment

  • This compound powder

  • Selected solvents (e.g., water, ethanol, phosphate-buffered saline pH 7.4)

  • Volumetric flasks

  • Analytical balance

  • Mechanical shaker or orbital incubator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • pH meter

3.3. Procedure

  • Preparation of Solvent: Prepare the desired solvents. For buffered solutions, ensure the pH is accurately adjusted and recorded.

  • Addition of Solute: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a glass vial or flask). The excess solid should be visually apparent.

  • Equilibration: Place the containers in a mechanical shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

  • Phase Separation: After equilibration, allow the samples to stand to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining microparticles.

  • Dilution: Dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The result can be expressed in units such as mg/mL or mol/L.

3.4. Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess compound B Add to known volume of solvent A->B C Agitate at constant temperature (e.g., 24-72h) B->C D Settle or Centrifuge C->D E Collect and filter supernatant D->E F Dilute sample E->F G Quantify concentration (e.g., HPLC) F->G H Calculate solubility G->H

References

An In-depth Technical Guide to the Spectroscopic Data of 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride, a compound of interest in pharmaceutical research, particularly as an impurity of ranitidine. This document compiles available data and provides detailed experimental protocols for its characterization.

Chemical Information

Identifier Value
Chemical Name This compound
Synonyms (5-((Dimethylamino)methyl)furan-2-yl)methanol hydrochloride, Ranitidine Impurity F HCl
CAS Number 81074-81-9
Molecular Formula C₈H₁₄ClNO₂
Molecular Weight 191.66 g/mol

Spectroscopic Data

The following tables predict the proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts. These are estimated values based on the analysis of similar structures and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.

Table 1: Predicted ¹H-NMR Spectroscopic Data

Proton Chemical Shift (ppm) Multiplicity Integration
H3 (furan ring)~6.3Doublet1H
H4 (furan ring)~6.2Doublet1H
-CH₂-OH~4.5Singlet2H
-CH₂-N(CH₃)₂~3.6Singlet2H
-N(CH₃)₂~2.2Singlet6H
-OHVariableBroad Singlet1H
-NH⁺-VariableBroad Singlet1H

Table 2: Predicted ¹³C-NMR Spectroscopic Data

Carbon Chemical Shift (ppm)
C2 (furan ring)~155
C5 (furan ring)~152
C3 (furan ring)~110
C4 (furan ring)~108
-CH₂-OH~57
-CH₂-N(CH₃)₂~55
-N(CH₃)₂~45

Table 3: Key IR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Intensity
O-H stretch (alcohol)3400-3200Broad, Strong
N-H stretch (ammonium)2700-2250Broad, Medium
C-H stretch (aromatic/aliphatic)3100-2850Medium
C=C stretch (furan ring)~1600, ~1500Medium
C-O stretch (alcohol)~1030Strong
C-N stretch~1200Medium

The mass spectrometry data for the free base, 5-((Dimethylamino)methyl)-2-furanmethanol, is available and provides a strong indication of the fragmentation pattern. The hydrochloride salt would likely not show the HCl adduct in the mass spectrum under typical ionization conditions.

Table 4: GC-MS Data for 5-((Dimethylamino)methyl)-2-furanmethanol (Free Base)

m/z Relative Intensity (%) Possible Fragment
155Base Peak[M]⁺ (Molecular Ion)
140High[M-CH₃]⁺
124Medium[M-OCH₃]⁺
97High[M-N(CH₃)₂-CH₂]⁺
58High[CH₂=N(CH₃)₂]⁺

Data is based on the NIST database for the free base.[1]

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data described above.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H-NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C-NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak.

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum (of the empty sample compartment or clean ATR crystal).

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or for the free base, Electron Impact - EI with a GC inlet).

  • Acquisition:

    • Direct Infusion (ESI): Infuse the sample solution directly into the ESI source. Acquire spectra in positive ion mode.

    • GC-MS (EI): If analyzing the free base, inject the sample solution into the gas chromatograph for separation before introduction into the mass spectrometer.

    • Acquire data over a suitable mass range (e.g., m/z 50-500).

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for spectroscopic analysis and a hypothetical pathway for the formation of this compound as a drug impurity.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS Process Data Processing NMR->Process IR->Process MS->Process Interpret Spectral Interpretation Process->Interpret Structure Structure Elucidation/ Confirmation Interpret->Structure

Caption: General workflow for spectroscopic analysis of a chemical compound.

Impurity_Formation_Pathway Ranitidine Ranitidine Degradation Degradation Conditions (e.g., Heat, Acid, Base) Ranitidine->Degradation ImpurityF 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride (Impurity F) Degradation->ImpurityF

Caption: Hypothetical formation pathway of Impurity F from Ranitidine degradation.

References

Methodological & Application

Synthesis of 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride, a key intermediate in the synthesis of various pharmaceuticals, notably Ranitidine, a histamine H₂-receptor antagonist.[1] The primary synthetic route detailed is the Mannich reaction, a classic and efficient method for aminomethylation.[2][3][4] An alternative approach via the reductive amination of 5-hydroxymethylfurfural (HMF) is also discussed.[5][6][7] This protocol includes comprehensive experimental procedures, data presentation in tabular format, and workflow diagrams to ensure clarity and reproducibility for researchers in organic synthesis and drug development.

Compound Data Summary

The physical and chemical properties of 5-(Dimethylaminomethyl)furfuryl alcohol and its hydrochloride salt are summarized below for easy reference.

Property5-(Dimethylaminomethyl)furfuryl alcoholThis compound
CAS Number 15433-79-1[8][9]81074-81-9[10]
Molecular Formula C₈H₁₃NO₂[9]C₈H₁₄ClNO₂
Molecular Weight 155.19 g/mol [9]191.66 g/mol
Boiling Point 92-96 °C at 0.2-0.5 mmHg[11][12]Not Applicable
Melting Point Not Available122-125 °C (decomposes)[10]
Appearance LiquidPowder
Density 1.07 g/cm³ at 25 °C[8]Not Available
Storage Conditions -Hygroscopic, store in a refrigerator under an inert atmosphere[10]

Synthetic Protocols

Two primary synthetic routes are presented: the Mannich reaction and reductive amination. The Mannich reaction is detailed as the primary protocol due to its prevalence in the literature for this specific transformation.

Protocol 1: Synthesis via Mannich Reaction

The Mannich reaction provides an efficient route to 5-(Dimethylaminomethyl)furfuryl alcohol by reacting furfuryl alcohol with a source of formaldehyde and dimethylamine.[4][13] A common and effective aminomethylating agent for this purpose is bis(dimethylamino)methane.[11][12]

Reaction Scheme:

Furfuryl alcohol + Bis(dimethylamino)methane → 5-(Dimethylaminomethyl)furfuryl alcohol

Materials:

  • 2-Furanmethanol (Furfuryl alcohol)

  • Bis(dimethylamino)methane

  • Acetic acid

  • 40% Aqueous sodium hydroxide

  • Ethyl acetate

  • Ice

  • Dichloromethane (for hydrochloride salt formation)

  • Hydrogen chloride (gas or solution in an appropriate solvent)

Experimental Procedure:

Step A: Synthesis of 5-(Dimethylaminomethyl)furfuryl alcohol (Free Base) [11][12]

  • In a suitable reaction vessel, dissolve 2-furanmethanol (1.0 mol) in acetic acid (1000 ml).

  • With stirring and cooling (maintaining a temperature of approximately 10°C), add a solution of bis(dimethylamino)methane (1.1 mol) in acetic acid (200 ml) dropwise.

  • After the addition is complete, allow the mixture to stir at room temperature for 18 hours.

  • Remove the acetic acid by distillation under reduced pressure at 60°C.

  • To the residue, add ice (200 g) and then carefully basify with 40% aqueous sodium hydroxide, ensuring the temperature is controlled with external cooling. The final pH should be alkaline.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and evaporate the solvent under reduced pressure.

  • The resulting residue is crude 5-(Dimethylaminomethyl)furfuryl alcohol. Purify by vacuum distillation (boiling point 92-96°C / 0.2-0.5 mmHg) to obtain the pure product.[11][12] A yield of approximately 94% has been reported.[12]

Step B: Formation of the Hydrochloride Salt

  • Dissolve the purified 5-(Dimethylaminomethyl)furfuryl alcohol in a suitable solvent such as dichloromethane.

  • Cool the solution to 0°C.

  • Bubble hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent dropwise while maintaining the low temperature.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Protocol 2: Synthesis via Reductive Amination of 5-Hydroxymethylfurfural (HMF)

This method utilizes the readily available biomass-derived platform chemical, 5-hydroxymethylfurfural (HMF).[6][14] The reaction proceeds via the formation of an imine or enamine intermediate with dimethylamine, which is then reduced in situ.

Reaction Scheme:

5-Hydroxymethylfurfural + Dimethylamine (source) + Reducing Agent → 5-(Dimethylaminomethyl)furfuryl alcohol

Materials:

  • 5-Hydroxymethylfurfural (HMF)

  • N,N-dimethylformamide (DMF)

  • Formic acid

  • Water

  • 40% Sodium hydroxide solution

  • Ethyl acetate

Experimental Procedure: [7]

  • In a round-bottom flask, prepare a reaction solution by mixing N,N-dimethylformamide, formic acid, and water.

  • Add 5-hydroxymethylfurfural to the solution and stir until fully dissolved.

  • Heat the reaction mixture in an oil bath. Reaction conditions can be optimized; for instance, heating at 120°C for 3 hours has been shown to result in a high yield (>95%).[7]

  • After the reaction is complete, allow the mixture to cool and then remove the solvent by distillation.

  • Adjust the pH of the residue to 11-12 using a 40% sodium hydroxide solution.

  • Extract the product with ethyl acetate (e.g., 3 x 100 mL).

  • Combine the organic layers and remove the ethyl acetate by distillation.

  • The crude product can be purified by vacuum distillation to yield 5-(Dimethylaminomethyl)furfuryl alcohol.[7]

  • To obtain the hydrochloride salt, follow Step B from Protocol 2.1.

Diagrams and Workflows

Experimental Workflow: Mannich Reaction

Mannich_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_salt Salt Formation reactants Furfuryl Alcohol + Bis(dimethylamino)methane in Acetic Acid stirring Stir at Room Temp (18 hours) reactants->stirring distillation Remove Acetic Acid (Reduced Pressure) stirring->distillation basification Basify with NaOH & Extract with Ethyl Acetate distillation->basification evaporation Evaporate Ethyl Acetate basification->evaporation vac_dist Vacuum Distillation evaporation->vac_dist free_base Pure Free Base vac_dist->free_base hcl_add Add HCl in Dichloromethane free_base->hcl_add filtration Filter & Dry hcl_add->filtration product Final Product: Hydrochloride Salt filtration->product Signaling_Pathway cluster_cell Parietal Cell H2R Histamine H₂ Receptor AC Adenylyl Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates ProtonPump H⁺/K⁺-ATPase (Proton Pump) PKA->ProtonPump Activates H_ion H⁺ (Acid) ProtonPump->H_ion Secretes Histamine Histamine Histamine->H2R Binds Ranitidine Ranitidine (H₂ Antagonist) Ranitidine->H2R Blocks

References

Application Notes and Protocols for 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride, a key intermediate in various organic syntheses, most notably in the preparation of pharmaceutical compounds.

Application Notes

5-(Dimethylaminomethyl)furfuryl alcohol and its hydrochloride salt are versatile furan derivatives primarily utilized as crucial building blocks in the synthesis of histamine H₂-receptor antagonists. The most prominent application is in the industrial production of Ranitidine, where it serves as a precursor to introduce the 5-((dimethylamino)methyl)furan-2-yl)methylthio moiety.

Beyond its role in medicinal chemistry, this compound has been explored as a corrosion inhibitor for mild steel in acidic environments, demonstrating its potential in materials science. Its reactivity, stemming from the hydroxyl group and the furan ring, allows for a range of chemical transformations, making it a valuable intermediate for synthesizing more complex molecules.

Key Applications:

  • Intermediate for Histamine H₂-Antagonists: The primary use of 5-(dimethylaminomethyl)furfuryl alcohol is in the synthesis of drugs like Ranitidine.[1][2] It is converted into a thioether, which is then coupled with other fragments to form the final active pharmaceutical ingredient.

  • Synthesis of Thioether Derivatives: It readily reacts with thiols, such as cysteamine, in an acidic medium to form thioether derivatives.[1][2] This reaction is a cornerstone for its use in drug synthesis.

  • Corrosion Inhibition: Studies have shown its effectiveness as a corrosion inhibitor for mild steel in hydrochloric acid solutions.

Synthesis Protocols

Several synthetic routes to 5-(dimethylaminomethyl)furfuryl alcohol have been developed, aiming for high yield, purity, and cost-effectiveness. The hydrochloride salt is typically prepared from the free base.

1. Synthesis of 5-(Dimethylaminomethyl)furfuryl alcohol via Mannich Reaction

This improved method utilizes bis(dimethylamino)methane, avoiding the use of formaldehyde and dimethylamine hydrochloride, which can lead to purification difficulties.[1][2]

  • Reaction Scheme:

    Mannich_Reaction cluster_reagents Reagents cluster_product Product Furfuryl_Alcohol 2-Furanmethanol (Furfuryl Alcohol) Reaction_Vessel Reaction (Room Temp, 18h) Furfuryl_Alcohol->Reaction_Vessel Bis_Amine bis(Dimethylamino)methane Bis_Amine->Reaction_Vessel Solvent Acetic Acid Solvent->Reaction_Vessel Product_Amine 5-(Dimethylaminomethyl)-2-furanmethanol Reaction_Vessel->Product_Amine

    Caption: Synthesis via Mannich Reaction.

  • Experimental Protocol:

    • To a stirred solution of 2-furanmethanol (98 g, 1.0 mol) in acetic acid (1000 ml), a solution of bis(dimethylamino)methane (112 g, 1.1 mol) in acetic acid (200 ml) is added dropwise while maintaining the temperature at 10°C.[1][2]

    • The mixture is then stirred at room temperature for 18 hours.[2]

    • The acetic acid is removed under reduced pressure at 60°C.[2]

    • Ice (200 g) is added to the residue, and the mixture is made basic with a 40% aqueous sodium hydroxide solution with external cooling.[1][2]

    • The aqueous layer is extracted with ethyl acetate.[1][2]

    • The combined ethyl acetate extracts are dried and the solvent is evaporated.

    • The residue is distilled under reduced pressure to yield 5-(dimethylaminomethyl)-2-furanmethanol.[1][2]

2. One-Pot Synthesis from 5-Hydroxymethylfurfural (5-HMF)

This method provides a high-yield, one-pot synthesis from readily available biomass-derived 5-HMF.

  • Reaction Scheme:

    One_Pot_Synthesis cluster_reagents Reagents cluster_product Product HMF 5-Hydroxymethylfurfural (5-HMF) Reaction_Vessel Heating (50-120°C, 1-10h) HMF->Reaction_Vessel Solvent_Mix DMF/Formic Acid/Water Solvent_Mix->Reaction_Vessel Product_Amine 5-(Dimethylaminomethyl)-2-furanmethanol Reaction_Vessel->Product_Amine

    Caption: One-Pot Synthesis from 5-HMF.

  • Experimental Protocol:

    • In a 50 mL round-bottom flask, add formic acid (21 g), water (2.86 g), and N,N-dimethylformamide (11.14 g).

    • Add 5-hydroxymethylfurfural (6 g) and dissolve completely.

    • Heat the flask in an oil bath to 120°C and react for 3 hours.

    • After the reaction is complete, recover the solvent by distillation.

    • Adjust the pH of the residue to 11-12 with a 40% sodium hydroxide solution.

    • Extract the mixture three times with 100 mL of ethyl acetate.

    • Combine the ethyl acetate layers and recover the solvent by distillation.

    • The crude product is then purified by vacuum distillation.

3. Preparation of this compound

The hydrochloride salt is prepared by treating the free base with thionyl chloride.

  • Reaction Scheme:

    Hydrochloride_Formation cluster_reagents Reagents cluster_product Product Amine_Alcohol 5-(Dimethylaminomethyl)furfuryl alcohol Reaction_Vessel Reaction (0-5°C) Amine_Alcohol->Reaction_Vessel Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Reaction_Vessel Solvent Dichloromethane Solvent->Reaction_Vessel Product_HCl This compound Reaction_Vessel->Product_HCl

    Caption: Hydrochloride Salt Formation.

  • Experimental Protocol:

    • Combine 5-(dimethylaminomethyl)furfuryl alcohol (25 g) and dichloromethane (100 ml).

    • Cool the mixture to 0°C.

    • Add thionyl chloride (20 ml) dropwise, ensuring the reaction temperature does not exceed 5°C.[3]

    • After 0.5 hours, the solvent is removed in a vacuum to leave a residue.[3]

    • The residue is crystallized from ethanol to obtain the title compound.[3]

Quantitative Data Summary

Synthesis MethodStarting MaterialsReagents/SolventsTemperature (°C)Time (h)Yield (%)Boiling/Melting Point
Mannich Reaction2-Furanmethanol, bis(Dimethylamino)methaneAcetic Acid, Ethyl Acetate, NaOH10 → Room Temp1894b.p. 92-96°C/0.2-0.5 mmHg (free base)[1][2]
One-Pot from 5-HMF5-HydroxymethylfurfuralDMF, Formic Acid, Water, Ethyl Acetate, NaOH1203>95b.p. 130-133°C/2000Pa (free base)
Hydrochloride Salt Formation5-(Dimethylaminomethyl)furfuryl alcoholThionyl Chloride, Dichloromethane, Ethanol0 - 50.5-m.p. 164-165°C (dec.)[3]

Application in Ranitidine Synthesis

The conversion of 5-(dimethylaminomethyl)furfuryl alcohol to a key intermediate for Ranitidine involves the formation of a thioether with cysteamine.

  • Workflow for Ranitidine Intermediate Synthesis:

    Ranitidine_Intermediate_Workflow A 5-(Dimethylaminomethyl)furfuryl alcohol C Reaction in Acetic Acid (Reflux) A->C B Cysteamine B->C D 2-((5-((dimethylamino)methyl)furan-2-yl)methylthio)ethanamine C->D E Further Conversion to Histamine H2-Antagonists D->E

    Caption: Ranitidine Intermediate Synthesis.

This workflow illustrates the initial step where 5-(dimethylaminomethyl)furfuryl alcohol is reacted with cysteamine under acidic conditions, typically by heating under reflux in acetic acid, to form the crucial thioethylamine intermediate.[1][2] This intermediate is then further elaborated to produce various histamine H₂-antagonists.[1]

References

Application Notes and Protocols: 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride is a heterocyclic compound primarily recognized for its critical role as a key intermediate in the synthesis of the histamine H₂-receptor antagonist, Ranitidine. While direct therapeutic applications of this compound are not extensively documented, its significance in medicinal chemistry is firmly established through its utility in the construction of this widely used anti-ulcer drug. These notes provide an overview of its primary application, synthesis protocols for its conversion to Ranitidine, and an examination of the relevant biological pathway.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 5-(Dimethylaminomethyl)furfuryl alcohol and its hydrochloride salt is presented below for easy reference.

PropertyValueReference
Chemical Formula C₈H₁₄ClNO₂[1]
Molecular Weight 191.66 g/mol [1]
CAS Number 81074-81-9[1]
Appearance Powder
Melting Point 122-125 °C (decomposes)
Synonyms Ranitidine Impurity F HCl[1][2]

Primary Application: Intermediate in Ranitidine Synthesis

The principal application of this compound in medicinal chemistry is as a starting material for the synthesis of Ranitidine. Ranitidine is a potent histamine H₂-receptor antagonist that inhibits stomach acid production and is used in the treatment of peptic ulcer disease and gastroesophageal reflux disease (GERD). The synthesis involves a multi-step process where the furan ring and the dimethylaminomethyl group of the starting material form a core part of the final Ranitidine molecule.[3]

Experimental Protocol: Synthesis of Ranitidine from this compound

This protocol outlines a common synthetic route to Ranitidine.

Step 1: Chlorination of 5-(Dimethylaminomethyl)furfuryl alcohol

  • Combine 5-(Dimethylaminomethyl)furfuryl alcohol (1 equivalent) with dichloromethane in a reaction vessel.

  • Cool the mixture to 0°C in an ice bath.

  • Add thionyl chloride (1 equivalent) dropwise, ensuring the reaction temperature does not exceed 5°C.

  • After the addition is complete, stir the reaction mixture for 30 minutes.

  • Evaporate the solvent in vacuo to obtain the crude 5-[(Dimethylamino)methyl]-2-(chloromethyl)furan hydrochloride.

  • The crude product can be purified by recrystallization from ethanol.[4]

Step 2: Synthesis of N-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine (Ranitidine)

  • Combine 2-nitromethylene-thiazolidine (1 equivalent) and isopropanol in a reaction vessel.

  • Add methylamine to the mixture and heat to 40°C.

  • After 5 minutes, add the 5-[(Dimethylamino)methyl]-2-(chloromethyl)furan hydrochloride (1 equivalent) from Step 1 portionwise over 1.5 hours.

  • Maintain the reaction at 40°C for 3 hours.

  • Cool the reaction mixture to ambient temperature.

  • Add aqueous sodium hydroxide solution and water.

  • Extract the product repeatedly with methyl isobutyl ketone.

  • Combine the organic layers and evaporate in vacuo to yield Ranitidine.[4]

Mechanism of Action of Ranitidine: Histamine H₂ Receptor Signaling

Ranitidine exerts its pharmacological effect by blocking the action of histamine on the H₂ receptors located on the parietal cells of the stomach lining. This antagonism prevents the histamine-induced stimulation of gastric acid secretion.

Histamine H₂ receptors are G-protein coupled receptors (GPCRs) that, upon activation by histamine, stimulate adenylyl cyclase through the Gs alpha subunit.[5] This leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates downstream targets, ultimately leading to the activation of the H+/K+ ATPase proton pump and the secretion of gastric acid into the stomach lumen.[5] By competitively inhibiting the binding of histamine to the H₂ receptor, Ranitidine disrupts this signaling cascade, leading to a reduction in gastric acid secretion.[6][7]

Visualizations

G Synthesis of Ranitidine cluster_start Starting Material cluster_intermediate Intermediate cluster_end Final Product A This compound B 5-[(Dimethylamino)methyl]-2-(chloromethyl)furan hydrochloride A->B Thionyl Chloride, Dichloromethane C Ranitidine B->C 2-Nitromethylene-thiazolidine, Methylamine, Isopropanol

Caption: Synthetic workflow for Ranitidine.

G Histamine H2 Receptor Signaling Pathway cluster_membrane Cell Membrane H2R H2 Receptor Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to ProtonPump H+/K+ ATPase (Proton Pump) Acid Gastric Acid Secretion ProtonPump->Acid Promotes Histamine Histamine Histamine->H2R Ranitidine Ranitidine Ranitidine->H2R Blocks Gs->AC Activates PKA Protein Kinase A cAMP->PKA Activates PKA->ProtonPump Activates

Caption: Ranitidine's antagonism of H2 receptor signaling.

References

Application Notes and Protocols: 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride is a versatile furan derivative that serves as a key building block in the synthesis of various pharmaceutical compounds. Its bifunctional nature, possessing both a reactive hydroxyl group and a dimethylaminomethyl side chain, makes it a valuable intermediate for introducing the furan moiety into larger molecules. This document provides detailed application notes and experimental protocols for the use of this compound, with a primary focus on its well-established role in the synthesis of the H₂-histamine receptor antagonist, Ranitidine.

Physicochemical Properties

PropertyValueReference
CAS Number 81074-81-9[1]
Molecular Formula C₈H₁₄ClNO₂[1]
Molecular Weight 191.66 g/mol [1]
Alternate Name Ranitidine Impurity F HCl[1]

Application: Synthesis of Ranitidine

This compound is a crucial precursor in the industrial synthesis of Ranitidine, a widely used medication for the treatment of peptic ulcer disease and gastroesophageal reflux disease (GERD). The synthesis involves a two-step process: conversion of the alcohol to a more reactive intermediate, followed by coupling with a second key fragment.

Synthetic Pathway Overview

The overall synthetic scheme for Ranitidine starting from 5-(Dimethylaminomethyl)furfuryl alcohol is outlined below. The initial step involves the conversion of the furfuryl alcohol to a chloromethylfuran derivative, which then reacts with N-(2-mercaptoethyl)-N'-methyl-2-nitro-1,1-ethenediamine to yield Ranitidine.[2][3]

G cluster_reagents A 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride B 5-[(Dimethylamino)methyl]-2- (chloromethyl)furan hydrochloride A->B Chlorination C Ranitidine B->C Coupling reagent1 SOCl₂ reagent2 N-(2-mercaptoethyl)-N'-methyl- 2-nitro-1,1-ethenediamine G cluster_cell Parietal Cell H2R Histamine H₂ Receptor AC Adenylyl Cyclase H2R->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates ProtonPump H⁺/K⁺-ATPase (Proton Pump) PKA->ProtonPump stimulates H_ion H⁺ ProtonPump->H_ion secretes Histamine Histamine Histamine->H2R binds Ranitidine Ranitidine Ranitidine->H2R blocks G start Start reaction Reaction Setup: - Add 5-(Dimethylaminomethyl)furfuryl  alcohol hydrochloride and solvent - Cool reaction mixture start->reaction addition Reagent Addition: - Add secondary reactant(s)  dropwise - Monitor temperature reaction->addition workup Reaction Work-up: - Quench reaction - Phase separation/Extraction addition->workup purification Purification: - Evaporation of solvent - Recrystallization/Chromatography workup->purification analysis Product Analysis: - Melting point - NMR, IR, Mass Spec purification->analysis end End analysis->end

References

Application Note: HPLC Analysis of 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a representative High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride. Due to the limited availability of specific published methods for this analyte, the protocol herein is adapted from established methods for structurally related furan derivatives, such as furfuryl alcohol and 5-hydroxymethylfurfural (HMF). This document provides a detailed experimental protocol, system parameters, and expected performance characteristics, offering a robust starting point for researchers, scientists, and drug development professionals.

Introduction

This compound is a furan derivative. It is also known as Ranitidine Impurity F HCl.[1] As with many pharmaceutical compounds and their impurities, accurate and reliable analytical methods are crucial for quality control and regulatory compliance. HPLC with UV detection is a widely used technique for the quantification of such compounds due to its specificity, sensitivity, and robustness.[2] This application note outlines a reversed-phase HPLC method suitable for the determination of this compound in various sample matrices.

Experimental

Instrumentation and Columns

A standard HPLC system equipped with a UV detector is suitable for this analysis.

  • HPLC System: Agilent 1100/1200 series or equivalent with a quaternary pump, autosampler, column oven, and diode array detector.

  • Column: A C18 reversed-phase column is recommended. A good starting point is a Zorbax Eclipse XDB-C8 (4.6 x 150 mm, 5 µm) or an Ace 5 C18 (150 x 4.6 mm).[3][4]

  • Software: ChemStation, Empower, or equivalent chromatography data acquisition and processing software.

Reagents and Standards

  • This compound: Reference standard of known purity (e.g., >98%).

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Water: HPLC grade or ultrapure water.

  • Trifluoroacetic acid (TFA): HPLC grade.

  • Acetic Acid: HPLC grade.

Chromatographic Conditions

The following conditions are a recommended starting point and may require optimization for specific sample matrices.

ParameterValue
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B Methanol
Gradient 0-2.5 min: 100% A; 2.5-10 min: 16% B; 10-10.5 min: 100% B; 10.5-15 min: 100% B
Flow Rate 0.5 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Protocol

1. Standard Preparation

1.1. Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

1.2. Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

2. Sample Preparation

The sample preparation will depend on the matrix. For a simple solution:

2.1. Dissolve the sample containing this compound in methanol or the initial mobile phase.

2.2. Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

3. Analysis

3.1. Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

3.2. Inject the prepared standards and samples.

3.3. Process the chromatograms to determine the retention time and peak area of the analyte.

4. Quantification

4.1. Construct a calibration curve by plotting the peak area of the standards versus their concentration.

4.2. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Expected Performance Characteristics

The following table summarizes the expected quantitative data from this HPLC method. These values are representative and should be verified during method validation.

ParameterExpected Value
Retention Time (RT) ~ 2.5 - 4.0 min
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 - 0.8 µg/mL
Limit of Quantification (LOQ) 0.3 - 2.5 µg/mL
Precision (RSD%) < 2%
Accuracy (Recovery) 90 - 110%

Visualizations

Caption: Chemical Structure of this compound.

G HPLC Analysis Workflow prep Sample/Standard Preparation hplc HPLC System (C18 Column, UV Detector) inject Injection hplc->inject separation Chromatographic Separation inject->separation detection UV Detection (210 nm) separation->detection data Data Acquisition and Processing detection->data analysis Quantification (Calibration Curve) data->analysis results Results analysis->results

Caption: Experimental Workflow for HPLC Analysis.

References

Application Notes and Protocols for NMR Spectroscopy of Furan Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive guide to the characterization of furan compounds using Nuclear Magnetic Resonance (NMR) spectroscopy. It covers fundamental principles, detailed experimental protocols for 1D and 2D NMR techniques, and data interpretation for the structural elucidation of furan derivatives.

Introduction to NMR Spectroscopy of Furan Compounds

Furan is a five-membered aromatic heterocycle containing an oxygen atom, a core structure in numerous natural products and pharmaceuticals.[1] NMR spectroscopy is an indispensable, non-destructive analytical technique for the unambiguous identification and structural analysis of furan isomers and derivatives.[1]

The protons and carbons of the furan ring are designated as H-2/C-2, H-3/C-3, H-4/C-4, and H-5/C-5.[2] The chemical shifts (δ) of these nuclei are highly sensitive to the electronic nature of substituents on the ring.[2] Electron-donating groups (EDGs) typically cause an upfield shift (lower ppm) of the ring proton and carbon signals, whereas electron-withdrawing groups (EWGs) lead to a downfield shift (higher ppm).[2] In unsubstituted furan, the α-protons (H-2/H-5) resonate at a lower field than the β-protons (H-3/H-4) due to the electronegativity of the adjacent oxygen atom.[3] Similarly, the α-carbons (C-2/C-5) appear at a lower field in the ¹³C NMR spectrum compared to the β-carbons (C-3/C-4).[4]

Data Presentation: NMR Spectral Data of Furan and Derivatives

The following tables summarize typical ¹H and ¹³C NMR data for furan and selected derivatives, recorded in deuterated chloroform (CDCl₃), unless otherwise specified.

Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for Furan Compounds.

CompoundH-2 (δ, ppm)H-3 (δ, ppm)H-4 (δ, ppm)H-5 (δ, ppm)Other Signals (δ, ppm)J-Couplings (Hz)
Furan7.446.386.387.44-J₂,₃ = 1.75, J₂,₄ = 0.81, J₂,₅ = 1.49, J₃,₄ = 3.27[5]
2-Methylfuran-5.906.207.202.30 (s, 3H, -CH₃)-
Furfural (2-Formylfuran)-7.256.597.689.64 (s, 1H, -CHO)J₃,₄ = 3.6, J₄,₅ = 1.7[6]
3-Methylfuran7.20-6.257.352.05 (s, 3H, -CH₃)-

Table 2: ¹³C NMR Chemical Shifts (δ) for Furan Compounds.

CompoundC-2 (δ, ppm)C-3 (δ, ppm)C-4 (δ, ppm)C-5 (δ, ppm)Other Signals (δ, ppm)
Furan142.8109.6109.6142.8-[7]
2-Methylfuran152.0110.0105.0140.0-[7]
Furfural (2-Formylfuran)152.8122.5112.5148.0177.6 (-CHO)[7]
3-Substituted Furan (-COOH)145.2118.9110.1148.5167.5 (-COOH)[2]
3-Substituted Furan (-CN)147.299.8112.5152.1114.0 (-CN)[2]

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

A properly prepared sample is crucial for acquiring high-quality NMR spectra.[2]

1. Analyte Quantity:

  • ¹H NMR: Dissolve 5-10 mg of the furan compound in 0.6-0.7 mL of deuterated solvent.[2]
  • ¹³C NMR: A more concentrated sample of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.[2]

2. Solvent Selection:

  • Deuterated chloroform (CDCl₃) is a common choice for many organic compounds.[2]
  • Other solvents like acetone-d₆, DMSO-d₆, or benzene-d₆ can be utilized depending on the sample's solubility.[2][8] The choice of solvent can cause slight variations in chemical shifts.[2]

3. Procedure:

  • Weigh the desired amount of the furan derivative into a clean, dry vial.[2]
  • Using a clean pipette, add the appropriate volume of deuterated solvent.[2]
  • Gently swirl or vortex the vial to ensure the sample is completely dissolved.[2]
  • Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This step removes particulate matter that can degrade spectral quality.[2]
  • Cap the NMR tube securely to prevent solvent evaporation and contamination.[2]

Protocol 2: Standard 1D NMR Data Acquisition (¹H and ¹³C)

These are the foundational experiments for structural characterization. A modern NMR spectrometer with a field strength of 300 MHz or higher is recommended.[2]

1. Instrument Setup:

  • Insert the NMR tube into the spectrometer's probe.[9]
  • Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.[4][9]
  • Shim the magnetic field to optimize its homogeneity, which ensures sharp resonance signals.[4][9]

2. ¹H NMR Acquisition Parameters (Typical):

  • Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).[2]
  • Spectral Width (SW): 12-16 ppm.[2]
  • Number of Scans (NS): 8-16 scans are typically sufficient for moderately concentrated samples.[2]
  • Relaxation Delay (D1): 1-2 seconds.[2]
  • Acquisition Time (AQ): 2-4 seconds.[2]

3. ¹³C NMR Acquisition Parameters (Typical):

  • Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).[4]
  • Spectral Width (SW): 0-200 ppm.[4]
  • Number of Scans (NS): A larger number of scans (e.g., 1024 or more) is often required.
  • Relaxation Delay (D1): 2 seconds.
  • Acquisition Time (AQ): 1-2 seconds.

Protocol 3: 2D NMR for Structural Elucidation

Advanced 2D NMR techniques are essential for unambiguously assigning signals and determining the complete structure of complex furan derivatives.

1. COSY (Correlation Spectroscopy):

  • Purpose: Identifies protons that are coupled to each other (typically through 2-3 bonds), revealing ¹H-¹H connectivity.[10][11]
  • Protocol:
  • Acquire a standard ¹H NMR spectrum to determine the spectral width.[2]
  • Set up a standard gradient-selected COSY experiment (e.g., cosygpqf).[2]
  • Set the spectral widths in both dimensions (F1 and F2) to encompass all proton signals.[2]
  • Acquire data with 2-8 scans per increment.[2]
  • Interpretation: Cross-peaks connect signals from protons that are spin-coupled. For a furan ring, this confirms the connectivity between adjacent ring protons.[2]

2. HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: Correlates proton signals with the signals of directly attached carbon atoms (one-bond ¹H-¹³C correlations).[2][10]
  • Protocol:
  • Acquire standard ¹H and ¹³C spectra to determine the required spectral widths.[2]
  • Set up a standard gradient-selected, phase-sensitive HSQC experiment. Multiplicity-edited sequences (e.g., hsqcedetgpsisp2.3) can distinguish between CH, CH₂, and CH₃ groups.[2]
  • Set the F2 (proton) and F1 (carbon) spectral widths accordingly.[2]
  • Acquire the data. This is a sensitive experiment as it is proton-detected.[2]
  • Interpretation: Each cross-peak in the HSQC spectrum corresponds to a direct C-H bond, allowing for the definitive assignment of protonated carbons.[2]

3. HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: Shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). This is powerful for connecting different spin systems and identifying quaternary (non-protonated) carbons.[2][12]
  • Protocol:
  • Acquire standard ¹H and ¹³C spectra to determine the spectral widths.[2]
  • Set up a standard gradient-selected HMBC experiment.[2]
  • Set the F2 (proton) and F1 (carbon) spectral widths.
  • The long-range coupling delay is typically optimized for a J-coupling of 8-10 Hz.[2]
  • Interpretation: Cross-peaks indicate long-range couplings. For instance, in a 3-substituted furan, the H-2 proton will show HMBC correlations to C-3 and C-4, while protons on the substituent will show correlations to the furan ring, confirming its position.[2][13]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation prep1 Weigh Furan Compound (5-50 mg) prep2 Dissolve in Deuterated Solvent (0.6-0.7 mL) prep1->prep2 prep3 Filter into NMR Tube prep2->prep3 acq1 Insert Sample & Lock prep3->acq1 To Spectrometer acq2 Shim Magnetic Field acq1->acq2 acq3 Acquire 1D Spectra (¹H, ¹³C) acq2->acq3 acq4 Acquire 2D Spectra (COSY, HSQC, HMBC) acq3->acq4 an1 Process Data (FT, Phasing, Baseline Correction) acq4->an1 Raw Data an2 Assign Signals using 1D & 2D Spectra an1->an2 an3 Confirm Connectivity & Structure an2->an3 result Final Structure an3->result

Caption: General workflow for NMR analysis of furan compounds.

correlation_logic H2 H-2 C2 C-2 H2->C2 HSQC C3 C-3 (Subst.) H2->C3 HMBC C4 C-4 H2->C4 HMBC H4 H-4 H5 H-5 H4->H5 COSY H4->C2 HMBC H4->C4 HSQC C5 C-5 H4->C5 HMBC H5->C3 HMBC H5->C4 HMBC H5->C5 HSQC Subst_H Substituent-H Subst_H->C2 HMBC Subst_H->C3 HMBC Subst_H->C4 HMBC

Caption: 2D NMR correlations for a generic 3-substituted furan.

References

Application Notes and Protocols: 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the evaluation of 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride as a corrosion inhibitor, particularly for mild steel in acidic environments. The document outlines the mechanism of action, detailed experimental protocols for assessing its performance, and a framework for data presentation.

Introduction

This compound is a furan derivative that has been identified as a potential corrosion inhibitor for mild steel, notably in aggressive acidic media such as 1M hydrochloric acid.[1] Organic compounds containing heteroatoms like nitrogen and oxygen, along with aromatic rings, are known to be effective corrosion inhibitors. The efficacy of these molecules stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. Furan derivatives, such as the title compound, are of particular interest due to their structural features which facilitate strong adsorption.

Mechanism of Action

The corrosion inhibition by this compound is primarily attributed to its adsorption on the metal surface. This process can occur through several interaction modes:

  • Chemisorption: The lone pair of electrons on the nitrogen and oxygen atoms can be shared with the vacant d-orbitals of iron atoms on the steel surface, forming coordinate covalent bonds.

  • Physisorption: In an acidic solution, the inhibitor molecule can become protonated, leading to electrostatic interactions with the negatively charged metal surface (due to the adsorption of chloride ions).

  • π-Electron Interactions: The π-electrons of the furan ring can interact with the metal surface, further strengthening the adsorption.

This adsorption process creates a protective film that blocks the active sites for corrosion, thereby inhibiting both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction.

Proposed Mechanism of Corrosion Inhibition Inhibitor 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride in Solution Adsorption Adsorption of Inhibitor Inhibitor->Adsorption Diffusion MetalSurface Mild Steel Surface (Fe) MetalSurface->Adsorption ProtectiveFilm Formation of a Protective Film Adsorption->ProtectiveFilm CorrosionInhibition Corrosion Inhibition ProtectiveFilm->CorrosionInhibition Anodic Inhibition of Anodic Dissolution (Fe -> Fe2+ + 2e-) CorrosionInhibition->Anodic Cathodic Inhibition of Cathodic Hydrogen Evolution (2H+ + 2e- -> H2) CorrosionInhibition->Cathodic

Caption: Proposed mechanism of corrosion inhibition.

Data Presentation

Quantitative data from electrochemical experiments are crucial for evaluating the performance of a corrosion inhibitor. The following table provides a template for presenting such data, as would be derived from potentiodynamic polarization studies. The data presented here are illustrative and based on typical values for effective furan-based inhibitors in 1M HCl. Specific experimental values for this compound at varying concentrations would be populated in a similar manner.

Table 1: Electrochemical Parameters for Mild Steel in 1M HCl with and without Inhibitor

Inhibitor Concentration (M)Ecorr (mV vs. SCE)icorr (µA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (%)
Blank (0)-480120070120-
0.001-4651506511587.5
0.005-450806011093.3
0.010-440505810895.8

Note: The data in this table are representative and intended for illustrative purposes. Actual experimental results should be cited from peer-reviewed literature.

Experimental Protocols

Detailed methodologies for key experiments are provided below. The potentiodynamic polarization protocol is based on the study by Al-Fakih et al. (2015), which investigated this compound.

Protocol 1: Potentiodynamic Polarization Measurements

This method is used to determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc), from which the inhibition efficiency is calculated.

1. Materials and Equipment:

  • Mild steel specimen with the following composition (wt%): C-0.036, Mn-0.172, Cu-0.082, Ni-0.108, Cr-0.053, Al-0.035, Zr-0.146, and Fe balance.
  • Potentiostat/Galvanostat
  • Three-electrode corrosion cell
  • Working Electrode (WE): Mild steel specimen embedded in a specimen holder.
  • Counter Electrode (CE): Platinum electrode.
  • Reference Electrode (RE): Saturated Calomel Electrode (SCE).
  • 1M HCl solution (prepared from analytical grade HCl).
  • This compound.
  • Silicon carbide abrasive papers (grades 240, 320, 400, 600, 800, and 1500).
  • Acetone and deionized water for cleaning.

2. Working Electrode Preparation: a. Mechanically abrade the surface of the mild steel specimen sequentially with silicon carbide papers of increasing grit size (from 240 to 1500 grade). b. Rinse the specimen thoroughly with deionized water. c. Degrease the specimen with acetone and dry it. d. Immediately mount the prepared specimen into the electrode holder.

3. Electrochemical Measurement: a. Assemble the three-electrode cell with 250 mL of 1M HCl as the electrolyte. b. Immerse the prepared working electrode, counter electrode, and reference electrode in the electrolyte. c. Allow the system to stabilize by immersing the working electrode for a sufficient time (e.g., 30-60 minutes) to reach a stable open circuit potential (OCP). d. Record the potentiodynamic polarization curve by scanning the potential from -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s. e. Repeat the measurement for different concentrations of this compound (e.g., 0.001 M, 0.005 M, 0.01 M) added to the 1M HCl electrolyte. f. Maintain the temperature at 25 ± 1°C throughout the experiment.

4. Data Analysis: a. Determine the corrosion current density (icorr) by extrapolating the Tafel plots of the polarization curves. b. Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where icorr(blank) is the corrosion current density without the inhibitor and icorr(inh) is the corrosion current density with the inhibitor.

Experimental Workflow for Potentiodynamic Polarization Start Start PrepWE Prepare Working Electrode (Mild Steel) Start->PrepWE PrepSol Prepare 1M HCl Solution +/- Inhibitor Start->PrepSol Assemble Assemble 3-Electrode Cell PrepWE->Assemble PrepSol->Assemble Stabilize Stabilize at OCP Assemble->Stabilize Polarize Perform Potentiodynamic Scan Stabilize->Polarize Analyze Analyze Tafel Plots Polarize->Analyze Calculate Calculate Inhibition Efficiency Analyze->Calculate End End Calculate->End

Caption: Potentiodynamic polarization workflow.

Protocol 2: Weight Loss Method

This gravimetric method provides a direct measure of corrosion rate and inhibition efficiency over a longer duration.

1. Materials:

  • Mild steel coupons of known dimensions.
  • 1M HCl solution.
  • This compound.
  • Analytical balance (accurate to 0.1 mg).
  • Water bath or thermostat.
  • Cleaning solution (e.g., Clarke's solution: 20g Sb₂O₃ + 50g SnCl₂ in 1L concentrated HCl).

2. Procedure: a. Prepare the mild steel coupons as described in Protocol 1 (Working Electrode Preparation). b. Weigh each coupon accurately (W₁). c. Immerse the coupons in beakers containing 1M HCl with and without various concentrations of the inhibitor. d. Maintain the beakers at a constant temperature (e.g., 25°C) for a specified period (e.g., 6, 12, 24 hours). e. After the immersion period, remove the coupons, rinse with water, and clean them with the cleaning solution to remove corrosion products. f. Rinse the cleaned coupons with deionized water and acetone, then dry. g. Weigh the coupons again (W₂).

3. Data Analysis: a. Calculate the weight loss (ΔW) = W₁ - W₂. b. Calculate the corrosion rate (CR) in mm/year using the formula: CR = (87.6 x ΔW) / (A x t x ρ) where ΔW is in mg, A is the surface area in cm², t is the immersion time in hours, and ρ is the density of mild steel in g/cm³. c. Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR(blank) - CR(inh)) / CR(blank)] x 100 where CR(blank) and CR(inh) are the corrosion rates in the absence and presence of the inhibitor, respectively.

Protocol 3: Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the kinetics of the electrochemical processes at the metal/solution interface and the properties of the protective film.

1. Equipment:

  • Potentiostat with a frequency response analyzer.
  • The same three-electrode cell setup as in Protocol 1.

2. Procedure: a. Prepare the working electrode and the electrolyte solutions as described in Protocol 1. b. Immerse the electrodes and allow the system to reach a stable OCP. c. Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a range of frequencies (e.g., 100 kHz to 10 mHz). d. Record the impedance data.

3. Data Analysis: a. Present the impedance data as Nyquist and Bode plots. b. Model the data using an appropriate equivalent electrical circuit to determine parameters such as solution resistance (Rs), polarization resistance (Rp), and double-layer capacitance (Cdl). c. Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rp(inh) - Rp(blank)) / Rp(inh)] x 100 where Rp(inh) and Rp(blank) are the polarization resistances in the presence and absence of the inhibitor, respectively.

Conclusion

This compound shows promise as a corrosion inhibitor for mild steel in acidic media. The provided protocols offer a standardized approach for its evaluation. By systematically applying these methods, researchers can obtain reliable and comparable data on its inhibition efficiency and mechanism of action, contributing to the development of more effective corrosion protection strategies.

References

Application Notes and Protocols: Mannich Reaction of 2-Furanmethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of an acidic proton located on a carbon atom. This three-component condensation reaction typically involves an active hydrogen compound, formaldehyde, and a primary or secondary amine. Electron-rich heterocycles, such as furan, are excellent substrates for this reaction.

This document provides a detailed experimental protocol for the Mannich reaction of 2-furanmethanol (furfuryl alcohol) to produce 5-(dimethylaminomethyl)-2-furanmethanol. This product is a valuable intermediate in the synthesis of pharmaceuticals, notably histamine H2-receptor antagonists like Ranitidine.[1][2] A highly efficient method utilizing bis(dimethylamino)methane is presented, which offers significant advantages in yield and product purity over traditional methods that use formaldehyde and dimethylamine separately.[1][3][4]

Data Presentation

The following table summarizes the quantitative data for the optimized experimental protocol.

ParameterValueReference
Product 5-(dimethylaminomethyl)-2-furanmethanol[1][3][4]
Reactants 2-Furanmethanol, Bis(dimethylamino)methane[1][3][4]
Solvent Acetic Acid[1][3][4]
Reaction Time 18 hours[1][3][4]
Reaction Temp. <10°C (initial), then Room Temperature[1][3][4]
Yield 94%[1][3][4]
Boiling Point 92-96 °C / 0.2-0.5 mmHg[1][3][4]
Purity High purity after distillation[1]

Experimental Protocols

Materials and Equipment:

  • 2-Furanmethanol (98 g, 1.0 mol)

  • Bis(dimethylamino)methane (112 g, 1.1 mol)

  • Glacial Acetic Acid (1200 ml)

  • 40% (w/v) Aqueous Sodium Hydroxide

  • Ethyl Acetate

  • Ice

  • 2L three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

  • Rotary evaporator

  • Distillation apparatus for vacuum distillation

Protocol: High-Yield Synthesis using Bis(dimethylamino)methane

This procedure is optimized for high yield and purity.[1][3][4]

  • Reaction Setup:

    • In a 2L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve 2-furanmethanol (98 g, 1.0 mol) in acetic acid (1000 ml).

    • Cool the stirred solution to below 10°C using an ice-salt bath.

  • Reagent Addition:

    • Prepare a solution of bis(dimethylamino)methane (112 g, 1.1 mol) in acetic acid (200 ml).

    • Add this solution dropwise to the cooled 2-furanmethanol solution via the dropping funnel, ensuring the internal temperature is maintained below 10°C. The addition is exothermic.

  • Reaction:

    • After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 18 hours.

  • Solvent Removal:

    • Remove the acetic acid by distillation under reduced pressure (using a rotary evaporator) at a bath temperature of 60°C.

  • Work-up and Extraction:

    • To the resulting residue, add ice (approx. 200 g).

    • Carefully make the mixture basic (pH > 11) by the slow addition of 40% aqueous sodium hydroxide. This step is highly exothermic; use an external cooling bath to manage the temperature.

    • Transfer the basic mixture to a separatory funnel and extract with ethyl acetate (3 x 200 ml).

    • Combine the organic extracts.

  • Isolation and Purification:

    • Dry the combined ethyl acetate extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

    • Purify the crude residue by vacuum distillation to yield 5-dimethylaminomethyl-2-furanmethanol (145 g, 94%) as a liquid.[1][3][4]

    • Collect the fraction boiling at 92-96°C at 0.2-0.5 mmHg.[1][3][4]

Visualizations

The reaction proceeds through the formation of an electrophilic Eschenmoser-type salt (iminium ion) from bis(dimethylamino)methane in acidic media. The electron-rich furan ring of 2-furanmethanol then attacks this electrophile, leading to the aminomethylated product.

Reaction_Mechanism cluster_0 Iminium Ion Formation cluster_1 Electrophilic Attack Aminal Bis(dimethylamino)methane Iminium Dimethylaminomethyl Cation (Iminium Ion) Aminal->Iminium Protonation & Elimination Proton H+ (from Acetic Acid) Amine Dimethylamine Furan 2-Furanmethanol Iminium->Furan Electrophile Product 5-(dimethylaminomethyl) -2-furanmethanol Furan->Product C-C Bond Formation

Caption: Simplified mechanism of the Mannich reaction with 2-furanmethanol.

The following diagram illustrates the step-by-step laboratory procedure for the synthesis.

Experimental_Workflow start Start reagents 1. Dissolve 2-Furanmethanol in Acetic Acid start->reagents cool 2. Cool Mixture to <10°C reagents->cool addition 3. Add Bis(dimethylamino)methane Solution Dropwise cool->addition react 4. Stir at Room Temp. for 18 hours addition->react evap 5. Remove Acetic Acid (Reduced Pressure) react->evap workup 6. Add Ice & Basify with 40% NaOH evap->workup extract 7. Extract with Ethyl Acetate (3x) workup->extract isolate 8. Dry & Evaporate Organic Phase extract->isolate purify 9. Purify by Vacuum Distillation isolate->purify end Final Product purify->end

Caption: Workflow for the synthesis of 5-(dimethylaminomethyl)-2-furanmethanol.

References

Application Notes and Protocols for the Purification of 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride, a key intermediate and a known impurity in the synthesis of ranitidine. The following methods are designed to achieve high purity of the target compound, suitable for research, development, and analytical standard preparation.

Compound Information

PropertyValue
IUPAC Name (5-((Dimethylamino)methyl)furan-2-yl)methanol hydrochloride
CAS Number 81074-81-9
Molecular Formula C₈H₁₄ClNO₂
Molecular Weight 191.66 g/mol
Melting Point 122-125 °C (decomposes)
Appearance Solid
Solubility Slightly soluble in DMSO and Methanol.

Purification Strategies

The purification of this compound, a polar amine salt, can be effectively achieved through two primary methods: recrystallization and chromatography. The choice of method will depend on the impurity profile and the desired scale of purification.

Recrystallization

Recrystallization is a cost-effective method for purifying crystalline solids. The selection of an appropriate solvent system is critical for successful purification. For polar amine hydrochlorides, polar solvents are generally the most effective.

A preliminary solvent screen is recommended to identify the optimal solvent or solvent system. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.

Table 1: Suggested Solvents for Recrystallization Screening

Solvent/Solvent SystemRationaleExpected Outcome
Isopropanol (IPA)Good starting point for amine hydrochlorides.Moderate to high solubility when hot, low solubility when cold.
EthanolSimilar polarity to IPA, often a good choice for amine salts.May show different solubility characteristics compared to IPA.
Ethanol/WaterThe addition of water increases polarity and can enhance selectivity.The ratio can be adjusted to optimize recovery and purity.
Isopropanol/Diethyl EtherA solvent/anti-solvent system. Diethyl ether is an anti-solvent.Dissolve in hot IPA, add diethyl ether to induce precipitation.
AcetonitrileA polar aprotic solvent.May offer different selectivity for certain impurities.

This protocol is suitable when a single solvent with a significant temperature-dependent solubility for the compound is identified.

Materials and Equipment:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Isopropanol)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a stirrer

  • Condenser

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding excess solvent to ensure a saturated solution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a rapid hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

This method is useful when the compound is highly soluble in one solvent, even at low temperatures. An "anti-solvent" in which the compound is poorly soluble is added to induce crystallization.

Materials and Equipment:

  • Same as Protocol 1, plus the selected anti-solvent (e.g., Diethyl ether).

Procedure:

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., Isopropanol).

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the "anti-solvent" (e.g., Diethyl ether) dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Crystallization and Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collection, Washing, and Drying: Follow steps 6-8 from Protocol 1, using the ice-cold anti-solvent for washing.

Diagram 1: Recrystallization Workflow

G Recrystallization Workflow cluster_0 Preparation cluster_1 Dissolution cluster_2 Crystallization cluster_3 Isolation A Crude Compound C Dissolve in Minimal Hot Solvent A->C B Select Solvent(s) B->C D Hot Filtration (Optional) C->D E Slow Cooling to Room Temperature C->E D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I

Caption: General workflow for the purification of a solid compound by recrystallization.

Chromatographic Purification

For complex mixtures or when higher purity is required, chromatographic techniques are recommended. Given the polar and ionic nature of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography are suitable methods.

HILIC is a variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a smaller amount of aqueous buffer. This technique is well-suited for retaining and separating highly polar compounds.[1][2][3]

Table 2: Recommended HILIC Conditions

ParameterRecommendation
Stationary Phase Silica, Amide, or Diol bonded phases.
Mobile Phase A Acetonitrile
Mobile Phase B Aqueous buffer (e.g., 10-20 mM Ammonium Acetate or Ammonium Formate, pH adjusted)
Gradient Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B.
Detection UV at a suitable wavelength (e.g., 220 nm) or Mass Spectrometry (MS).

Procedure:

  • Column Equilibration: Equilibrate the HILIC column with the initial mobile phase composition for a sufficient time to ensure a stable baseline.

  • Sample Preparation: Dissolve the crude compound in the initial mobile phase or a solvent mixture with a high organic content to ensure compatibility with the starting conditions.

  • Injection and Elution: Inject the sample and run the gradient program. The compound will elute as the aqueous content of the mobile phase increases.

  • Fraction Collection: Collect the fractions containing the purified compound.

  • Solvent Removal: Evaporate the solvent from the collected fractions to obtain the purified product.

Mixed-mode chromatography utilizes a stationary phase with both reversed-phase and ion-exchange functionalities, offering unique selectivity for polar and ionizable compounds.[4][5][6]

Table 3: Recommended Mixed-Mode Chromatography Conditions

ParameterRecommendation
Stationary Phase C18 with embedded polar groups or mixed-ligand phases (e.g., reversed-phase/strong cation exchange).
Mobile Phase A Water with an acidic modifier (e.g., 0.1% Formic Acid or Acetic Acid).
Mobile Phase B Acetonitrile or Methanol with the same acidic modifier.
Gradient A standard reversed-phase gradient (increasing percentage of Mobile Phase B).
Detection UV at a suitable wavelength or Mass Spectrometry (MS).

Procedure:

  • Column Equilibration: Equilibrate the mixed-mode column with the initial mobile phase composition.

  • Sample Preparation: Dissolve the crude compound in the initial mobile phase.

  • Injection and Elution: Inject the sample and run the gradient. The retention will be influenced by both hydrophobic and ionic interactions.

  • Fraction Collection: Collect the fractions containing the purified compound.

  • Solvent Removal: Evaporate the solvent to obtain the pure product.

Diagram 2: Chromatographic Purification Workflow

G Chromatographic Purification Workflow cluster_0 Preparation cluster_1 Separation cluster_2 Isolation A Crude Sample C Prepare Sample (Dissolve in Mobile Phase) A->C B Select Column and Mobile Phase D Equilibrate Column B->D E Inject Sample C->E D->E F Run Gradient E->F G Fraction Collection F->G H Solvent Evaporation G->H I Pure Compound H->I

Caption: General workflow for the purification of a compound using preparative HPLC.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

Table 4: Recommended Analytical Techniques for Purity Assessment

TechniquePurposeTypical Conditions
High-Performance Liquid Chromatography (HPLC) Quantify purity and detect impurities.Reversed-phase C18 column with a gradient of water/acetonitrile containing an acidic modifier (e.g., 0.1% formic acid).
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirm the chemical structure and identify any residual solvents or impurities.¹H and ¹³C NMR in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
Mass Spectrometry (MS) Confirm the molecular weight of the compound.Electrospray ionization (ESI) in positive mode.
Melting Point Analysis Assess purity; a sharp melting point range indicates high purity.Standard melting point apparatus.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all solvents and chemicals with care, and consult the Safety Data Sheets (SDS) before use.

  • This compound is hygroscopic and should be stored in a desiccator under an inert atmosphere.

By following these detailed application notes and protocols, researchers, scientists, and drug development professionals can effectively purify this compound to a high degree of purity for their specific applications.

References

Application Notes: 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Dimethylaminomethyl)furfuryl alcohol and its hydrochloride salt are pivotal intermediates in the synthesis of various pharmaceutical compounds. Most notably, this furan derivative serves as a critical building block in the industrial production of Ranitidine, a widely used histamine H₂-receptor antagonist for treating gastric ulcers. This document provides detailed application notes and experimental protocols for the utilization of 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride in the synthesis of key pharmaceutical intermediates.

Core Applications

The primary application of this compound in the pharmaceutical industry is as a precursor for the synthesis of Ranitidine.[1] The synthesis involves a multi-step process where the furan ring and the dimethylaminomethyl group are incorporated into the final drug structure.

Synthesis of Ranitidine Intermediate: 5-[(Dimethylamino)methyl]-2-(chloromethyl)furan hydrochloride

A crucial step in the synthesis of Ranitidine from 5-(Dimethylaminomethyl)furfuryl alcohol is its conversion to the more reactive chloromethyl derivative. This intermediate is then coupled with the side chain of Ranitidine.

Reaction Scheme:

G 5-(Dimethylaminomethyl)furfuryl_alcohol 5-(Dimethylaminomethyl)furfuryl alcohol Intermediate 5-[(Dimethylamino)methyl]-2-(chloromethyl)furan hydrochloride 5-(Dimethylaminomethyl)furfuryl_alcohol->Intermediate Dichloromethane, 0-5°C Thionyl_chloride SOCl₂ Thionyl_chloride->Intermediate

Caption: Synthesis of the chlorinated intermediate.

Experimental Protocol:

This protocol is adapted from documented procedures for the synthesis of 5-[(Dimethylamino)methyl]-2-(chloromethyl)furan hydrochloride.[2]

Materials:

  • 5-(Dimethylaminomethyl)furfuryl alcohol

  • Dichloromethane (DCM)

  • Thionyl chloride (SOCl₂)

  • Ethanol (for recrystallization)

Procedure:

  • Combine 25 g of 5-(Dimethylaminomethyl)furfuryl alcohol with 100 mL of dichloromethane in a reaction vessel.

  • Cool the mixture to 0°C using an ice bath.

  • Add 20 mL of thionyl chloride dropwise to the solution, ensuring the reaction temperature does not exceed 5°C.

  • After the addition is complete, stir the reaction mixture for 30 minutes at the same temperature.

  • Evaporate the solvent in vacuo to obtain a residue.

  • Recrystallize the residue from ethanol to yield the purified 5-[(Dimethylamino)methyl]-2-(chloromethyl)furan hydrochloride.

Quantitative Data Summary:

ParameterValueReference
Melting Point164-165°C (decomposes)[2][3]

Synthesis of Ranitidine from the Chlorinated Intermediate

The chlorinated intermediate is then reacted with N-(2-mercaptoethyl)-N'-methyl-2-nitro-1,1-ethenediamine to form Ranitidine.

Reaction Scheme:

G Chlorinated_Intermediate 5-[(Dimethylamino)methyl]-2-(chloromethyl)furan hydrochloride Ranitidine Ranitidine Chlorinated_Intermediate->Ranitidine Isopropanol, 40°C Side_Chain N-(2-mercaptoethyl)-N'-methyl-2-nitro-1,1-ethenediamine Side_Chain->Ranitidine

Caption: Final coupling step in Ranitidine synthesis.

Experimental Protocol:

The following is a representative protocol for the synthesis of Ranitidine from its intermediates.[2]

Materials:

  • 5-[(Dimethylamino)methyl]-2-(chloromethyl)furan hydrochloride

  • 2-Nitromethylene-thiazolidine

  • Isopropanol

  • Methylamine

  • Aqueous sodium hydroxide

  • Methyl isobutyl ketone

Procedure:

  • Combine 10.0 g of 2-nitromethylene-thiazolidine and 40 mL of isopropanol.

  • Add 14.7 g of methylamine and heat the mixture to 40°C.

  • After 5 minutes, add 13.05 g of 5-[(Dimethylamino)methyl]-2-(chloromethyl)furan hydrochloride portionwise over 1.5 hours.

  • After 3 hours, cool the reaction mixture to ambient temperature.

  • Add 11.6 g of a 50% by weight aqueous sodium hydroxide solution and 20 g of water.

  • Extract the product repeatedly with methyl isobutyl ketone.

  • Combine the organic layers and evaporate the solvent in vacuo to yield Ranitidine.

Alternative Synthesis Pathway:

An alternative synthesis route involves the direct reaction of 5-(Dimethylaminomethyl)furfuryl alcohol with 2-mercaptoethylamine hydrochloride, followed by condensation with N-methyl-1-methylthio-2-nitroethenamine.[1][4]

G cluster_0 Step 1: Thioether Formation cluster_1 Step 2: Condensation A 5-(Dimethylaminomethyl)furfuryl alcohol C 5-Dimethylaminomethyl-2-(2'-aminoethyl)thiomethylfurane A->C B 2-Mercaptoethylamine hydrochloride B->C E Ranitidine C->E D N-methyl-1-methylthio-2-nitroethenamine D->E

Caption: Two-step alternative synthesis of Ranitidine.

Experimental Protocol for Alternative Pathway:

This protocol is based on the description of the alternative synthesis of Ranitidine.[1]

Materials:

  • 5-(Dimethylaminomethyl)furfuryl alcohol

  • 2-Mercaptoethylamine hydrochloride

  • N-methyl-1-methylthio-2-nitroethenamine

  • Water

Procedure:

  • Step 1: Synthesis of 5-dimethylaminomethyl-2-(2′-aminoethyl)thiomethylfurane: React 5-(Dimethylaminomethyl)furfuryl alcohol with 2-mercaptoethylamine hydrochloride.

  • Step 2: Synthesis of Ranitidine: React the product from Step 1 with N-methyl-1-methylthio-2-nitroethenamine in water at 55°C to yield Ranitidine. A 92% yield for this step has been reported.[1]

Conclusion

This compound is a versatile and indispensable intermediate in pharmaceutical synthesis, particularly for the production of Ranitidine. The protocols provided herein offer a detailed guide for its application. Researchers should note that reaction conditions, including temperature, solvents, and reaction times, are critical for achieving high yields and purity. Further optimization may be required based on specific laboratory conditions and desired product specifications.

References

Application Notes and Protocols for Cytotoxicity Assays of Furan Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for assessing the cytotoxicity of furan derivatives. The information compiled herein is based on a comprehensive review of current scientific literature and is intended to guide researchers in the effective evaluation of these compounds for potential therapeutic applications.

Introduction

Furan-containing compounds represent a significant class of heterocyclic molecules with a diverse range of pharmacological activities, including potent anticancer properties.[1][2][3] Evaluating the cytotoxic effects of novel furan derivatives is a critical first step in the drug discovery and development process. This document outlines standard assays to determine the cytotoxic potential of these compounds, including detailed protocols and data presentation guidelines.

Data Presentation: Cytotoxicity of Furan Derivatives

The cytotoxic activity of furan derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of cell growth or viability. The following tables summarize the cytotoxic activity of representative furan derivatives against various cancer cell lines.

Table 1: Cytotoxicity (IC50 in µM) of Selected Furan Derivatives against Various Cancer Cell Lines

Compound IDFuran Derivative ScaffoldCell LineIC50 (µM)Reference
Compound 4Pyridine carbohydrazide derivativeMCF-7 (Breast)4.06[1]
Compound 7N-phenyl triazinone derivativeMCF-7 (Breast)2.96[1]
Compound 7bFuropyrimidine-based derivativeA549 (Lung)6.66[4]
Compound 7bFuropyrimidine-based derivativeHT-29 (Colon)8.51[4]
Compound 7bFuropyrimidine-based derivativeHepG2 (Liver)7.28[4]
Compound 4bPyrazole-1-carbothioamide derivativeMCF-7 (Breast)8.5±0.72[5]
Compound 4bPyrazole-1-carbothioamide derivativeHepG2 (Liver)9.4±0.84[5]
Compound 4bPyrazole-1-carbothioamide derivativeHCT-116 (Colon)11.7±0.89[5]
Compound 6f1,2-dithiol-3-one oxime derivativeHT-1080 (Fibrosarcoma)Not specified, but potent[6]
Compound 3a5-O-silylated MBA derivativeHCT-116 (Colon)1.3[7]
Compound 3d5-O-silylated MBA derivativeHCT-116 (Colon)1.6[7]
Compound 17pFuran-diketopiperazine derivativeNCI-H460 (Lung)0.0029[8]

Table 2: Selectivity Index of Furan Derivatives

The selectivity index (SI) is a crucial parameter that compares the cytotoxicity of a compound against cancer cells versus normal cells. A higher SI value indicates greater selectivity for cancer cells.

Compound IDCancer Cell Line (IC50 in µM)Normal Cell Line (IC50 in µM)Selectivity Index (SI)Reference
Compound 4MCF-7 (4.06)MCF-10A (Breast)7.33[1]
Compound 7MCF-7 (2.96)MCF-10A (Breast)7.47[1]
Compound 3aA549 (Lung)BEAS-2B (Lung)6.05[7]
Compound 3dA549 (Lung)BEAS-2B (Lung)1.72[7]

Experimental Protocols

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product.[9]

Materials:

  • Furan derivatives

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2, HCT-116)

  • Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)[10]

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the furan derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[11] Remove the old medium and treat the cells with various concentrations of the furan derivatives. Incubate for another 24 to 48 hours.[10]

  • MTT Addition: After the treatment period, add 10-50 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[10][11]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[9][10]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h treat_compounds Treat with Furan Derivatives incubate_24h->treat_compounds incubate_48h Incubate 24-48h treat_compounds->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate 2-4h add_mtt->incubate_4h add_dmso Add DMSO incubate_4h->add_dmso read_absorbance Read Absorbance (570nm) add_dmso->read_absorbance calculate_viability Calculate Cell Viability read_absorbance->calculate_viability LDH_Assay_Workflow cluster_prep Preparation & Treatment cluster_sample Sample Collection cluster_reaction LDH Reaction cluster_analysis Analysis seed_treat Seed Cells & Treat with Compounds centrifuge Centrifuge Plate (Optional) seed_treat->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant add_reaction_mix Add LDH Reaction Mix transfer_supernatant->add_reaction_mix incubate_rt Incubate 30 min at RT add_reaction_mix->incubate_rt add_stop_solution Add Stop Solution incubate_rt->add_stop_solution read_absorbance Read Absorbance (490nm) add_stop_solution->read_absorbance calculate_cytotoxicity Calculate Cytotoxicity read_absorbance->calculate_cytotoxicity Intrinsic_Apoptosis_Pathway furan Furan Derivatives p53 p53 furan->p53 upregulation bcl2 Bcl-2 furan->bcl2 downregulation bax Bax p53->bax upregulation mito Mitochondrion bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspases Caspase Activation cyto_c->caspases apoptosis Apoptosis caspases->apoptosis

References

Application Notes and Protocols: Antimicrobial Activity of Furan Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial properties of furan-containing compounds, detailing their activity against a range of microbial pathogens. This document includes quantitative data on their efficacy, detailed protocols for key experimental assays, and visual representations of their mechanisms of action and experimental workflows.

Introduction to Furan Compounds

Furan is a five-membered aromatic heterocyclic organic compound containing one oxygen atom.[1] Its derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide array of pharmacological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2] The versatility of the furan scaffold allows for structural modifications that can enhance its biological activity and selectivity, making it a promising framework for the development of novel antimicrobial agents.[2]

Mechanisms of Antimicrobial Action

Furan derivatives exert their antimicrobial effects through various mechanisms. A primary mode of action for many furanones is the inhibition of bacterial communication, known as quorum sensing (QS).[3] Additionally, some furan compounds have been suggested to interfere with essential cellular processes like cell wall synthesis.[4]

Quorum Sensing Inhibition

Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression in response to population density. In many Gram-negative bacteria, this process is mediated by N-acylhomoserine lactone (AHL) signaling molecules. Furanones have been shown to interfere with this signaling cascade, particularly in pathogens like Pseudomonas aeruginosa. They can act as antagonists to AHL receptors such as LasR and RhlR, thereby disrupting the expression of virulence factors and biofilm formation.[3]

QuorumSensingInhibition cluster_bacteria Bacterial Cell AHL AHL Signal (Autoinducer) LasR LasR/RhlR Receptor AHL->LasR Binds to Virulence Virulence Factor Expression & Biofilm Formation LasR->Virulence Activates Furanone Furanone Compound Furanone->LasR Inhibits (Antagonist) caption Furanone Inhibition of Quorum Sensing

Furanone Inhibition of Quorum Sensing
Inhibition of Cell Wall Synthesis

Some furan derivatives have been proposed to inhibit bacterial cell wall biosynthesis.[4] The bacterial cell wall, primarily composed of peptidoglycan, is a crucial structure for maintaining cell integrity and is a well-established target for antibiotics.[5] While the precise mechanism for furan compounds is still under investigation, it is hypothesized that they may interfere with the enzymatic steps involved in the synthesis of peptidoglycan precursors or the cross-linking of peptidoglycan strands.[4]

Quantitative Antimicrobial Activity

The antimicrobial efficacy of furan derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values for several furan derivatives against various bacterial and fungal strains.

Furan Derivative ClassSpecific Compound ExampleTest OrganismMIC (µg/mL)Reference
3-Aryl-3-(furan-2-yl)propanoic Acids3-(2,4-dimethylphenyl)-3-(furan-2-yl)propanoic acidEscherichia coli64[6]
Furan-Derived Chalcones3-(5-(4-Chlorophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-oneStaphylococcus aureus256[7]
Furan-Derived Chalcones3-(5-(4-Chlorophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-oneEscherichia coli512[7]
Benzo[b]furan DerivativesSulphonyl derivative 6bVarious bacteriaGood to excellent activity[8]
Benzo[b]furan DerivativesSulphonyl derivative 6dVarious bacteriaGood to excellent activity[8]
Nitrovinylfuran2-Bromo-5-(2-bromo-2-nitrovinyl)furan (G1/Furvina)Escherichia coli16 (bacteriostatic)[9]
Nitrovinylfuran2-Bromo-5-(2-bromo-2-nitrovinyl)furan (G1/Furvina)Escherichia coli32 (bactericidal)[9]
Furanone Derivativel-Borneol possessing 2(5H)-furanone derivative F131Staphylococcus aureus isolates8-16[10]
Furanone Derivativel-Borneol possessing 2(5H)-furanone derivative F131Candida albicans isolates32-128[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Test furan compound

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Bacterial/fungal culture

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Microplate reader (optional)

Protocol:

  • Prepare Stock Solution: Dissolve the test furan compound in a suitable solvent (e.g., DMSO) to a known stock concentration.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound stock solution in the broth medium to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

BrothMicrodilutionWorkflow start Start prep_stock Prepare Furan Compound Stock Solution start->prep_stock serial_dilution Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilution inoculate Inoculate Wells serial_dilution->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end caption Broth Microdilution Workflow

Broth Microdilution Workflow
Agar Well Diffusion Assay

This assay qualitatively assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.

Materials:

  • Petri plates with appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Test furan compound

  • Bacterial/fungal culture

  • Sterile swabs

  • Sterile cork borer or pipette tip

  • Incubator

Protocol:

  • Inoculation: Aseptically spread a standardized inoculum of the test microorganism onto the surface of the agar plate to create a lawn of growth.

  • Well Creation: Use a sterile cork borer to create wells (typically 6-8 mm in diameter) in the agar.

  • Compound Addition: Add a known concentration of the test furan compound solution into each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone around each well where microbial growth has been inhibited.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to inhibit the formation of microbial biofilms.

Materials:

  • 96-well flat-bottom microtiter plates

  • Test furan compound

  • Bacterial culture

  • Appropriate growth medium

  • Crystal violet solution (0.1%)

  • Ethanol (95%) or 33% acetic acid

  • Microplate reader

Protocol:

  • Plate Setup: Add the bacterial suspension and different concentrations of the test furan compound to the wells of a 96-well plate. Include a control with no compound.

  • Incubation: Incubate the plate under conditions that promote biofilm formation (e.g., statically at 37°C for 24-48 hours).

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (free-floating) cells.

  • Staining: Add 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Washing: Wash the wells again with water to remove excess stain.

  • Solubilization: Add 95% ethanol or 33% acetic acid to each well to solubilize the crystal violet that has stained the biofilm.[11]

  • Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 570-595 nm using a microplate reader. A lower absorbance indicates greater biofilm inhibition.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of eukaryotic cells to determine the cytotoxicity of the antimicrobial compounds.

Materials:

  • 96-well cell culture plates

  • Eukaryotic cell line

  • Cell culture medium

  • Test furan compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed eukaryotic cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test furan compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at a wavelength between 500 and 600 nm. A decrease in absorbance compared to untreated cells indicates cytotoxicity.[5]

Conclusion

Furan derivatives represent a promising class of antimicrobial agents with diverse mechanisms of action. Their ability to inhibit microbial growth and virulence, particularly through the disruption of quorum sensing, makes them attractive candidates for further drug development. The protocols and data presented in these application notes provide a framework for researchers to evaluate the antimicrobial potential of novel furan compounds. Further investigation into their mechanisms of action and in vivo efficacy is warranted to fully realize their therapeutic potential in combating infectious diseases.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during the synthesis of 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride, a key intermediate in the preparation of H2-histamine antagonists.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the synthesis, helping you to improve the yield and purity of your product.

Problem IDIssuePotential Cause(s)Suggested Solution(s)
YLD-01 Low Yield of 5-(Dimethylaminomethyl)furfuryl alcohol Polymerization of Furfuryl Alcohol: Furfuryl alcohol is prone to polymerization, especially under strongly acidic conditions.- Maintain the reaction temperature, ideally between 0-20°C, during the addition of reagents. - Use a milder acidic catalyst, such as acetic acid, instead of strong mineral acids.[1]
Incomplete Reaction: The reaction may not have gone to completion.- Increase the reaction time. For the bis(dimethylamino)methane method, stirring for 18 hours at room temperature is recommended.[1] - Ensure proper stoichiometry of reactants. A slight excess of the aminomethylating agent can drive the reaction to completion.
Suboptimal Reagents: The quality of starting materials, particularly furfuryl alcohol, can affect the yield. Furfuryl alcohol can discolor over time due to degradation.- Use freshly distilled or high-purity furfuryl alcohol. - If the furfuryl alcohol is discolored, consider purifying it by distillation before use.
PUR-01 Difficulty in Purifying the Product Formation of Impurities: The traditional Mannich reaction using dimethylamine hydrochloride and formaldehyde can produce impurities that are difficult to separate by distillation.[1]- Improved Synthesis Route: Utilize bis(dimethylamino)methane as the aminomethylating agent. This method has been shown to produce a purer product with higher yields (76-94%).[1] - Thorough Work-up: During the work-up, ensure complete removal of the acidic catalyst by washing with a base. - Efficient Extraction: Use an appropriate solvent like ethyl acetate for extraction and perform multiple extractions to ensure complete recovery of the product from the aqueous layer.[1]
Product Volatility: The product is distilled under reduced pressure, and improper control of vacuum and temperature can lead to loss of product.- Carefully control the distillation conditions. A boiling point of 92-96°C at 0.2-0.5 mmHg has been reported for the free base.[1]
HCL-01 Low Yield or Poor Quality of the Hydrochloride Salt Incomplete Protonation: The free base may not be fully converted to the hydrochloride salt.- Ensure a slight excess of hydrochloric acid is used. - Use a suitable solvent for the salt formation, such as isopropanol or ethanol, to facilitate precipitation of the salt.
Hygroscopic Nature of the Salt: The hydrochloride salt can absorb moisture from the air, affecting its physical properties and purity.- Handle the final product under an inert and dry atmosphere. - Dry the product thoroughly under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the most significant factor affecting the yield of 5-(Dimethylaminomethyl)furfuryl alcohol?

A1: The choice of the aminomethylating agent and control of reaction conditions are critical. Using bis(dimethylamino)methane instead of the traditional mixture of dimethylamine hydrochloride and formaldehyde can significantly improve yields from as low as 12% to as high as 94%.[1] Additionally, maintaining a low temperature during reagent addition and using a milder acid catalyst like acetic acid can prevent the polymerization of furfuryl alcohol, a common side reaction that lowers the yield.[1]

Q2: I am observing a dark-colored reaction mixture. Is this normal?

A2: While some coloration is expected, a very dark or black mixture can indicate significant polymerization of the furfuryl alcohol, which is detrimental to the yield. This is often caused by excessively high temperatures or the use of strong acids.

Q3: Can I use paraformaldehyde instead of formaldehyde?

A3: Yes, paraformaldehyde is a common source of formaldehyde in the traditional Mannich reaction. However, the use of bis(dimethylamino)methane is recommended for higher purity and yield.[1]

Q4: How do I prepare the hydrochloride salt from the free base?

A4: After purifying the 5-(Dimethylaminomethyl)furfuryl alcohol free base by distillation, it can be dissolved in a suitable solvent like isopropanol or ethanol. A solution of hydrochloric acid (e.g., concentrated HCl or HCl gas in a solvent) is then added, typically with cooling, to precipitate the hydrochloride salt. The salt is then collected by filtration, washed with a cold solvent, and dried under vacuum.

Q5: What are the key differences in the work-up procedure between the traditional Mannich reaction and the bis(dimethylamino)methane method?

A5: The work-up for both methods is similar and involves neutralizing the acidic reaction mixture with a base (e.g., NaOH), followed by extraction of the free base with an organic solvent like ethyl acetate.[1] However, the product from the bis(dimethylamino)methane method is generally purer, which may simplify the final distillation step.[1]

Experimental Protocols

Protocol 1: Synthesis of 5-(Dimethylaminomethyl)furfuryl alcohol using bis(dimethylamino)methane (High-Yield Method)

This protocol is adapted from a patented high-yield procedure.[1]

Materials:

  • Furfuryl alcohol

  • bis(Dimethylamino)methane

  • Acetic acid

  • 40% aqueous Sodium Hydroxide

  • Ethyl acetate

  • Ice

Procedure:

  • In a reaction vessel equipped with a stirrer and cooling bath, dissolve furfuryl alcohol (1.0 mol) in acetic acid.

  • Cool the solution to below 10°C.

  • Slowly add a solution of bis(dimethylamino)methane (1.1 mol) in acetic acid dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 18 hours.

  • Remove the acetic acid under reduced pressure at 60°C.

  • To the residue, add ice and then carefully make the mixture basic with 40% aqueous sodium hydroxide, ensuring the temperature is controlled with external cooling.

  • Extract the mixture multiple times with ethyl acetate.

  • Combine the ethyl acetate extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and evaporate the solvent.

  • Purify the residue by vacuum distillation (b.p. 92-96°C / 0.2-0.5 mmHg) to obtain pure 5-(Dimethylaminomethyl)furfuryl alcohol.

Protocol 2: Formation of this compound

Materials:

  • 5-(Dimethylaminomethyl)furfuryl alcohol (purified)

  • Isopropanol (or ethanol)

  • Concentrated Hydrochloric Acid

Procedure:

  • Dissolve the purified 5-(Dimethylaminomethyl)furfuryl alcohol in isopropanol in a flask.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise with stirring.

  • A precipitate of the hydrochloride salt should form.

  • Continue stirring in the ice bath for a short period to ensure complete precipitation.

  • Collect the solid product by filtration.

  • Wash the solid with a small amount of cold isopropanol.

  • Dry the product under vacuum to yield this compound.

Data Presentation

MethodReagentsSolventTemperatureReaction TimeYieldReference
Improved Mannich Furfuryl alcohol, bis(dimethylamino)methaneAcetic Acid<10°C (addition), then RT18 hours76-94%[1]
Traditional Mannich Furfuryl alcohol, Dimethylamine HCl, FormaldehydeNot specifiedNot specifiedNot specified12-70%[1]
From 5-HMF 5-Hydroxymethylfurfural, DMF, Formic Acid, WaterN,N-dimethylformamide120°C3 hours>95%[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis of Free Base cluster_workup Work-up and Purification cluster_salt Hydrochloride Salt Formation start Dissolve Furfuryl Alcohol in Acetic Acid cool Cool to <10°C start->cool add_reagent Add bis(dimethylamino)methane solution cool->add_reagent react Stir at Room Temperature for 18h add_reagent->react remove_acid Remove Acetic Acid (vacuum) react->remove_acid basify Basify with NaOH remove_acid->basify extract Extract with Ethyl Acetate basify->extract dry_evap Dry and Evaporate Solvent extract->dry_evap distill Vacuum Distillation dry_evap->distill dissolve Dissolve Free Base in Isopropanol distill->dissolve add_hcl Add HCl dissolve->add_hcl precipitate Precipitate Salt add_hcl->precipitate filter_dry Filter and Dry precipitate->filter_dry

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield? polymerization Polymerization low_yield->polymerization incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn bad_reagents Poor Reagent Quality low_yield->bad_reagents control_temp Control Temperature polymerization->control_temp mild_acid Use Mild Acid polymerization->mild_acid increase_time Increase Reaction Time incomplete_rxn->increase_time check_stoich Check Stoichiometry incomplete_rxn->check_stoich fresh_reagents Use Fresh Reagents bad_reagents->fresh_reagents

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Technical Support Center: Synthesis of 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride.

Frequently Asked Questions (FAQs)

1. My reaction yields are consistently low. What are the potential causes and how can I improve them?

Low yields in the synthesis of this compound are often attributed to side reactions involving the furan ring and the starting materials, particularly under acidic conditions. The primary culprits are polymerization and degradation of the starting material or product.

Troubleshooting Steps:

  • Control Reaction Temperature: Exceeding the optimal reaction temperature can lead to the formation of impurities and polymerization. For instance, in the synthesis from 5-(Hydroxymethyl)furfural (HMF), temperatures should not exceed 98-100°C.[1]

  • Optimize pH: The reaction is typically carried out under acidic conditions to facilitate the Mannich reaction. However, strongly acidic conditions can promote the degradation of furan compounds into levulinic acid and formic acid, as well as the formation of insoluble polymers known as humins.[2][3] Careful control of pH is crucial.

  • Choice of Reagents: The traditional Mannich reaction involves formaldehyde and dimethylamine hydrochloride. An alternative approach using bis(dimethylamino)methane under acidic conditions (e.g., in acetic acid) has been reported to yield a product that is easier to purify.[4]

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the starting materials and products, which can contribute to lower yields and the formation of colored impurities.

  • Purity of Starting Materials: Ensure the purity of the starting furfuryl alcohol or 5-hydroxymethylfurfural, as impurities can catalyze side reactions.

2. I am observing a significant amount of dark, insoluble material (humins) in my reaction mixture. How can I prevent this?

The formation of humins, which are complex polymeric by-products, is a common issue in furan chemistry, especially under acidic and heated conditions.[2][3]

Preventative Measures:

  • Biphasic Systems: Employing a biphasic reaction system can be highly effective. The desired product is continuously extracted into an organic solvent, minimizing its contact time with the acidic aqueous phase where humin formation is prevalent.[5] This technique is particularly useful when starting from carbohydrates to produce intermediates like 5-(chloromethyl)furfural.

  • Solvent Choice: The choice of solvent can influence the rate of side reactions. High-boiling point polar aprotic solvents like DMSO have been used in the synthesis of HMF, a precursor, to achieve high yields.[6] For the Mannich reaction, carrying it out in acetic acid has been suggested to improve product purity.[4]

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the formation of humins. Monitor the reaction progress (e.g., by TLC or HPLC) and quench it as soon as the starting material is consumed.

3. My final product is difficult to purify and appears to contain persistent impurities. What are these impurities and how can I remove them?

Published procedures have noted that the product can be difficult to purify by distillation and may contain impurities that interfere with subsequent reactions.[4]

Potential Impurities and Purification Strategies:

  • Unreacted Starting Materials: Residual furfuryl alcohol, formaldehyde, or dimethylamine.

  • Bis-substituted Products: Reaction on both the 5-position of the furan ring and potentially other reactive sites.

  • Polymeric By-products: Soluble oligomers that are difficult to remove by distillation.

  • Products of Ring Opening: Under strongly acidic conditions, the furan ring can open to form levulinic acid and other degradation products.[3]

Improved Purification Protocol:

  • Acid-Base Extraction: After the reaction, quench the mixture with water. Perform an extraction with a non-polar organic solvent (e.g., dichloromethane) to remove non-basic impurities.

  • Basification and Extraction: Carefully basify the aqueous layer with a strong base (e.g., 40% NaOH) while cooling to avoid heating. Extract the free base of the product into a suitable organic solvent like ethyl acetate.[4]

  • Drying and Solvent Removal: Dry the combined organic extracts (e.g., over anhydrous sodium sulfate) and evaporate the solvent under reduced pressure.

  • Vacuum Distillation: Distill the crude product under high vacuum to obtain the purified 5-(dimethylaminomethyl)furfuryl alcohol. A reported boiling point is 92-96°C at 0.2-0.5 mmHg.[4]

  • Crystallization of the Hydrochloride Salt: For the final hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., isopropanol or diethyl ether) and bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent. The hydrochloride salt should precipitate and can be collected by filtration.

4. Can I use a primary amine instead of dimethylamine in the Mannich reaction?

While the Mannich reaction can be performed with primary amines, it introduces the possibility of further side reactions. The secondary amine formed after the first aminoalkylation can react again with formaldehyde and the furan ring, leading to the formation of a tertiary amine and potentially cross-linked products.[7] Using a secondary amine like dimethylamine ensures the reaction stops after a single substitution.

Quantitative Data Summary

Table 1: Influence of Reaction Conditions on HMF Yield (Precursor to 5-(Dimethylaminomethyl)furfuryl alcohol)

CatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
Boric AcidDMSONot SpecifiedNot SpecifiedHigh[6]
NoneDMSO98-100Not Specified>95 (purity)[1]
Acid CatalystAqueousNot SpecifiedNot SpecifiedVariable[2][3]

Note: Data on direct synthesis yields of this compound with varying conditions is limited in the provided search results. The table focuses on the synthesis of its common precursor, HMF, to illustrate the impact of reaction parameters.

Experimental Protocols

Protocol 1: Synthesis of 5-(Dimethylaminomethyl)furfuryl alcohol using bis(dimethylamino)methane [4]

  • Reaction Setup: In a suitable reaction vessel, dissolve 2-furanmethanol (furfuryl alcohol) in acetic acid.

  • Reagent Addition: Slowly add bis(dimethylamino)methane to the solution. The reaction is exothermic, and the temperature may rise.

  • Reaction: Allow the reaction to proceed until completion (monitor by TLC or other appropriate methods).

  • Work-up:

    • Add water to the reaction mixture.

    • Extract with dichloromethane and discard the organic layer.

    • Make the aqueous layer basic with 40% aqueous sodium hydroxide, ensuring external cooling.

    • Extract the product into ethyl acetate.

  • Purification:

    • Dry the combined ethyl acetate extracts and evaporate the solvent.

    • Distill the residue under vacuum (b.p. 92-96°C/0.2-0.5 mmHg) to obtain pure 5-(dimethylaminomethyl)furfuryl alcohol.

Protocol 2: One-pot Synthesis from 5-Hydroxymethylfurfural [8]

  • Reaction Mixture: In a round-bottom flask, dissolve 5-hydroxymethylfurfural (6g) in a mixture of formic acid (21g), water (2.86g), and N,N-dimethylformamide (11.14g).

  • Heating: Heat the mixture in an oil bath at 120°C for 3 hours.

  • Solvent Removal: After the reaction, distill off the solvent.

  • Work-up:

    • Adjust the pH of the residue to 11-12 with a 40% sodium hydroxide solution.

    • Extract the mixture three times with 100 mL of ethyl acetate.

    • Combine the ethyl acetate layers and distill to remove the solvent.

  • Purification:

    • The crude product is distilled under reduced pressure (130-133°C, 2000Pa) to yield 5-[(dimethylamino)methyl]-2-furan methanol with a reported yield of over 95%.

Visual Guides

Main_Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Furfuryl_Alcohol Furfuryl Alcohol Product_Base 5-(Dimethylaminomethyl)furfuryl alcohol Furfuryl_Alcohol->Product_Base + Iminium Ion (Mannich Reaction) Dimethylamine Dimethylamine Iminium_Ion Eschenmoser's Salt (Iminium Ion) Dimethylamine->Iminium_Ion + Formaldehyde Formaldehyde Formaldehyde Product_HCl 5-(Dimethylaminomethyl)furfuryl alcohol HCl Product_Base->Product_HCl + HCl

Caption: Main synthesis pathway via the Mannich reaction.

Side_Reactions Start Furan Starting Material (e.g., Furfuryl Alcohol, HMF) Desired_Product Desired Product Start->Desired_Product Main Reaction Side_Product_1 Polymerization (Humins) Start->Side_Product_1 Side_Product_2 Ring Opening (Levulinic Acid, Formic Acid) Start->Side_Product_2 Side_Product_3 Further Reaction (Bis-substitution) Desired_Product->Side_Product_3 Conditions Acidic Conditions, High Temperature Conditions->Side_Product_1 Conditions->Side_Product_2

Caption: Common side reactions in the synthesis process.

Troubleshooting_Workflow Start Problem Encountered Low_Yield Low Yield Start->Low_Yield e.g. Humin_Formation Humin Formation Start->Humin_Formation e.g. Purification_Issues Purification Issues Start->Purification_Issues e.g. Check_Temp Control Temperature (<100°C) Low_Yield->Check_Temp Optimize_pH Optimize pH (Avoid Strong Acid) Low_Yield->Optimize_pH Biphasic_System Use Biphasic System Humin_Formation->Biphasic_System Reduce_Time Reduce Reaction Time Humin_Formation->Reduce_Time Extraction_Protocol Follow Acid-Base Extraction Protocol Purification_Issues->Extraction_Protocol Vacuum_Distillation Perform High Vacuum Distillation Extraction_Protocol->Vacuum_Distillation

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of this compound. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Disclaimer

Direct degradation studies on this compound are limited in publicly available literature. The information provided herein is based on the known chemistry of structurally related compounds, such as furfuryl alcohol, ranitidine, and other furan derivatives. These insights can help predict potential degradation pathways and inform best practices for handling and storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a furan derivative. It is typically a light brown solid or powder with a melting point of 122-125 °C (with decomposition).[1] It is known to be hygroscopic and should be stored accordingly.[1] Due to its chemical structure, which includes a furan ring, a hydroxyl group, and a tertiary amine, it is susceptible to degradation under various conditions.

Q2: What are the likely degradation pathways for this compound?

Based on the chemistry of related furan compounds and tertiary amines, several degradation pathways are plausible:

  • Acid-Catalyzed Degradation: Furan rings are notoriously unstable in acidic conditions.[2] The acidic environment can lead to ring-opening, polymerization, and the formation of various byproducts. Furfuryl alcohol, a related compound, is known to undergo acid-catalyzed polycondensation.[3]

  • Oxidative Degradation: The furan ring and the dimethylamino group can be susceptible to oxidation. Exposure to air (oxygen) and certain oxidizing agents can lead to the formation of various oxidation products. For instance, ranitidine, which also contains a furan ring, can undergo oxidative degradation.[4]

  • Thermal Degradation: Elevated temperatures can accelerate degradation.[5] For furfuryl alcohol, thermal degradation can lead to the formation of furan and 2-methylfuran.[6][7] Ranitidine also shows increased degradation at higher temperatures.[8]

  • Photodegradation: Exposure to light can induce degradation of furan-containing molecules. Ranitidine, for example, is known to be light-sensitive and can degrade into various photoproducts.[9]

Q3: Are there any potentially hazardous degradation products I should be aware of?

Yes. A significant concern with compounds containing a dimethylamino moiety, such as ranitidine, is the potential formation of N-Nitrosodimethylamine (NDMA) under certain conditions.[4][5][8] NDMA is classified as a probable human carcinogen. While there is no direct evidence for NDMA formation from this compound, the structural similarity to parts of the ranitidine molecule suggests that this is a potential risk, particularly in the presence of nitrosating agents.

Q4: How should I properly store this compound to minimize degradation?

To ensure the stability of the compound, the following storage conditions are recommended:

  • Temperature: Store in a refrigerator under an inert atmosphere.[1]

  • Atmosphere: Keep in a tightly closed container to protect from moisture and air.[10][11] It is hygroscopic.[1]

  • Light: Protect from light.[10]

  • Inert Gas: For long-term storage, storing under an inert gas like argon or nitrogen is advisable.[10]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving this compound.

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Discoloration of solid compound (e.g., turning brown) Oxidation or polymerization due to improper storage (exposure to air, light, or moisture).1. Verify the age and storage conditions of the compound. 2. If possible, purify a small sample (e.g., by recrystallization) and re-analyze. 3. For future use, ensure storage in a tightly sealed container, protected from light, and in a cool, dry place, preferably under an inert atmosphere.[10][11][12]
Unexpected peaks in analytical chromatogram (e.g., HPLC, GC-MS) Degradation of the compound in solution.1. Prepare fresh solutions immediately before use. 2. Avoid acidic conditions if possible. If acidic pH is required, perform the experiment at a lower temperature and for the shortest possible duration. 3. Degas solvents to remove dissolved oxygen. 4. Protect solutions from light by using amber vials or covering with aluminum foil.
Inconsistent experimental results or loss of activity Degradation of the stock solution or during the experiment.1. Prepare fresh stock solutions for each experiment. 2. Perform a stability study of the compound in your experimental buffer/solvent system. Analyze aliquots at different time points to determine the rate of degradation. 3. Include control samples to monitor for degradation over the course of the experiment.
Precipitate formation in solution Polymerization or formation of insoluble degradation products.1. This is a strong indicator of degradation, particularly acid-catalyzed polymerization.[2][3] 2. Re-evaluate the solvent and pH conditions of your experiment. 3. Consider using a different solvent system or adjusting the pH to be closer to neutral if the experimental design allows.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, water).

  • Stress Conditions: Aliquot the stock solution and expose to the following conditions:

    • Acidic: Add 0.1 M HCl and incubate at room temperature and 60°C.

    • Basic: Add 0.1 M NaOH and incubate at room temperature and 60°C.

    • Oxidative: Add 3% H₂O₂ and incubate at room temperature.

    • Thermal: Incubate the solution at 60°C in the dark.

    • Photolytic: Expose the solution to a UV lamp (e.g., 254 nm) or a photostability chamber.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by a suitable analytical technique, such as HPLC-UV or LC-MS, to separate and identify the parent compound and any degradation products.

Visualizations

Potential Degradation Pathways

G Potential Degradation Pathways of this compound cluster_conditions Stress Conditions cluster_products Potential Degradation Products A 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride B Polymerization Products A->B Acid, Heat C Ring-Opened Products A->C Strong Acid D Oxidized Furan Ring A->D Oxidant, Light E N-Oxide A->E Oxidant F NDMA (potential) A->F Nitrosating Agent Acid Acid (H+) Acid->B Acid->C Heat Heat (Δ) Heat->B Light Light (hν) Light->D Oxidant Oxidant ([O]) Oxidant->D Oxidant->E

Caption: Potential degradation pathways for 5-(Dimethylaminomethyl)furfuryl alcohol HCl.

Experimental Workflow for Stability Testing

G Workflow for Forced Degradation Study A Prepare Stock Solution B Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidant) A->B C Collect Samples at Defined Time Points B->C D Analyze Samples (e.g., LC-MS) C->D E Identify Degradants & Determine Degradation Rate D->E

Caption: A typical experimental workflow for conducting a forced degradation study.

References

Technical Support Center: Optimizing Reaction Conditions for Furfuryl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and application of furfuryl alcohol derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction involving furfuryl alcohol is resulting in a dark, insoluble polymer instead of the desired product. What is causing this and how can I prevent it?

A1: This is a common issue caused by the acid-catalyzed polymerization of furfuryl alcohol. Furfuryl alcohol is highly susceptible to polymerization in the presence of acids, heat, and even certain metal catalysts, leading to the formation of a black, cross-linked resin.[1]

Troubleshooting Steps:

  • Control Temperature: Run the reaction at the lowest effective temperature to minimize the rate of polymerization.[2] For instance, in the hydrogenation of furfural to furfuryl alcohol, a temperature range of 80-120°C is often optimal.[2][3]

  • Catalyst Selection: Choose a catalyst with high selectivity for the desired reaction and minimal acidity. For hydrogenation, copper-based catalysts are known for their high selectivity towards furfuryl alcohol.[2] If an acid catalyst is required, use the mildest possible acid and the lowest effective concentration.

  • Solvent Choice: The solvent can play a crucial role. Using a non-protic, anhydrous solvent can help to suppress polymerization.[4] However, for certain reactions like hydrogenation, alcohols such as isopropanol have been shown to provide high selectivity.[5][6]

  • pH Control: If applicable, maintain a neutral or slightly basic pH to prevent acid-catalyzed polymerization.

  • Minimize Reaction Time: Monitor the reaction closely and stop it as soon as the desired conversion is reached to avoid prolonged exposure to conditions that favor polymerization.

Q2: I am observing significant furan ring-opening as a side reaction. How can I control this?

A2: Furan ring-opening is another prevalent side reaction, often catalyzed by acidic conditions and the presence of water.[7][8] This can lead to the formation of carbonyl-containing byproducts.

Troubleshooting Steps:

  • Water Content: The presence of water can significantly promote furan ring opening.[7] Whenever possible, use anhydrous solvents and reagents.

  • Acid Catalyst: The type and concentration of the acid catalyst can influence the extent of ring opening. While no specific acid type completely prevents it, careful optimization is key.[7]

  • Reaction Temperature: High temperatures can accelerate ring-opening reactions.[2] Optimization of the reaction temperature is crucial.

Q3: My Paal-Knorr synthesis of a furan derivative is slow or incomplete. What can I do to improve the reaction?

A3: The Paal-Knorr synthesis, which forms furans from 1,4-dicarbonyl compounds, can be sluggish due to an inappropriate choice of catalyst or suboptimal reaction conditions.

Troubleshooting Steps:

  • Catalyst Choice and Concentration: While strong acids like sulfuric acid or p-toluenesulfonic acid (p-TsOH) are commonly used, they can be too harsh for sensitive substrates.[9] Consider using milder acid catalysts. The catalyst concentration is also critical; typically 5 mol% is a good starting point.[9]

  • Water Removal: The reaction produces water, which can inhibit the reaction. Using a Dean-Stark apparatus to remove water azeotropically can drive the reaction to completion.[9]

  • Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times (from hours to minutes) and often leads to higher yields, sometimes even without an acid catalyst.[9]

Q4: How can I effectively purify my furfuryl alcohol derivative from the crude reaction mixture?

A4: Purification can be challenging due to the potential for polymerization and the presence of byproducts.

Purification Techniques:

  • Distillation: For volatile derivatives, vacuum distillation is often effective. However, excessive heat can cause decomposition, so careful temperature control is necessary.

  • Column Chromatography: Silica gel chromatography is a standard method. However, the acidic nature of silica can sometimes promote degradation of sensitive furan derivatives. Using a neutral support like alumina or deactivating the silica gel with a base (e.g., triethylamine in the eluent) can mitigate this.

  • Extraction: Liquid-liquid extraction can be used to remove impurities. For example, washing with a saturated aqueous solution of sodium bicarbonate can neutralize and remove an acid catalyst.[9]

Data Presentation

Table 1: Influence of Reaction Conditions on Furfural Hydrogenation to Furfuryl Alcohol

CatalystSolventTemperature (°C)H₂ Pressure (bar)Time (h)Furfural Conversion (%)Furfuryl Alcohol Selectivity (%)Reference
Co/SiO₂Ethanol150201100100[10][11]
Co/SiO₂Ethanol15040310085[10]
Co/SiO₂Ethanol18020310075[10]
Pt-containing magnetite NPsi-propanol12067.5~9979.5[6]
Pd-containing magnetite NPsi-propanol12067.5~9999.3[6]

Table 2: Effect of Solvent on Furfural Hydrogenation over a Cu/Al₂O₃ Catalyst

SolventDielectric ConstantFurfural Conversion (%)Furfuryl Alcohol Yield (%)2-Methylfuran Yield (%)Reference
n-Heptane1.9853050[12]
Diisopropyl ether3.4904540[12]
Ethyl acetate6.0957020[12]

Experimental Protocols

Protocol 1: Hydrogenation of Furfural to Furfuryl Alcohol (Batch Reactor)

This protocol is adapted from a study using a Co/SiO₂ catalyst.[10][11]

Materials:

  • Furfural

  • Ethanol

  • Co/SiO₂ catalyst (50 mg)

  • Batch reactor (75 mL)

  • Hydrogen gas

Procedure:

  • In a 75 mL batch reactor, combine 1 g of furfural and 9 g of ethanol.

  • Add 50 mg of the Co/SiO₂ catalyst to the mixture.

  • Seal the reactor and pressurize with hydrogen to the desired pressure (e.g., 20 bar).

  • Increase the temperature to the desired reaction temperature (e.g., 150 °C) while stirring.

  • Maintain the reaction conditions for the desired time (e.g., 1 hour).

  • After the reaction is complete, cool the reactor to room temperature.

  • Depressurize the reactor carefully.

  • Analyze the liquid phase by a suitable method (e.g., GC-FID) to determine conversion and selectivity.

Protocol 2: Paal-Knorr Synthesis of 2,5-Dimethylfuran

This protocol is a conventional method using an acid catalyst and a Dean-Stark trap.[9]

Materials:

  • Hexane-2,5-dione

  • Toluene

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask (100 mL)

  • Dean-Stark trap

  • Reflux condenser

Procedure:

  • To a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add hexane-2,5-dione (11.4 g, 100 mmol), toluene (50 mL), and p-TsOH·H₂O (0.95 g, 5 mmol, 5 mol%).

  • Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring.

  • Monitor the reaction progress by observing the collection of water in the Dean-Stark trap (theoretical amount is 1.8 mL).

  • Continue refluxing for 4-6 hours or until no more water is collected.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize the acid, followed by a brine wash (1 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by fractional distillation to yield 2,5-dimethylfuran.

Visualizations

Troubleshooting_Workflow start Low Yield or Side Product Formation check_polymerization Evidence of Polymerization? (Dark, insoluble material) start->check_polymerization check_ring_opening Evidence of Ring Opening? (Carbonyl byproducts) check_polymerization->check_ring_opening No solution_polymerization Reduce Temperature Use Milder/Less Catalyst Ensure Anhydrous Conditions check_polymerization->solution_polymerization Yes check_incomplete_reaction Incomplete Reaction? check_ring_opening->check_incomplete_reaction No solution_ring_opening Ensure Anhydrous Conditions Optimize Acid Catalyst Lower Temperature check_ring_opening->solution_ring_opening Yes solution_incomplete_reaction Increase Reaction Time/Temp Optimize Catalyst/Concentration Remove Water (if applicable) check_incomplete_reaction->solution_incomplete_reaction Yes end Improved Yield and Purity check_incomplete_reaction->end No solution_polymerization->end solution_ring_opening->end solution_incomplete_reaction->end

Caption: Troubleshooting workflow for common issues in furfuryl alcohol derivative synthesis.

Paal_Knorr_Protocol cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants Combine 1,4-dicarbonyl, solvent, and acid catalyst heat Heat to reflux with Dean-Stark trap reactants->heat monitor Monitor water collection heat->monitor cool Cool to room temperature monitor->cool wash Wash with NaHCO₃ (aq) and brine cool->wash dry Dry organic layer (e.g., Na₂SO₄) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by distillation or chromatography concentrate->purify product Pure Furan Derivative purify->product

Caption: Experimental workflow for the Paal-Knorr furan synthesis.

References

Technical Support Center: Purification of Amine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of amine-containing compounds.

Frequently Asked Questions (FAQs)

Q1: Why do my amine-containing compounds show severe peak tailing or streaking during silica gel chromatography?

A1: Severe peak tailing or streaking is a frequent issue when purifying amine-containing compounds on silica gel. This phenomenon is primarily caused by strong acid-base interactions between the basic amine groups of the analyte and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This interaction can lead to poor separation, broad peaks, and even irreversible adsorption or degradation of the compound on the column.[1][2]

Q2: How can I prevent peak tailing and improve the separation of my amine compound on a silica column?

A2: To mitigate the acid-base interactions and improve peak shape, you can add a competing base to the mobile phase.[2][3] Common choices include triethylamine (TEA) or ammonia (usually as a solution in methanol). These additives neutralize the acidic sites on the silica, leading to more symmetrical peaks.[1] Typically, a concentration of 0.5-2% TEA in the eluent system is effective.[1]

Q3: Are there alternative stationary phases I can use for purifying basic amines?

A3: Yes, if modifying the mobile phase is insufficient or undesirable, switching to a different stationary phase is a good option. Amine-functionalized silica or basic alumina are excellent alternatives to standard silica gel for the purification of organic amines.[2][3] These stationary phases have a basic surface that minimizes the strong interactions with basic analytes, often allowing for successful separations with simpler solvent systems like hexane/ethyl acetate without the need for basic additives.[3]

Q4: My amine compound is not visible on a TLC plate under a UV lamp. How can I visualize it?

A4: Many amine-containing compounds lack a sufficient chromophore to be visible under a standard 254 nm UV lamp. In such cases, chemical staining is necessary for visualization.[1] Effective stains for amines include:

  • Ninhydrin: This is a highly specific stain for primary and secondary amines, typically producing a purple or pink spot upon heating.[1][4]

  • Potassium Permanganate (KMnO₄): This stain is more general and reacts with compounds that can be oxidized, such as amines, appearing as yellow-brown spots on a purple background.[1]

  • p-Anisaldehyde or Phosphomolybdic Acid (PMA): These are also general-purpose stains that can be effective for visualizing amines.[1]

Q5: What is the best way to remove a high-boiling point amine solvent (like triethylamine) after purification?

A5: Removing residual basic amines from an organic layer can be achieved through an aqueous workup. Washing the organic layer with a dilute acid solution, such as 1 M HCl, will protonate the amine, forming a water-soluble salt that partitions into the aqueous layer.[5] Alternatively, washing with an aqueous solution of copper sulfate can be effective; the copper ions form a complex with the amine, which is then extracted into the aqueous phase.[5] This method is particularly useful when the desired product is acid-sensitive.[5]

Troubleshooting Guides

Issue 1: Poor Separation of Primary, Secondary, and Tertiary Amines

Problem: Co-elution or poor resolution of primary, secondary, and tertiary amines in a mixture during column chromatography.

Solution Workflow:

G start Mixture of Primary, Secondary, and Tertiary Amines extraction Buffer-Assisted Liquid-Liquid Extraction start->extraction ph10 Adjust aqueous pH to ~10 (e.g., with NaHCO3/NaOH buffer) extraction->ph10 extract_tert Extract with Organic Solvent (e.g., DCM, EtOAc) ph10->extract_tert ph6 Adjust aqueous pH to ~6 (e.g., with phosphate buffer) ph10->ph6 Aqueous Phase tert_amine Tertiary Amine in Organic Phase extract_tert->tert_amine extract_sec Extract with Organic Solvent ph6->extract_sec acidify Acidify Aqueous Layer (e.g., with HCl to pH < 2) ph6->acidify Aqueous Phase sec_amine Secondary Amine in Organic Phase extract_sec->sec_amine extract_prim Extract with Organic Solvent acidify->extract_prim prim_amine Primary Amine in Organic Phase extract_prim->prim_amine

Caption: Workflow for separating primary, secondary, and tertiary amines using pH-controlled extraction.

Detailed Protocol: Buffer-Assisted Amine Separation [6][7]

This method leverages the different pKa values of primary, secondary, and tertiary amines to selectively extract them at different pH levels.

  • Initial State: A mixture of primary, secondary, and tertiary amines is dissolved in an appropriate organic solvent.

  • Step 1: Extraction of Tertiary Amine:

    • Wash the organic solution with an aqueous buffer of pH ~10. At this pH, primary and secondary amines are protonated and remain in the aqueous phase, while the less basic tertiary amine remains in the organic layer.

    • Separate the organic layer containing the tertiary amine.

  • Step 2: Extraction of Secondary Amine:

    • Take the aqueous layer from the previous step and adjust the pH to ~6. This deprotonates the secondary amine, allowing it to be extracted with an organic solvent.

    • Separate the organic layer containing the secondary amine.

  • Step 3: Isolation of Primary Amine:

    • The remaining aqueous layer, containing the protonated primary amine, is acidified to a low pH (e.g., <2) and then basified to regenerate the free amine, which can then be extracted with an organic solvent.

Quantitative Data Summary: Selective Ammonium Carbamate Crystallization (SACC)

An alternative, waste-free method for isolating primary amines from mixtures is Selective Ammonium Carbamate Crystallization (SACC). This technique relies on the reversible reaction of primary amines with CO₂ to form solid ammonium carbamates.

Amine MixtureInitial Primary Amine PurityIsolated Yield of Primary AmineFinal Purity of Primary Amine
Primary, Secondary, Tertiary35%up to 94%>99%
Secondary, TertiaryN/A (Separation)86% (Secondary)91% (Secondary)
Primary, Secondary, TertiaryN/A (Fractional)83% - 94%90% - >99%

Data sourced from a study on Selective Ammonium Carbamate Crystallization.[8]

Issue 2: Compound Decomposition on Silica Gel

Problem: The target amine-containing compound degrades during silica gel chromatography, leading to low yield and the appearance of new, unexpected spots on TLC.

Troubleshooting Logic:

G start Suspected Decomposition on Silica Gel confirm Confirm Decomposition: Spot on TLC, wait 30-60 min, then elute start->confirm no_decomp No New Spots: Decomposition Unlikely confirm->no_decomp No decomp_confirmed New Spots Appear: Decomposition Confirmed confirm->decomp_confirmed Yes options Choose Mitigation Strategy decomp_confirmed->options deactivate Deactivate Silica: Add competing base (e.g., TEA) to mobile phase options->deactivate switch_phase Switch Stationary Phase: Use basic alumina or amine-functionalized silica options->switch_phase

Caption: Decision-making process for addressing compound decomposition on silica gel.

Experimental Protocol: Flash Column Chromatography on Amine-Functionalized Silica [3]

  • Select Solvent System:

    • Develop a suitable solvent system using TLC plates with the same amine-functionalized stationary phase.

    • Aim for an Rf value of 0.2-0.4 for the target compound. Common solvent systems are hexane/ethyl acetate or ethyl acetate/isopropanol. No added base is typically required.[3]

  • Pack Column:

    • Dry or slurry pack a flash chromatography column with the amine-functionalized silica using your non-polar solvent (e.g., hexane).

  • Equilibrate Column:

    • Pass 2-3 column volumes of your starting eluent through the column until the baseline is stable.

  • Load Sample:

    • Dissolve the crude material in a minimum amount of the mobile phase or a compatible solvent like DCM.

    • Load the sample onto the column.

  • Elute and Collect Fractions:

    • Run the gradient and collect fractions, monitoring by TLC.

  • Combine and Evaporate:

    • Combine the pure fractions and remove the solvent under reduced pressure.

By following these guidelines and protocols, researchers can more effectively address the common challenges associated with the purification of amine-containing compounds, leading to higher purity and yield of their target molecules.

References

Stability issues of 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride (CAS 81074-81-9). This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. This compound is also known as Ranitidine Impurity F HCl.[1][2]

This guide provides troubleshooting advice, frequently asked questions (FAQs), and example experimental protocols to ensure the integrity of your experiments.

Troubleshooting Guide: Solution Stability

Researchers may encounter degradation of this compound in solution, leading to inconsistent experimental results. The furan ring within the molecule is susceptible to degradation, particularly under acidic conditions.[3] The following table summarizes potential issues, their probable causes, and recommended solutions.

Issue Potential Cause Recommended Solution
Loss of compound potency over a short period in solution. Acid-catalyzed hydrolysis: The furan ring is prone to ring-opening and polymerization in acidic environments.[3]Maintain solution pH between 5 and 10 where the furan ring is generally more stable. If acidic conditions are necessary, minimize exposure time.[4]
Discoloration of the solution (e.g., turning yellow or brown). Degradation and/or polymerization: Elevated temperatures can accelerate the degradation of furan compounds.[3]Prepare solutions fresh before use. If storage is necessary, store solutions at low temperatures (e.g., 2-8°C) and protect from light. Avoid repeated freeze-thaw cycles.
Precipitate formation in the solution. Poor solubility or compound degradation: The compound may have limited solubility in certain solvents, or the precipitate could be a degradation product.Use of polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can enhance stability.[5][6] For aqueous solutions, consider using a co-solvent.
Inconsistent analytical results (e.g., variable peak areas in HPLC). Ongoing degradation during analysis: The compound may be degrading in the analytical mobile phase or on the column.Ensure the mobile phase pH is in a stable range for the compound. Minimize the time samples spend in the autosampler before injection.[7]
Emergence of unexpected peaks in chromatograms. Formation of degradation products: Stress conditions such as heat, light, or reactive reagents can lead to the formation of new chemical entities.Conduct forced degradation studies to identify potential degradation products and develop a stability-indicating analytical method.[8][9][10]

Factors Affecting Stability

The stability of this compound in solution is influenced by several factors. The following diagram illustrates these key relationships.

Factors Influencing Compound Stability cluster_factors Influencing Factors Compound {5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride } Degradation Degradation (Ring Opening, Polymerization) Compound->Degradation prone to Stability Stability Degradation->Stability pH pH (Acidic/Basic Conditions) pH->Degradation acidic conditions accelerate Temperature Temperature Temperature->Degradation high temp accelerates Solvent Solvent (Protic/Aprotic) Solvent->Stability polar aprotic stabilizes Light Light Exposure Light->Degradation may induce Oxygen Presence of Oxygen Oxygen->Degradation may induce oxidation

Caption: Key factors influencing the stability of the compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: While the compound is soluble in water, its stability in aqueous solutions can be a concern, especially at low pH.[3][4] For enhanced stability, consider using polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[5][6] If an aqueous solution is required, prepare it fresh and use it promptly.

Q2: How should I store solutions of this compound?

A2: Solutions should be stored at refrigerated temperatures (2-8°C) and protected from light to minimize degradation. For long-term storage, consider preparing aliquots and freezing them, although the impact of freeze-thaw cycles should be evaluated.

Q3: My compound appears to be degrading even under neutral pH conditions. What could be the cause?

A3: Degradation can also be accelerated by elevated temperatures and exposure to light.[3] Ensure your solutions are not exposed to high temperatures during preparation (e.g., from sonication) and are stored in amber vials or protected from light. Oxidative degradation is also a possibility, so consider degassing your solvent if you suspect this is an issue.

Q4: How can I monitor the stability of my solution?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor the concentration of the parent compound and detect the formation of any degradation products over time.[7]

Experimental Protocols

Example Protocol: Forced Degradation Study

Forced degradation studies are essential for understanding the degradation pathways of a drug substance and for developing stability-indicating analytical methods.[8][9][10]

Objective: To identify the degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV or PDA detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol or water).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Incubate at 60°C for a specified time (e.g., 2 hours). Neutralize the solution with 0.1 N NaOH before HPLC analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Incubate at 60°C for a specified time (e.g., 2 hours). Neutralize the solution with 0.1 N HCl before HPLC analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a specified time (e.g., 24 hours).

  • Thermal Degradation: Keep a solid sample of the compound in an oven at a high temperature (e.g., 105°C) for a specified time (e.g., 24 hours). Also, heat a solution of the compound.

  • Photolytic Degradation: Expose a solution of the compound to a light source (e.g., UV lamp) for a specified duration.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[11][12]

Example Protocol: Stability-Indicating HPLC Method

This is a general example of an HPLC method that can be adapted and validated for the analysis of this compound and its degradation products.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm (or as determined by UV scan)
Injection Volume 10 µL
Diluent 50:50 Water:Acetonitrile

Method Validation: This method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[7] Validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[1]

Experimental Workflow Diagram

The following diagram outlines a typical workflow for investigating and resolving stability issues.

Troubleshooting Workflow for Stability Issues Start Stability Issue Observed (e.g., Low Purity, Extra Peaks) Identify Identify Potential Stress Factors (pH, Temp, Light, Solvent) Start->Identify Forced_Deg Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Identify->Forced_Deg Develop_Method Develop/Optimize Stability-Indicating Analytical Method (e.g., HPLC) Forced_Deg->Develop_Method Analyze Analyze Stressed Samples Develop_Method->Analyze Evaluate Evaluate Degradation Profile - Identify Degradants - Determine Degradation Pathway Analyze->Evaluate Evaluate->Identify No Degradation (Re-evaluate) Optimize Optimize Experimental/Storage Conditions - Adjust pH - Lower Temperature - Change Solvent - Protect from Light Evaluate->Optimize Degradation Identified Confirm Confirm Stability Under Optimized Conditions Optimize->Confirm End Issue Resolved Confirm->End

Caption: A logical workflow for addressing stability problems.

References

Technical Support Center: Prevention of Furfuryl Alcohol Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with furfuryl alcohol. The information provided aims to help prevent the unwanted polymerization of furfuryl alcohol during storage and experimental use.

Troubleshooting Guide

Issue Possible Causes Solutions
Furfuryl alcohol has turned yellow/brown and viscous upon storage. Exposure to light, heat, or air.[1][2] Contamination with acidic impurities.Store in a cool, dark place in a tightly sealed, inert gas-flushed container.[1][2] Purify the furfuryl alcohol by distillation, potentially with the addition of a small amount of a weak base to neutralize acids.
Rapid, uncontrolled polymerization (exothermic reaction) occurs when mixing furfuryl alcohol with other reagents. Accidental introduction of an acidic catalyst (e.g., Lewis acids, Brønsted acids).[1][3] Localized overheating.Ensure all glassware and reagents are free from acidic residues. Add reagents slowly and with adequate cooling and stirring to dissipate any heat generated. Consider performing the reaction in a suitable solvent to help manage temperature.[4]
A solid polymer forms in the furfuryl alcohol container. Prolonged storage in suboptimal conditions.[1][2] Presence of trace amounts of acids that have catalyzed polymerization over time.If the entire container has solidified, it is likely unusable and should be disposed of according to safety guidelines. To prevent this, add a stabilizer and store under recommended conditions.
Inconsistent results in polymerization experiments. Partial polymerization of the furfuryl alcohol monomer prior to the experiment.Use freshly distilled or properly stabilized furfuryl alcohol for all experiments to ensure the starting material is consistent.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause furfuryl alcohol to polymerize?

A1: The primary triggers for furfuryl alcohol polymerization are the presence of acids (both Brønsted and Lewis acids), exposure to heat, light, and contact with air.[1][3] These conditions can initiate a complex series of condensation and cross-linking reactions.

Q2: How should I store furfuryl alcohol to maximize its shelf life?

A2: To maximize shelf life, store furfuryl alcohol in a cool, dark, and well-ventilated area, away from direct sunlight and heat sources.[1][2] It is recommended to store it in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with air.[1]

Q3: Are there chemical inhibitors I can add to furfuryl alcohol to prevent polymerization?

A3: Yes, weak bases can be used to neutralize any acidic impurities that may catalyze polymerization. Commonly used stabilizers include sodium carbonate and triethanolamine. The addition of a small amount of a suitable base can significantly extend the shelf life of furfuryl alcohol.

Q4: I've noticed my furfuryl alcohol has started to change color. Is it still usable?

A4: A slight yellowing may not significantly impact some applications, but it is an indication that polymerization has begun. For experiments sensitive to impurities or monomer concentration, it is best to purify the discolored furfuryl alcohol by distillation before use.

Q5: Can I use solvents to control the polymerization of furfuryl alcohol during a reaction?

A5: Yes, conducting reactions in a suitable solvent can help to control the reaction temperature and dilute the concentration of reactants, which can slow the rate of polymerization.[4] Protic polar solvents such as ethanol, n-butanol, and iso-butanol have been shown to decrease the rate of acid-catalyzed polymerization.[4]

Quantitative Data on Polymerization Prevention

Stabilization Method Principle of Action Typical Concentration/Amount Estimated Shelf Life Extension
Storage under Inert Gas (Nitrogen/Argon) Prevents oxidation and formation of acidic byproducts.Positive pressure of inert gas in the container.Can extend shelf life by several months compared to storage in air.
Addition of Sodium Carbonate (Na₂CO₃) Neutralizes acidic impurities that catalyze polymerization.A small amount (e.g., a few grams per liter) is added to the storage container.Can significantly prolong shelf life, potentially for a year or more, depending on storage conditions.
Addition of Triethanolamine Acts as a weak base to neutralize acids.[5][6][7][8]Typically added in small percentages (e.g., 0.1-0.5% by weight).Effective in preventing polymerization, with an extended shelf life comparable to other base stabilizers.

Note: The exact extension of shelf life will depend on the initial purity of the furfuryl alcohol and the storage conditions (temperature, light exposure).

Experimental Protocols

Protocol 1: Purification of Furfuryl Alcohol by Distillation

This protocol is intended to purify furfuryl alcohol that has started to discolor or is suspected of containing impurities that could catalyze polymerization.

Materials:

  • Discolored or impure furfuryl alcohol

  • Sodium carbonate (anhydrous)

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Heating mantle

  • Vacuum source (optional, for vacuum distillation)

  • Inert gas source (nitrogen or argon)

Procedure:

  • Add a small amount of anhydrous sodium carbonate to the furfuryl alcohol in the round-bottom flask (approximately 1-2 grams per 100 mL). This will neutralize any acidic impurities.

  • Assemble the distillation apparatus. Ensure all joints are well-sealed.

  • Flush the apparatus with an inert gas.

  • Begin heating the mixture gently. Furfuryl alcohol has a boiling point of approximately 170 °C at atmospheric pressure. For heat-sensitive applications, vacuum distillation is recommended to lower the boiling point.

  • Collect the clear, colorless distillate in the receiving flask.

  • Once the distillation is complete, allow the apparatus to cool under an inert atmosphere.

  • Transfer the purified furfuryl alcohol to a clean, dry, amber glass bottle.

  • Flush the bottle with inert gas before sealing tightly.

  • Store the purified furfuryl alcohol in a cool, dark place.

Protocol 2: Long-Term Storage of Furfuryl Alcohol with a Stabilizer

This protocol describes how to prepare furfuryl alcohol for long-term storage.

Materials:

  • Purified furfuryl alcohol

  • Sodium carbonate (anhydrous) or Triethanolamine

  • Clean, dry, amber glass storage bottle with a tight-fitting cap

  • Inert gas source (nitrogen or argon)

Procedure:

  • Ensure the furfuryl alcohol is purified and free of any visible discoloration.

  • For stabilization with sodium carbonate: Add a small amount of anhydrous sodium carbonate to the storage bottle (approximately 0.5-1 gram per liter of furfuryl alcohol).

  • For stabilization with triethanolamine: Add triethanolamine to the furfuryl alcohol to a final concentration of 0.1% (v/v).

  • Transfer the furfuryl alcohol to the prepared storage bottle.

  • Flush the headspace of the bottle with an inert gas for several minutes to displace any air.

  • Seal the bottle tightly.

  • Label the bottle clearly, including the name of the stabilizer and the date.

  • Store the stabilized furfuryl alcohol in a cool, dark, and well-ventilated area.

Visualizations

Furfuryl Alcohol Polymerization Pathway

G FA Furfuryl Alcohol activated_FA Activated Furfuryl Alcohol (Carbocation Intermediate) FA->activated_FA Acid Catalyst (H+) dimer Dimer activated_FA->dimer + Furfuryl Alcohol oligomer Linear Oligomer dimer->oligomer + n(Furfuryl Alcohol) crosslinked Cross-linked Polymer oligomer->crosslinked Heat, Acid ring_opened Ring-Opened Structures oligomer->ring_opened Side Reactions

Caption: Simplified pathway of acid-catalyzed furfuryl alcohol polymerization.

Experimental Workflow for Preventing Polymerization

G cluster_purification Purification cluster_storage Stabilization & Storage start Impure Furfuryl Alcohol distillation Distillation with Weak Base (e.g., Na2CO3) start->distillation pure_FA Purified Furfuryl Alcohol distillation->pure_FA add_inhibitor Add Inhibitor (e.g., Triethanolamine) pure_FA->add_inhibitor inert_atm Store under Inert Atmosphere add_inhibitor->inert_atm cool_dark Store in Cool, Dark Place inert_atm->cool_dark

Caption: Workflow for the purification and stabilized storage of furfuryl alcohol.

References

Technical Support Center: Scaling Up 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to facilitate the scaling up of production.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 5-(Dimethylaminomethyl)furfuryl alcohol and its hydrochloride salt.

Issue 1: Low Yield in Mannich Reaction

  • Question: We are experiencing significantly lower than expected yields of 5-(Dimethylaminomethyl)furfuryl alcohol when using the Mannich reaction with furfuryl alcohol, dimethylamine, and formaldehyde. What are the potential causes and how can we troubleshoot this?

  • Answer: Low yields in the Mannich reaction involving furan derivatives are often attributed to several factors. Furan rings are sensitive to strongly acidic conditions, which can lead to polymerization and the formation of tar-like substances.[1]

    Troubleshooting Steps:

    • Reagent Choice: Consider using bis(dimethylamino)methane instead of separate dimethylamine and a formaldehyde source. This reagent has been reported to produce higher yields (76-94%) and a purer product.[2]

    • Control of Reaction Conditions:

      • Temperature: Maintain a low reaction temperature, especially during the initial mixing of reagents, to control the exothermic reaction.

      • pH Control: Avoid highly acidic conditions which promote polymerization of the furan ring.

    • Purity of Starting Materials: Ensure that furfuryl alcohol is pure and free from acidic impurities that can catalyze polymerization.

Issue 2: Formation of Polymeric Byproducts

  • Question: Our reaction mixture is turning dark, and we are isolating a significant amount of a tar-like substance, leading to difficult purification. What is causing this polymerization, and how can it be minimized?

  • Answer: The formation of dark, polymeric material is a common issue when working with furan compounds under acidic conditions.[1] The furan ring is susceptible to acid-catalyzed polymerization.

    Minimization Strategies:

    • Milder Acid Catalysts: If an acid catalyst is required, consider using a milder acid.

    • Anhydrous Conditions: Water can contribute to ring-opening and subsequent polymerization.[1] Ensure all reagents and solvents are anhydrous.

    • Reaction Time: Monitor the reaction closely and work it up as soon as it reaches completion to avoid prolonged exposure of the product to acidic conditions.

    • Temperature Control: Lowering the reaction temperature can help reduce the rate of polymerization.[1]

Issue 3: Difficulties in Purification by Distillation

  • Question: We are facing challenges in purifying 5-(Dimethylaminomethyl)furfuryl alcohol by vacuum distillation. The product seems to decompose at higher temperatures. What are the optimal conditions for distillation?

  • Answer: 5-(Dimethylaminomethyl)furfuryl alcohol can be thermally sensitive. It is crucial to perform the distillation under a high vacuum to lower the boiling point and prevent thermal degradation.

    Recommended Distillation Parameters:

    • Pressure: 0.2 - 0.5 mmHg

    • Boiling Point: 92-96 °C[2]

    If decomposition still occurs, consider alternative purification methods such as column chromatography on neutral or deactivated silica gel.

Issue 4: Incomplete Conversion to Hydrochloride Salt

  • Question: We are struggling to achieve complete conversion of 5-(Dimethylaminomethyl)furfuryl alcohol to its hydrochloride salt. What are the recommended procedures?

  • Answer: Incomplete salt formation can be due to several factors, including the choice of solvent and the method of HCl addition.

    Recommended Protocols:

    • Using Thionyl Chloride: A patent describes the dropwise addition of thionyl chloride to a cooled (0-5 °C) solution of the free base in dichloromethane.[3]

    • Using HCl Gas or Solution:

      • Dissolve the free base in a suitable anhydrous solvent (e.g., diethyl ether, dichloromethane).

      • Bubble dry HCl gas through the solution or add a solution of HCl in an anhydrous solvent (e.g., HCl in dioxane, HCl in diethyl ether) dropwise with stirring.

      • The hydrochloride salt will typically precipitate out of the solution. The precipitate can then be collected by filtration, washed with a cold solvent, and dried under vacuum.

Frequently Asked Questions (FAQs)

  • Q1: What are the main synthetic routes for 5-(Dimethylaminomethyl)furfuryl alcohol?

    • A1: The two primary and most scalable synthetic routes are the Mannich reaction starting from furfuryl alcohol, and the reductive amination of 5-hydroxymethylfurfural (5-HMF) with dimethylamine.

  • Q2: Which variant of the Mannich reaction is recommended for high yield and purity?

    • A2: The use of bis(dimethylamino)methane as the aminomethylating agent is reported to provide significantly better yields and a purer product compared to the traditional method of using dimethylamine and formaldehyde separately.[2] This is often attributed to milder reaction conditions and the avoidance of excess formaldehyde.

  • Q3: What are the common side products in the synthesis of 5-(Dimethylaminomethyl)furfuryl alcohol?

    • A3: The most common side products are polymeric materials formed from the acid-catalyzed polymerization of the furan ring.[1] Other potential impurities can arise from incomplete reaction or side reactions of the starting materials.

  • Q4: What are the critical parameters to control during the scale-up of this synthesis?

    • A4: Key parameters to control during scale-up include:

      • Temperature: Effective heat management is crucial to control the exothermic nature of the reaction and prevent side reactions.

      • Reagent Addition Rate: Slow and controlled addition of reagents is necessary to maintain a steady reaction temperature.

      • Mixing: Efficient agitation is required to ensure homogeneity and consistent reaction rates throughout the larger volume.

      • Purity of Starting Materials: Impurities can have a more significant impact on a larger scale.

  • Q5: How can the purity of the final hydrochloride salt be assessed?

    • A5: The purity of this compound can be determined using standard analytical techniques such as:

      • High-Performance Liquid Chromatography (HPLC) for quantitative analysis of the active pharmaceutical ingredient and any impurities.

      • Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify volatile impurities.

      • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and identify any structural isomers or impurities.

      • Melting Point Analysis: The pure hydrochloride salt has a reported melting point of 122-125 °C (with decomposition).[4]

Data Presentation

Table 1: Comparison of Mannich Reaction Conditions for the Synthesis of 5-(Dimethylaminomethyl)furfuryl alcohol
Aminomethylating AgentSubstrateSolventTemperature (°C)Reaction Time (h)Yield (%)PurityReference
bis(dimethylamino)methaneFurfuryl alcoholAcetic AcidRoom Temperature1894High[2]
Dimethylamine HCl + FormaldehydeFurfuryl alcoholNot specifiedNot specifiedNot specified70Lower, difficult to purify[2]
Dimethylamine + ParaformaldehydeFurfuryl alcoholNot specifiedNot specifiedNot specifiedLower, difficult to purify[2]
Table 2: Comparison of Catalytic Systems for the Reductive Amination of 5-Hydroxymethylfurfural (5-HMF) to Furan Amines
CatalystSubstrateAmine SourceSolventTemperature (°C)Pressure (MPa)Time (h)Product Yield (%)Reference
Ni/SBA-155-HMFAqueous AmmoniaWater1001.5 (H₂)489.8 (for primary amine)[5]
10Ni/γ-Al₂O₃5-HMFAmmoniaNot specified160Not specifiedNot specified86.3 (for 2,5-bis(aminomethyl)furan)[6]
Ir/C5-HMFGaseous AmmoniaNot specifiedNot specifiedNot specified0.8392 (for primary amine)[5]

Note: The data in Table 2 is for the synthesis of the primary amine or the diamine, but provides a strong indication of effective catalyst systems for the synthesis of the N,N-dimethylated analog.

Experimental Protocols

Protocol 1: Synthesis of 5-(Dimethylaminomethyl)furfuryl alcohol via Mannich Reaction using bis(dimethylamino)methane

This protocol is adapted from a patented procedure known for high yield and purity.[2]

Materials:

  • Furfuryl alcohol

  • bis(dimethylamino)methane

  • Acetic acid

  • 40% aqueous Sodium Hydroxide

  • Ethyl acetate

  • Ice

Procedure:

  • In a suitable reaction vessel equipped with a stirrer and a dropping funnel, dissolve furfuryl alcohol (1.0 mol) in acetic acid.

  • Cool the solution to 10 °C using an ice bath.

  • Slowly add a solution of bis(dimethylamino)methane (1.1 mol) in acetic acid to the cooled furfuryl alcohol solution, maintaining the temperature below 20 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 18 hours.

  • Remove the acetic acid under reduced pressure at a temperature not exceeding 60 °C.

  • To the residue, add ice and then carefully basify with 40% aqueous sodium hydroxide solution, ensuring the temperature is controlled with external cooling. The pH should be adjusted to >11.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The crude product is then purified by vacuum distillation (b.p. 92-96 °C at 0.2-0.5 mmHg).

Protocol 2: Synthesis of this compound

This protocol is a general procedure for the formation of an amine hydrochloride salt.

Materials:

  • 5-(Dimethylaminomethyl)furfuryl alcohol (free base)

  • Anhydrous diethyl ether (or other suitable anhydrous solvent like dichloromethane)

  • Anhydrous Hydrogen Chloride (gas or as a solution in an anhydrous solvent)

Procedure:

  • Dissolve the purified 5-(Dimethylaminomethyl)furfuryl alcohol in anhydrous diethyl ether in a flask equipped with a magnetic stirrer and a gas inlet (or dropping funnel).

  • Cool the solution in an ice bath.

  • Slowly bubble dry hydrogen chloride gas through the solution with vigorous stirring. Alternatively, add a solution of HCl in anhydrous diethyl ether dropwise.

  • The hydrochloride salt will precipitate as a white solid.

  • Continue the addition of HCl until no further precipitation is observed.

  • Collect the solid product by filtration.

  • Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

  • Dry the final product under vacuum to remove residual solvent.

Mandatory Visualizations

Diagram 1: Synthetic Pathways to 5-(Dimethylaminomethyl)furfuryl alcohol

G cluster_mannich Mannich Reaction cluster_reductive Reductive Amination FA Furfuryl Alcohol Product 5-(Dimethylaminomethyl)furfuryl alcohol FA->Product Traditional FA->Product Improved HMF 5-Hydroxymethylfurfural (5-HMF) HMF->Product DMA_form Dimethylamine + Formaldehyde DMA_form->FA BDMA bis(dimethylamino)methane BDMA->FA DMA Dimethylamine DMA->HMF G Start Starting Materials (e.g., Furfuryl Alcohol, bis(dimethylamino)methane) Reaction Mannich Reaction (or Reductive Amination) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup LowYield Troubleshoot: - Reagent Choice - Temperature - pH Reaction->LowYield Low Yield? Purification Vacuum Distillation Workup->Purification FreeBase Purified Free Base Purification->FreeBase Decomposition Troubleshoot: - Lower Pressure - Lower Temp. Purification->Decomposition Decomposition? SaltFormation Hydrochloride Salt Formation FreeBase->SaltFormation FinalProduct Final Product: Hydrochloride Salt SaltFormation->FinalProduct G Polymerization Polymerization Observed (Dark, Tarry Mixture) AcidCatalysis Cause: Acid-Catalyzed Polymerization of Furan Ring Polymerization->AcidCatalysis Solution1 Solution 1: Milder Reaction Conditions AcidCatalysis->Solution1 Solution2 Solution 2: Anhydrous Conditions AcidCatalysis->Solution2 Solution3 Solution 3: Minimize Reaction Time AcidCatalysis->Solution3 Solution4 Solution 4: Lower Temperature AcidCatalysis->Solution4

References

Technical Support Center: Purification of 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride, also known as Ranitidine Impurity F.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue Possible Cause Suggested Solution
Low Purity After Synthesis Incomplete reaction or presence of side-products from the Mannich reaction.Optimize reaction conditions (temperature, reaction time, stoichiometry of reactants). Consider alternative synthetic routes if persistent impurities are observed.[1][2][3]
Inefficient extraction during work-up.Ensure complete phase separation during aqueous/organic extractions. Perform multiple extractions with a suitable solvent like ethyl acetate. Adjust the pH of the aqueous layer to ensure the compound is in its free base form for efficient extraction into the organic layer.
Product Discoloration (Yellow to Brown) Presence of polymeric impurities or degradation products. Furfuryl alcohol and its derivatives can be unstable and prone to polymerization, especially in the presence of acids or upon exposure to light and heat.[4]Minimize exposure to acid, light, and heat during synthesis and purification. Purification by activated carbon treatment followed by recrystallization may help remove colored impurities.
Difficulty in Crystallization Presence of impurities inhibiting crystal formation.Purify the crude product by column chromatography before attempting recrystallization. Ensure the product is of sufficient purity for crystallization to occur.
Incorrect choice of solvent system.Perform a systematic solvent screen to identify a suitable solvent or solvent mixture for recrystallization. Good solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Oily Product Instead of Solid The free base form of the compound is an oil. Incomplete conversion to the hydrochloride salt.Ensure complete conversion to the hydrochloride salt by treating the free base with an appropriate amount of hydrochloric acid (e.g., HCl in isopropanol or diethyl ether).
Presence of low-melting point impurities.Purify the product using column chromatography to remove impurities that may be depressing the melting point.
Inaccurate Purity Assessment by HPLC Co-elution of impurities with the main peak.Optimize the HPLC method by adjusting the mobile phase composition, gradient, flow rate, or column temperature to achieve better separation of all components.[5][6][7]
Degradation of the compound during analysis.Use a validated stability-indicating HPLC method. Ensure the mobile phase pH is compatible with the compound's stability.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound?

A1: Common impurities can be categorized as:

  • Process-related impurities: These arise from the synthesis process and can include unreacted starting materials such as furfuryl alcohol, dimethylamine, and formaldehyde (or its equivalents).[2][3] Byproducts of the Mannich reaction, such as bis-substituted products or polymers, may also be present.[4]

  • Degradation products: Due to the furan ring, the compound can be susceptible to degradation, especially under acidic conditions or upon exposure to heat and light, leading to colored polymeric substances.

  • Other Ranitidine Impurities: As 5-(Dimethylaminomethyl)furfuryl alcohol is an intermediate in the synthesis of Ranitidine, other related impurities may be present depending on the specific synthetic pathway and purification efficiency.

Q2: What is the recommended method for purifying crude this compound?

A2: A multi-step approach is often most effective:

  • Aqueous/Organic Extraction: After the initial synthesis, a standard work-up involving extraction is used to remove water-soluble and some organic-soluble impurities.

  • Column Chromatography: For removal of closely related impurities, column chromatography using silica gel is a common and effective method. A solvent system such as dichloromethane/methanol or ethyl acetate/heptane with a small amount of triethylamine (for the free base) can be explored.

  • Recrystallization: This is a crucial final step to obtain a highly pure, crystalline solid. A systematic solvent screen is recommended to find the optimal solvent system.

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: As a hydrochloride salt, polar protic solvents or mixtures are likely candidates. A good starting point for a solvent screen would include:

  • Isopropanol

  • Ethanol

  • Methanol

  • Mixtures of the above alcohols with a less polar co-solvent like ethyl acetate, acetone, or diethyl ether.

The ideal solvent will dissolve the compound when hot but result in good crystal formation upon cooling with minimal loss to the mother liquor.

Q4: How can I monitor the purity of my product during the purification process?

A4:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of a reaction and the separation during column chromatography. A suitable mobile phase (e.g., dichloromethane/methanol or ethyl acetate/heptane) should be developed to achieve good separation between the product and impurities.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for quantitative purity analysis. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common setup.[5][6][9] UV detection is typically used.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify volatile impurities.[10][11][12]

Q5: What are the storage conditions for this compound to prevent degradation?

A5: To minimize degradation, the compound should be stored in a well-sealed container, protected from light, and kept in a cool, dry place. Given its potential for degradation, storage under an inert atmosphere (e.g., argon or nitrogen) may also be considered for long-term stability.

Experimental Protocols

Protocol 1: Purification by Column Chromatography (Free Base)
  • Preparation: Dissolve the crude 5-(Dimethylaminomethyl)furfuryl alcohol (free base) in a minimal amount of the chosen eluent.

  • Column Packing: Pack a silica gel column with a suitable non-polar solvent (e.g., heptane).

  • Loading: Load the dissolved sample onto the top of the silica gel column.

  • Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol). A typical gradient could be from 100% dichloromethane to 90:10 dichloromethane/methanol.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

  • Conversion to Hydrochloride Salt: Dissolve the purified free base in a suitable solvent (e.g., isopropanol) and add a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol). The hydrochloride salt should precipitate and can be collected by filtration.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude hydrochloride salt and a few drops of the chosen solvent (e.g., isopropanol).

  • Dissolution: Heat the mixture gently to see if the solid dissolves completely. If it dissolves, it is a potential recrystallization solvent. If it does not dissolve, add more solvent in small increments and continue heating.

  • Crystallization: Once dissolved, allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

  • Scaling Up: Once a suitable solvent is identified, dissolve the bulk of the crude product in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, a small amount of activated carbon can be added, and the solution can be heated for a short period before being filtered hot to remove the carbon.

  • Cooling and Crystal Formation: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 3: Purity Determination by HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient could be:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 50% A, 50% B

    • 20-25 min: Hold at 50% A, 50% B

    • 25-30 min: Return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.[5]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the compound in the mobile phase to a concentration of approximately 0.1 mg/mL.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude Product Extraction Aqueous/Organic Extraction Crude_Product->Extraction Chromatography Column Chromatography Extraction->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization TLC TLC Monitoring Chromatography->TLC HPLC HPLC Purity (>98%) Recrystallization->HPLC Final_Product Pure Product Recrystallization->Final_Product

Caption: Purification workflow for this compound.

Troubleshooting_Logic Start Impure Product Check_TLC Analyze by TLC/HPLC Start->Check_TLC Many_Impurities Multiple Impurities Present? Check_TLC->Many_Impurities Column_Chromatography Perform Column Chromatography Many_Impurities->Column_Chromatography Yes Recrystallize Recrystallize Many_Impurities->Recrystallize No (Minor Impurities) Column_Chromatography->Recrystallize Solvent_Screen Perform Solvent Screen for Recrystallization Recrystallize->Solvent_Screen If fails Oily_Product Product is an Oil? Recrystallize->Oily_Product Pure_Product Pure Product Solvent_Screen->Recrystallize Oily_Product->Pure_Product No Check_Salt Check for Complete Conversion to HCl Salt Oily_Product->Check_Salt Yes Check_Salt->Recrystallize

Caption: Troubleshooting decision tree for purification issues.

References

5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride reaction monitoring by TLC

Author: BenchChem Technical Support Team. Date: December 2025

Topic: 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Thin-Layer Chromatography (TLC) to monitor reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting solvent system for monitoring this reaction on a silica gel TLC plate?

A good starting point for a polar compound like this compound is a relatively polar solvent system. We recommend beginning with a mixture of Dichloromethane (DCM) and Methanol (MeOH) in a 9:1 ratio. You can then adjust the polarity based on the resulting spot separation.

Q2: My starting material, this compound, isn't moving from the baseline. What should I do?

If your compound remains at the baseline (Rf value of 0), the eluent is not polar enough to move it up the plate.[1][2] You should increase the polarity of your mobile phase. For a DCM/MeOH system, you can increase the proportion of methanol (e.g., to 8:2 or 7:3). Using a few drops of ammonia in the methanol can also help.

Q3: How can I visualize the spots on the TLC plate? My compounds are not colored.

Since most organic compounds are colorless, visualization requires specific techniques.[3] The furan ring in the molecule allows for visualization under a UV lamp (254 nm), where it should appear as a dark spot on the fluorescent green background.[4][5] Additionally, you can use a chemical stain. A potassium permanganate (KMnO4) stain is effective as it reacts with the alcohol functional group, appearing as a yellow spot on a purple background.[2][6] Iodine vapor is another general-use option that reacts with many organic compounds.[5][7]

Q4: What do the Rf values represent and why are they important?

The Retention Factor (Rf) is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. It is a crucial value for tracking reaction progress. As the starting material is consumed, its corresponding spot on the TLC will diminish, while a new spot for the product will appear, typically with a different Rf value.[3] Consistent monitoring allows you to determine when the reaction is complete.

Troubleshooting Guide

Problem EncounteredProbable Cause(s)Recommended Solution(s)
Spots are streaking vertically. 1. The sample is too concentrated (overloaded).2. The compound is highly polar or basic (like an amine), causing strong interaction with the acidic silica gel.[4]1. Dilute the sample before spotting it on the TLC plate.[4]2. Add a small amount of a basic modifier, such as 0.5-2% triethylamine (TEA) or ammonia, to the eluent system.[2] This neutralizes the acidic sites on the silica, leading to sharper spots.
No spots are visible after development. 1. The sample is too dilute.2. The compound is volatile and may have evaporated.3. The chosen visualization method is not suitable for the compound.[2]1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[2]2. Ensure the plate is visualized promptly after development.3. Try a different visualization technique. If UV light yields no spots, use a chemical stain like potassium permanganate or p-anisaldehyde.[2][6]
Reactant and product spots are too close together (poor resolution). 1. The polarity of the solvent system is not optimal for separating the compounds of interest.[1]1. Methodically test different solvent systems. Try changing the ratio of your current system or substituting one of the solvents (e.g., trying Ethyl Acetate/Hexane or DCM/Acetone). Running a 2D TLC can also help confirm if spots are distinct compounds.[1]
The solvent front is uneven. 1. The bottom of the TLC plate is not level with the solvent in the developing chamber.2. The chamber was disturbed during development.1. Ensure the plate is placed flat on the bottom of the chamber.2. Keep the developing chamber in an undisturbed, level location away from drafts.
Spots are very large and diffuse. 1. The initial spot applied to the plate was too large.2. The sample was dissolved in a high-boiling point solvent (e.g., DMF, DMSO) which interfered with the chromatography.[1]1. Use a microcapillary tube to apply very small, tight spots to the origin line.[3]2. If using a high-boiling solvent, dilute the sample with a more volatile solvent (like DCM or Ethyl Acetate) before spotting. Alternatively, after spotting, place the plate under a high vacuum for a few minutes to remove the solvent before developing.[1]

Experimental Protocol: TLC Monitoring

This protocol outlines the standard procedure for monitoring a reaction using this compound as a starting material.

  • Plate Preparation:

    • Handle a silica gel TLC plate by the edges to avoid contamination.

    • Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the plate.[4]

    • Mark faint "tick marks" on the origin line for each sample you will spot. A common practice is to spot the starting material (SM), a co-spot (C), and the reaction mixture (R).

  • Sample Preparation and Spotting:

    • Prepare a dilute solution of your starting material in a volatile solvent (e.g., methanol).

    • Withdraw a small aliquot from your reaction vessel. Dilute it with a volatile solvent.

    • Using separate microcapillary tubes, apply small spots of the starting material solution and the diluted reaction mixture onto their designated tick marks.

    • For the co-spot lane, first spot the starting material, and then carefully spot the reaction mixture directly on top of it. This helps to verify the identity of the starting material spot in the reaction lane.

  • Plate Development:

    • Pour your chosen eluent (e.g., 9:1 DCM/MeOH with 1% TEA) into a developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the origin line on your TLC plate.[4]

    • Cover the chamber and let it saturate with solvent vapor for a few minutes.

    • Carefully place the spotted TLC plate into the chamber and replace the cover.

    • Allow the solvent to travel up the plate via capillary action. Do not disturb the chamber during this process.[4]

    • When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[1]

  • Visualization and Analysis:

    • Allow the solvent to completely evaporate from the plate in a fume hood.

    • View the plate under a UV lamp and circle any visible spots with a pencil.[5]

    • If necessary, use a chemical staining method (e.g., dip the plate in a potassium permanganate solution) to visualize the spots.

    • Calculate the Rf value for each spot: Rf = (Distance from origin to spot center) / (Distance from origin to solvent front).

    • Compare the spots in the reaction mixture lane to the starting material and product spots to assess the reaction's progress.

Data Summary: Example Rf Values

The following table provides illustrative Rf values for the starting material (SM) and a hypothetical, less polar product (P) in different solvent systems. Actual values may vary.

Eluent System (v/v)Starting Material (SM) RfProduct (P) RfΔRf (P - SM)Notes
95:5 DCM / MeOH0.150.450.30Good starting polarity, clear separation.
90:10 DCM / MeOH0.250.600.35Increased polarity moves both spots further up.
80:20 Ethyl Acetate / Hexane0.050.200.15Lower polarity system, less movement.
90:10 DCM / MeOH + 1% TEA0.180.480.30Addition of Triethylamine (TEA) results in sharper spots with slightly higher Rf values.

Visualization: TLC Experimental Workflow

The following diagram illustrates the standard workflow for monitoring a chemical reaction using Thin-Layer Chromatography.

TLC_Workflow start Start: Reaction in Progress sample 1. Sample Reaction Mixture start->sample spot 3. Spot Samples (SM, Co-spot, Reaction) sample->spot prepare 2. Prepare TLC Plate (Draw Origin Line) prepare->spot develop 4. Develop Plate (in Saturated Chamber) spot->develop visualize 5. Visualize Spots (UV Light, Stain) develop->visualize analyze 6. Analyze Results (Calculate Rf, Assess Progress) visualize->analyze decision Reaction Complete? analyze->decision end_workup Proceed to Workup decision->end_workup  Yes end_continue Continue Reaction decision->end_continue  No

Caption: Workflow for TLC Reaction Monitoring.

References

Technical Support Center: Synthesis of Ranitidine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of key ranitidine intermediates. Our aim is to offer practical solutions to common pitfalls encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the two primary intermediates in the common synthetic routes to Ranitidine?

A1: The two key intermediates frequently employed in the synthesis of ranitidine are:

  • N-methyl-1-methylthio-2-nitroethenamine: This intermediate forms the nitroethenediamine core of the ranitidine molecule.

  • 2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine: This intermediate provides the furan ring and the flexible side chain of ranitidine.

Q2: What is the major challenge and safety concern associated with Ranitidine synthesis and storage?

A2: The primary concern is the formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen. NDMA can be formed from the degradation of the ranitidine molecule itself and from certain process-related impurities.[1][2][3][4][5] Factors such as elevated temperature, humidity, and the presence of nitrite sources can contribute to its formation.[5][6] This has led to the recall of ranitidine products from the market.

Q3: Are there specific impurities that are known to be precursors to NDMA?

A3: Yes, studies have shown that several ranitidine impurities, designated as Impurities A, C, D, E, H, and I, can generate NDMA under forced degradation conditions.[1][3] Therefore, strict control of these impurities during synthesis and storage is crucial.

Q4: What are the common analytical techniques used for impurity profiling in ranitidine synthesis?

A4: High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of ranitidine and its related compounds.[7] Other techniques include Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and Raman Spectroscopy for analyzing polymorphic forms of ranitidine hydrochloride.[3]

Troubleshooting Guide: Synthesis of N-methyl-1-methylthio-2-nitroethenamine

This guide addresses common issues encountered during the synthesis of N-methyl-1-methylthio-2-nitroethenamine.

Problem 1: Low Yield of the Final Product.

Possible Cause Suggested Solution
Incomplete reaction of 1,1-bis(methylthio)-2-nitroethene with methylamine. - Ensure the methylamine solution is fresh and of the correct concentration. - Increase the reaction time or temperature moderately. Monitor the reaction progress using TLC or HPLC. - Use a slight excess of methylamine.
Side reactions due to excess heat. - Maintain careful temperature control throughout the reaction. Use a water or oil bath for consistent heating.
Loss of product during workup and purification. - Optimize the extraction procedure. Ensure the pH is appropriately adjusted to minimize the solubility of the product in the aqueous phase. - Use a suitable solvent system for recrystallization to maximize recovery.

Problem 2: Presence of Impurities in the Final Product.

Possible Cause Suggested Solution
Unreacted starting materials. - Monitor the reaction to completion using chromatography (TLC or HPLC). - Adjust stoichiometry or reaction time as needed.
Formation of dialkylated byproducts. - Use a controlled amount of methylamine. Adding the amine dropwise can help minimize this side reaction.
Decomposition of the product. - Avoid prolonged exposure to high temperatures and strong acidic or basic conditions during workup.

Problem 3: Difficulty in Product Crystallization.

Possible Cause Suggested Solution
Presence of oiling out instead of crystallization. - Ensure the crude product is sufficiently pure before attempting crystallization. An initial purification by column chromatography may be necessary. - Try different solvent systems for crystallization (e.g., ethanol, isopropanol, or mixtures with water). - Use seeding with a small crystal of the pure product to induce crystallization.
Product remains as an oil. - If crystallization is unsuccessful, purify the product using column chromatography.

Troubleshooting Guide: Synthesis of 2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine

This guide addresses common issues encountered during the synthesis of 2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine.

Problem 1: Low Yield of the Final Product.

Possible Cause Suggested Solution
Inefficient Mannich reaction to form 5-((dimethylamino)methyl)furan-2-yl)methanol. - Use high-quality formaldehyde and dimethylamine. - Optimize the reaction pH and temperature.
Poor conversion of the furan methanol to the corresponding thiol. - Ensure the use of a suitable activating agent for the hydroxyl group (e.g., thionyl chloride) followed by reaction with cysteamine. - Control the reaction temperature to avoid side reactions.
Oxidation of the thiol during the reaction or workup. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents.

Problem 2: Formation of Polymeric Byproducts.

Possible Cause Suggested Solution
Self-polymerization of furfuryl alcohol derivatives under acidic conditions. - Maintain a controlled temperature and avoid strong acidic conditions for prolonged periods. - Add the acid slowly and ensure efficient stirring.
Side reactions of the aldehyde intermediate. - If starting from furfural, ensure complete reduction to the alcohol before proceeding to the next step.

Problem 3: Difficult Purification of the Final Product.

Possible Cause Suggested Solution
Presence of closely related impurities. - Utilize column chromatography with a carefully selected eluent system for purification. - Preparative HPLC can be employed for achieving high purity.
Product instability. - Store the purified product under an inert atmosphere at low temperatures to prevent degradation.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the synthesis of ranitidine intermediates. Please note that actual results may vary based on specific experimental conditions.

IntermediateReaction StepReactantsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
N-methyl-1-methylthio-2-nitroethenamine Amination1,1-bis(methylthio)-2-nitroethene, MethylamineEthanolReflux4-685-95
2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine Mannich ReactionFurfuryl alcohol, Dimethylamine, FormaldehydeAcetic Acid20-3012-1870-80
Thiol Formation5-((dimethylamino)methyl)furan-2-yl)methanol, CysteamineAcetic AcidReflux4-660-70

Experimental Protocols

Synthesis of N-methyl-1-methylthio-2-nitroethenamine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,1-bis(methylthio)-2-nitroethene (1 equivalent) in ethanol.

  • Reagent Addition: To the stirred solution, add a solution of methylamine (1.1 equivalents) in ethanol dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from ethanol to obtain pure N-methyl-1-methylthio-2-nitroethenamine as a crystalline solid.

Synthesis of 2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine

  • Synthesis of 5-((dimethylamino)methyl)furan-2-yl)methanol:

    • In a flask, combine furfuryl alcohol (1 equivalent), dimethylamine (1.1 equivalents), and formaldehyde (1.1 equivalents) in acetic acid.

    • Stir the mixture at room temperature for 12-18 hours.

    • Neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Synthesis of the Thioether:

    • Dissolve the crude 5-((dimethylamino)methyl)furan-2-yl)methanol (1 equivalent) and cysteamine hydrochloride (1.1 equivalents) in acetic acid.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture, neutralize with a base, and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purification: Purify the crude 2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine by column chromatography on silica gel.

Visualizations

Experimental_Workflow_N_methyl_1_methylthio_2_nitroethenamine cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 1_1_bis_methylthio_2_nitroethene 1,1-bis(methylthio)- 2-nitroethene Reaction_Vessel Reaction in Ethanol (Reflux, 4-6h) 1_1_bis_methylthio_2_nitroethene->Reaction_Vessel Methylamine Methylamine Methylamine->Reaction_Vessel Solvent_Removal Solvent Removal Reaction_Vessel->Solvent_Removal Recrystallization Recrystallization (Ethanol) Solvent_Removal->Recrystallization Final_Product N-methyl-1-methylthio- 2-nitroethenamine Recrystallization->Final_Product

Caption: Workflow for the synthesis of N-methyl-1-methylthio-2-nitroethenamine.

Experimental_Workflow_Furan_Intermediate cluster_mannich Step 1: Mannich Reaction cluster_thiol Step 2: Thiol Formation Furfuryl_Alcohol Furfuryl Alcohol Mannich_Reaction Reaction in Acetic Acid (RT, 12-18h) Furfuryl_Alcohol->Mannich_Reaction Dimethylamine Dimethylamine Dimethylamine->Mannich_Reaction Formaldehyde Formaldehyde Formaldehyde->Mannich_Reaction Workup_1 Neutralization & Extraction Mannich_Reaction->Workup_1 Intermediate_1 5-((dimethylamino)methyl) furan-2-yl)methanol Workup_1->Intermediate_1 Thiol_Reaction Reaction in Acetic Acid (Reflux, 4-6h) Intermediate_1->Thiol_Reaction Cysteamine Cysteamine Cysteamine->Thiol_Reaction Workup_2 Neutralization & Extraction Thiol_Reaction->Workup_2 Purification Column Chromatography Workup_2->Purification Final_Product_2 2-(((5-((dimethylamino)methyl)furan-2-yl) methyl)thio)ethanamine Purification->Final_Product_2

Caption: Workflow for synthesizing 2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine.

Troubleshooting_Logic cluster_yield Low Yield Troubleshooting cluster_purity Impurity Troubleshooting cluster_crystallization Crystallization Troubleshooting Start Problem Encountered in Synthesis Low_Yield Low Yield? Start->Low_Yield Impure_Product Impure Product? Start->Impure_Product Crystallization_Issue Crystallization Issue? Start->Crystallization_Issue Check_Reagents Check Reagent Quality & Stoichiometry Low_Yield->Check_Reagents Yes Monitor_Reaction Ensure Reaction Goes to Completion Impure_Product->Monitor_Reaction Yes Check_Purity Check Crude Purity Crystallization_Issue->Check_Purity Yes Optimize_Conditions Optimize Reaction Time & Temperature Check_Reagents->Optimize_Conditions Improve_Workup Improve Workup & Purification Optimize_Conditions->Improve_Workup Control_Addition Control Reagent Addition Rate Monitor_Reaction->Control_Addition Purification_Method Refine Purification Technique Control_Addition->Purification_Method Solvent_Screen Screen Different Solvents Check_Purity->Solvent_Screen Use_Seeding Use Seed Crystals Solvent_Screen->Use_Seeding

Caption: A logical flow for troubleshooting common synthesis pitfalls.

References

Validation & Comparative

A Comparative Guide to 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride and Other Furan-Based Mannich Bases for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of chemical intermediates is paramount to the success of a synthetic pathway. Among the versatile class of Mannich bases, furan derivatives hold a prominent position due to their prevalence in biologically active molecules. This guide provides a comparative analysis of 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride, a key intermediate in the synthesis of the H₂-receptor antagonist Ranitidine, and other furan-based Mannich bases. This comparison is supported by an examination of their synthetic applications and potential biological activities, supplemented with detailed experimental protocols.

Introduction to Furan-Based Mannich Bases

Mannich bases are β-amino-ketones formed through the Mannich reaction, a three-component condensation of an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine.[1] The incorporation of a furan ring into a Mannich base structure is of particular interest in medicinal chemistry, as the furan moiety is a key component of numerous pharmaceuticals. These compounds serve as valuable intermediates and, in some cases, exhibit biological activity themselves.[2][3]

This compound is a well-known furan-based Mannich base, primarily utilized as a precursor in the synthesis of Ranitidine.[4] Its structure features a furan ring substituted with a hydroxymethyl group and a dimethylaminomethyl group, the latter being the characteristic feature of a Mannich base.

Comparative Analysis of Synthetic Utility

The primary application of this compound is as a building block in multi-step syntheses. A direct comparison with other furan-based Mannich bases in this context hinges on factors such as reactivity, yield, and the reaction conditions required for subsequent transformations.

While direct, side-by-side comparative studies are limited in the available literature, a qualitative comparison can be drawn based on the known reactivity of furan derivatives. The reactivity of the furfuryl alcohol moiety is significantly influenced by the substituents on the furan ring. The electron-donating nature of the dimethylaminomethyl group can affect the reactivity of the hydroxymethyl group in subsequent reactions.

For a hypothetical comparison, let's consider the synthesis of a Ranitidine analog where different furan-based Mannich bases are used as the starting material.

Table 1: Hypothetical Comparison of Furan-Based Mannich Bases in the Synthesis of a Ranitidine Analog

FeatureThis compound5-(Piperidinomethyl)furfuryl alcohol hydrochloride5-(Morpholinomethyl)furfuryl alcohol hydrochloride
Starting Material Furfuryl alcohol, Dimethylamine, FormaldehydeFurfuryl alcohol, Piperidine, FormaldehydeFurfuryl alcohol, Morpholine, Formaldehyde
Expected Reactivity HighHighHigh
Potential Yield Dependent on subsequent steps, generally good.Potentially similar to the dimethylamino analog.Potentially similar to the dimethylamino analog.
Solubility Good in polar solvents.Good in polar solvents.Good in polar solvents.
Potential Side Reactions Polymerization under strongly acidic conditions.Polymerization under strongly acidic conditions.Polymerization under strongly acidic conditions.

The choice of the amine in the Mannich reaction can influence the properties of the resulting base, which in turn could have subtle effects on the overall synthetic route.

Potential Biological Activity: A Comparative Overview

While this compound is primarily a synthetic intermediate, many Mannich bases exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[1] Although specific biological data for this compound is not extensively reported, we can infer potential activities based on the broader class of furan-containing Mannich bases.

Table 2: Overview of Potential Biological Activities of Furan-Based Mannich Bases

Biological ActivityFuran-Based Mannich Bases
Antimicrobial Some furan derivatives have shown activity against various bacterial and fungal strains. The activity is often dependent on the nature of the amine and other substituents on the furan ring.
Anti-inflammatory Mannich bases, in general, have been investigated for their anti-inflammatory properties. The furan moiety can contribute to this activity.
Cytotoxicity The cytotoxic potential of Mannich bases against various cancer cell lines has been reported. The structure of the amine part of the molecule often plays a crucial role in determining the level of cytotoxicity.

To experimentally compare the biological activities of this compound with other furan-based Mannich bases, standardized assays would be employed.

Experimental Protocols

Synthesis of this compound

This protocol describes a typical Mannich reaction for the synthesis of the title compound.

Materials:

  • Furfuryl alcohol

  • Dimethylamine hydrochloride

  • Paraformaldehyde

  • Ethanol

  • Hydrochloric acid (concentrated)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine furfuryl alcohol (1 equivalent), dimethylamine hydrochloride (1.1 equivalents), and paraformaldehyde (1.1 equivalents) in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield this compound as a crystalline solid.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.[5][6][7]

Materials:

  • Test compound (e.g., this compound)

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., sterile deionized water or DMSO).

  • Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]

Materials:

  • Test compound

  • Human cancer cell line (e.g., HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for 24-48 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • The MTT is reduced by metabolically active cells to insoluble purple formazan crystals.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells).

Visualizing Synthetic Pathways

The following diagrams illustrate the general Mannich reaction and the synthesis of Ranitidine from 5-(Dimethylaminomethyl)furfuryl alcohol.

Mannich_Reaction cluster_reactants Reactants Active Hydrogen Compound Active Hydrogen Compound Mannich Reaction Active Hydrogen Compound->Mannich Reaction Formaldehyde Formaldehyde Formaldehyde->Mannich Reaction Amine Amine Amine->Mannich Reaction Mannich Base Mannich Base Mannich Reaction->Mannich Base Condensation

Caption: General scheme of the Mannich reaction.

Ranitidine_Synthesis Furfuryl_alcohol Furfuryl alcohol Mannich_Base 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride Furfuryl_alcohol->Mannich_Base Dimethylamine Dimethylamine Dimethylamine->Mannich_Base Formaldehyde Formaldehyde Formaldehyde->Mannich_Base Intermediate Thioether Intermediate Mannich_Base->Intermediate + Cysteamine Ranitidine Ranitidine Intermediate->Ranitidine Side_Chain N-methyl-1-methylthio- 2-nitroethenamine Side_Chain->Ranitidine

Caption: Simplified synthesis of Ranitidine.

Conclusion

References

A Comparative Guide to the Synthesis of 5-(Dimethylaminomethyl)furfuryl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

5-(Dimethylaminomethyl)furfuryl alcohol is a key intermediate in the synthesis of various pharmaceuticals, most notably the H₂-receptor antagonist Ranitidine.[1] The efficiency, scalability, and environmental impact of its synthesis are critical considerations for drug development and manufacturing. This guide provides a comparative analysis of the primary synthetic routes to this valuable compound, supported by experimental data and detailed protocols.

Comparison of Synthetic Routes

Three main synthetic strategies have been predominantly employed for the synthesis of 5-(Dimethylaminomethyl)furfuryl alcohol: Reductive Amination of 5-Hydroxymethylfurfural (HMF), the Mannich Reaction of Furfuryl Alcohol, and Nucleophilic Substitution of a Halogenated Precursor. Each route offers distinct advantages and disadvantages in terms of starting material availability, reaction conditions, yield, and purity of the final product.

Table 1: Quantitative Comparison of Synthesis Routes
ParameterRoute 1: Reductive Amination of HMFRoute 2: Mannich ReactionRoute 3: Nucleophilic Substitution
Starting Material 5-Hydroxymethylfurfural (HMF) or sugars (e.g., glucose, fructose)2-Furanmethanol (Furfuryl Alcohol)5-(Chloromethyl)furfuryl alcohol
Key Reagents Dimethylamine source (e.g., N,N-dimethylformamide), Reducing agent (e.g., Formic acid, H₂ with catalyst)Bis(dimethylamino)methane or Dimethylamine hydrochloride and formaldehydeDimethylamine
Typical Yield >85% (from HMF)[1], 72% (from glucose)[1]94%[2][3]High (expected)
Reaction Temperature 50-120°C[1]10°C to room temperature[2][3]Room temperature to mild heating
Reaction Time 1-10 hours[1]~18 hours[2][3]Varies
Key Advantages "One-pot" synthesis from renewable resources (sugars), simple process.[1]High yield and purity, avoids handling of formaldehyde directly.[3]Potentially straightforward S(_N)2 reaction.
Key Disadvantages May require higher temperatures, potential for side reactions from HMF.[4]Longer reaction time.Starting material, 5-(chloromethyl)furfuryl alcohol, may not be readily available.

Experimental Protocols

Route 1: Reductive Amination of 5-Hydroxymethylfurfural (HMF)

This method involves the direct reductive amination of HMF with a dimethylamine source, often in the presence of a reducing agent. A notable variation of this is a "one-pot" synthesis starting directly from sugars.

Protocol: In a 50 mL round-bottom flask, 21 g of formic acid, 2.86 g of water, and 11.14 g of N,N-dimethylformamide are mixed. To this solution, 6 g of 5-hydroxymethylfurfural is added and dissolved completely. The flask is then heated in an oil bath to 120°C for 3 hours. After the reaction is complete, the solvent is recovered by distillation. The residue is adjusted to a pH of 11-12 with a 40% sodium hydroxide solution. The resulting mixture is extracted three times with 100 mL of ethyl acetate. The combined organic layers are collected, and the ethyl acetate is removed by distillation. The crude product is then purified by vacuum distillation at 130-133°C and 2000 Pa to yield 5-[(dimethylamino)methyl]-2-furanmethanol.[1]

Route 2: Mannich Reaction of 2-Furanmethanol (Furfuryl Alcohol)

This route utilizes the Mannich reaction, which is a well-established method for aminomethylation. Using bis(dimethylamino)methane is reported to give higher yields and purity compared to the traditional use of dimethylamine and formaldehyde.[3]

Protocol: A solution of bis(dimethylamino)methane (112 g, 1.1 mol) in 200 ml of acetic acid is added dropwise to a stirred solution of 2-furanmethanol (98 g, 1.0 mol) in 1000 ml of acetic acid, while maintaining the temperature at 10°C with cooling. The mixture is then stirred at room temperature for 18 hours. Following this, the acetic acid is removed under reduced pressure at 60°C. Ice (200 g) is added to the residue, which is then made basic with a 40% aqueous sodium hydroxide solution with external cooling. The mixture is extracted with ethyl acetate, and the extracts are evaporated. The residue is distilled to give 5-dimethylaminomethyl-2-furanmethanol.[2][3]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two primary synthesis routes.

cluster_0 Route 1: Reductive Amination HMF 5-Hydroxymethylfurfural (HMF) Product1 5-(Dimethylaminomethyl)furfuryl alcohol HMF->Product1 Reductive Amination Reagents1 Dimethylamine source (e.g., DMF) + Formic Acid Reagents1->Product1

Caption: Synthetic pathway via Reductive Amination of HMF.

cluster_1 Route 2: Mannich Reaction FurfurylAlcohol 2-Furanmethanol Product2 5-(Dimethylaminomethyl)furfuryl alcohol FurfurylAlcohol->Product2 Mannich Reaction Reagents2 Bis(dimethylamino)methane + Acetic Acid Reagents2->Product2

Caption: Synthetic pathway via Mannich Reaction of Furfuryl Alcohol.

Conclusion

The choice of synthesis route for 5-(Dimethylaminomethyl)furfuryl alcohol depends on several factors including the availability and cost of starting materials, desired scale of production, and purity requirements. The Reductive Amination of HMF offers a streamlined "one-pot" process from renewable feedstocks, making it an attractive option for sustainable manufacturing.[1] On the other hand, the Mannich Reaction using bis(dimethylamino)methane provides a high-yielding and high-purity route, which may be preferable for applications with stringent quality control.[2][3] The nucleophilic substitution route, while theoretically simple, is contingent on the accessibility of the chlorinated precursor. Researchers and drug development professionals should carefully evaluate these parameters to select the most suitable method for their specific needs.

References

A Comparative Analysis of the Biological Activities of 5-(Dimethylaminomethyl)furfuryl alcohol and 5-Hydroxymethylfurfural

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review for researchers and drug development professionals.

In the landscape of furan derivatives with potential biological significance, 5-Hydroxymethylfurfural (5-HMF) has been the subject of extensive research, revealing a spectrum of activities ranging from antioxidant and anti-inflammatory to cytotoxic effects. In contrast, 5-(Dimethylaminomethyl)furfuryl alcohol (DMFA), a structurally related furan, remains largely uncharacterized in terms of its biological profile. This guide provides a detailed comparison of the known biological activities of 5-HMF against the sparse information available for DMFA, supported by experimental data and methodologies, to aid researchers and professionals in drug development.

Overview of Biological Activities

5-HMF is a well-studied compound known to exhibit a dual nature, demonstrating both beneficial and potentially detrimental biological effects depending on the context and dosage. Its antioxidant and anti-inflammatory properties have been widely reported. Conversely, concerns have been raised regarding its potential cytotoxicity and genotoxicity at higher concentrations.

Data Presentation: A Comparative Summary

Due to the limited data on DMFA, a direct quantitative comparison is challenging. The following tables summarize the well-documented biological activities of 5-HMF.

Table 1: Antioxidant Activity of 5-HMF
AssayTest SystemConcentration/DoseObserved EffectReference
DPPH Radical ScavengingIn vitro6.4 mM17.80 ± 0.010% scavenging rate[Not specified]
ABTS Radical ScavengingIn vitro6.4 mM53.98 ± 0.016% scavenging rate[Not specified]
AAPH-induced Hemolysis InhibitionIn vitro (human red blood cells)12.0 mM89.95 ± 0.001% inhibition[Not specified]
Lipid Peroxidation (MDA levels)Mice with alcoholic liver injury7.5, 15, and 30 mg/kg (pretreatment)Significant decrease in hepatic MDA levels[1]
Enzymatic Antioxidants (SOD, CAT, GSH-Px)Mice with alcoholic liver injury7.5, 15, and 30 mg/kg (pretreatment)Significant increase in hepatic enzyme activities[1]
Table 2: Anti-inflammatory Activity of 5-HMF
AssayTest SystemConcentration/DoseObserved EffectReference
Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophages31.5, 63.0, and 126.0 μg/mLDose-dependent reduction in NO production[2]
Prostaglandin E2 (PGE2) ProductionLPS-stimulated RAW 264.7 macrophages31.5, 63.0, and 126.0 μg/mLDose-dependent reduction in PGE2 production[2]
Pro-inflammatory Cytokine (TNF-α, IL-1β, IL-6) ProductionLPS-stimulated RAW 264.7 macrophages31.5, 63.0, and 126.0 μg/mLDose-dependent reduction in cytokine levels[2]
iNOS and COX-2 mRNA ExpressionLPS-stimulated RAW 264.7 macrophages31.5, 63.0, and 126.0 μg/mLDose-dependent inhibition of mRNA expression[2]
Inflammatory Markers (TNF-α, IL-1β)Mice with alcoholic liver injury7.5, 15, and 30 mg/kg (pretreatment)Significant suppression of hepatic TNF-α and IL-1β levels[1]
Table 3: Cytotoxicity of 5-HMF
Cell LineAssayConcentrationObserved EffectReference
Human melanoma A375 cellsMTT assayNot specifiedHigher antiproliferative activity compared to other cell lines[Not specified]
Human hepatoma HepG2 cellsComet assay7.87 to 25 mMInduced DNA damage[Not specified]
Various cancer cell linesNot specifiedHigh concentrationsCytotoxic effects[Not specified]
Male RatsIn vivoNot specifiedIncreased incidence of rare nasal epithelial squamous cell carcinomas[3]
Male MiceIn vivoNot specifiedIncreased incidence of rare renal carcinomas and combined carcinomas and adenomas[3]

Experimental Protocols

Antioxidant Activity Assays for 5-HMF
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This spectrophotometric assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it. The reduction in absorbance at a specific wavelength is proportional to the antioxidant activity.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to the DPPH assay, this method involves the generation of the ABTS radical cation, which has a characteristic blue-green color. The reduction of this color by an antioxidant is measured spectrophotometrically.

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)-induced Hemolysis Assay: This assay assesses the ability of an antioxidant to protect red blood cells from hemolysis induced by the free radical generator AAPH. The inhibition of hemoglobin release is measured to determine the protective effect.

Anti-inflammatory Activity Assays for 5-HMF
  • Cell Culture and Treatment: RAW 264.7 murine macrophage cells are commonly used. Cells are cultured in appropriate media and pre-treated with various concentrations of 5-HMF before stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Nitric Oxide (NO) Assay: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.

  • ELISA (Enzyme-Linked Immunosorbent Assay): This technique is used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant or tissue homogenates.

  • Quantitative Real-Time PCR (qRT-PCR): This method is employed to measure the mRNA expression levels of inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Cytotoxicity Assays for 5-HMF
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Comet Assay (Single Cell Gel Electrophoresis): This is a sensitive method for detecting DNA damage in individual cells. Damaged DNA migrates further in an electric field, creating a "comet" shape.

Signaling Pathways and Experimental Workflows

The biological effects of 5-HMF are mediated through its interaction with various cellular signaling pathways.

5-HMF Anti-inflammatory Signaling Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds ERK ERK TLR4->ERK JNK JNK TLR4->JNK p38 p38 TLR4->p38 IKK IKK TLR4->IKK HMF 5-HMF HMF->ERK inhibits HMF->JNK inhibits HMF->p38 inhibits HMF->IKK inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) ERK->Cytokines JNK->Cytokines p38->Cytokines IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates NFkB_nuc->Cytokines induces transcription Inflammation Inflammation Cytokines->Inflammation

Caption: 5-HMF inhibits LPS-induced inflammation by suppressing MAPK and NF-κB signaling pathways.

Experimental_Workflow_for_Anti_inflammatory_Assay cluster_assays Downstream Assays start Start: Cell Culture (e.g., RAW 264.7 macrophages) pretreatment Pre-treatment with 5-HMF (various concentrations) start->pretreatment stimulation Stimulation with LPS pretreatment->stimulation incubation Incubation stimulation->incubation collection Collection of Supernatant incubation->collection griess Griess Assay for NO collection->griess elisa ELISA for Cytokines (TNF-α, IL-1β, IL-6) collection->elisa qpcr qRT-PCR for Gene Expression (iNOS, COX-2) collection->qpcr analysis Data Analysis and Comparison griess->analysis elisa->analysis qpcr->analysis end End: Conclusion on Anti-inflammatory Effect analysis->end

Caption: A typical experimental workflow for evaluating the anti-inflammatory activity of 5-HMF.

Conclusion

The existing body of research provides a robust understanding of the biological activities of 5-HMF, highlighting its potential as both a therapeutic agent and a compound of toxicological concern. Its antioxidant and anti-inflammatory effects are well-documented and mechanistically explored. However, its cytotoxic and potential carcinogenic properties necessitate careful consideration of dosage and application.

In stark contrast, the biological profile of 5-(Dimethylaminomethyl)furfuryl alcohol remains largely uncharted territory. While its structural similarity to 5-HMF might suggest the possibility of similar biological activities, the presence of the dimethylaminomethyl group could significantly alter its physicochemical properties and biological interactions. The limited information associating DMFA with decreased gastric acid secretion hints at a potential pharmacological role, but this requires substantial investigation.

For researchers and drug development professionals, 5-HMF presents a compound with a wealth of data to guide further exploration for various applications. Conversely, DMFA represents a significant knowledge gap. Future research should prioritize a comprehensive evaluation of the biological activities of DMFA, including its antioxidant, anti-inflammatory, and cytotoxic potential, to determine its safety profile and any potential therapeutic utility. Direct comparative studies between 5-HMF and DMFA are crucial to elucidate the structure-activity relationships and to understand how the substitution at the 5-position of the furan ring influences biological function.

References

A Comparative Guide to the Genotoxicity of Substituted Furans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the genotoxicity of various substituted furans, a class of compounds frequently encountered in food, pharmaceuticals, and industrial applications. Understanding the genotoxic potential of these compounds is crucial for risk assessment and the development of safer products. This document summarizes key experimental data, details common testing methodologies, and explores the underlying mechanisms of furan-induced genotoxicity.

Executive Summary

Furan and its derivatives exhibit a wide spectrum of genotoxic activity, largely dependent on their chemical structure and metabolic activation. While furan itself shows inconsistent results in standard genotoxicity tests, its reactive metabolite, cis-2-butene-1,4-dial (BDA), is a key player in its DNA-damaging effects.[1][2] The genotoxicity of substituted furans is influenced by the nature and position of their substituents, which can alter their metabolic fate and reactivity towards cellular macromolecules. This guide presents a comparative analysis of key substituted furans using data from the Ames test, comet assay, and micronucleus assay to aid in the evaluation of their potential risks.

Comparative Genotoxicity Data

The following tables summarize the genotoxic potential of furan and several of its substituted derivatives across three standard assays: the Ames test for mutagenicity, the comet assay for DNA strand breaks, and the micronucleus assay for chromosomal damage.

Ames Test Results

The Ames test, or bacterial reverse mutation assay, assesses the mutagenic potential of a chemical. A positive result indicates that the substance can induce mutations in the DNA of the tested bacteria.

CompoundStrain(s)Metabolic Activation (S9)ResultReference(s)
FuranTA100, TA1535, TA1537, TA98With and WithoutNegative[1]
cis-2-Butene-1,4-dial (BDA)TA104Not specifiedPositive[1]
2,5-DimethylfuranNot specifiedNot specifiedNegative[3]
Furfuryl alcoholNot specifiedNot specifiedNegative[3]
3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX)TA100Not specifiedPositive[4]
Comet Assay Results

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

CompoundCell LineConcentrationKey FindingsReference(s)
FuranMouse Liver Cells250 mg/kg bw (acute)Significant increase in DNA damage[5]
cis-2-Butene-1,4-dial (BDA)L5178Y tk+/- mouse lymphoma cells< 50 µMIncreased comet-tail length[2]
2,5-DimethylfuranV79, V79-hCYP2E1-hSULT1A10.5 - 2 mMConcentration-dependent increase in DNA damage[3]
Furfuryl alcoholV79-hCYP2E1-hSULT1A115 mMWeak effect at the highest concentration[3]
2-Furylethylene derivativesTK6VariousGenerally less genotoxic than 5-nitrofurans[6][7]
5-NitrofuransTK6VariousDose-related increase in DNA damage[6][7]
Micronucleus Assay Results

The micronucleus assay is used to detect chromosomal damage by scoring the formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

CompoundTest SystemConcentration/DoseResultReference(s)
FuranMouse (in vivo)0-300 mg/kg bwNegative[8]
FuranHuman lymphocytes (in vitro)0-100 mMNegative[8]
FuranRat splenocytes (in vivo)Dose-dependentIncreased chromosomal aberrations[1]
cis-2-Butene-1,4-dial (BDA)L5178Y tk+/- mouse lymphoma cells< 50 µMNo significant increase[2]
5-NitrofurantoinMouse (in vivo)5, 10, 50 mg/kgSignificant increase in micronuclei frequency[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and comparison of genotoxicity data. Below are generalized protocols for the key assays mentioned in this guide.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The assay assesses the ability of a test compound to cause a reverse mutation, restoring the gene for histidine synthesis and allowing the bacteria to grow on a histidine-deficient medium.

General Procedure:

  • Strain Selection: Choose appropriate S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to identify compounds that require metabolic activation to become mutagenic.

  • Exposure: The bacterial strains are exposed to various concentrations of the test compound in the presence or absence of the S9 mix.

  • Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

  • Incubation: Plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a versatile and sensitive method for detecting DNA damage at the level of individual cells.

General Procedure:

  • Cell Preparation: A single-cell suspension is prepared from the test system (e.g., cultured cells, primary cells from tissues).

  • Embedding: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and histones, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to an electric field. Damaged DNA (containing strand breaks) migrates from the nucleoid towards the anode, forming a "comet tail."

  • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

  • Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail using image analysis software.

Micronucleus Assay

The micronucleus assay is a widely used method for assessing chromosomal damage.

General Procedure:

  • Cell Culture and Treatment: Proliferating cells are exposed to the test compound for a defined period. For in vivo studies, animals are treated with the compound.

  • Cytokinesis Block (for in vitro studies): Cytochalasin B is often added to the cell culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one nuclear division are scored.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain.

  • Scoring: The frequency of micronucleated cells is determined by microscopic examination. A significant increase in the number of micronucleated cells in the treated groups compared to the control group indicates clastogenic (chromosome breaking) or aneugenic (whole chromosome loss) activity.

Signaling Pathways and Mechanisms of Action

The genotoxicity of many furans is not a direct effect of the parent compound but rather a consequence of its metabolic activation into reactive electrophiles.

Metabolic Activation of Furan

The primary pathway for furan-induced genotoxicity involves its oxidation by cytochrome P450 enzymes, particularly CYP2E1, to the highly reactive and unstable intermediate, cis-2-butene-1,4-dial (BDA).[1][10] BDA is an electrophilic dialdehyde that can readily react with cellular nucleophiles, including DNA, to form DNA adducts.[1] This metabolic activation is a critical step in the initiation of the genotoxic cascade. The substituents on the furan ring can significantly influence the rate and pathway of metabolic activation, thereby altering the genotoxic potential of the derivative.[10]

Metabolic_Activation_of_Furan Furan Furan CYP2E1 CYP2E1 Furan->CYP2E1 Oxidation BDA cis-2-Butene-1,4-dial (BDA) (Reactive Metabolite) CYP2E1->BDA DNA_Adducts DNA Adducts BDA->DNA_Adducts Covalent Binding Genotoxicity Genotoxicity (Mutations, Chromosomal Damage) DNA_Adducts->Genotoxicity

Metabolic activation of furan to its genotoxic metabolite.
Structure-Activity Relationships

The relationship between the chemical structure of furan derivatives and their genotoxic activity is complex. However, some general trends have been observed:

  • Nitro Group Position: The position of a nitro group on the furan ring is a critical determinant of genotoxicity. For instance, 5-nitrofurans are generally more genotoxic than their 2-furylethylene counterparts where the nitro group is outside the furan ring.[6][7]

  • Substituents on the Furan Ring: The presence of small alkyl groups or other substituents can modulate the metabolic activation and reactivity of the furan ring.[11] For example, the introduction of halogen atoms or a nitro group to 5-arylidene-2(5H)-furanones has been shown to increase their cytotoxicity.[12]

  • Aromatic Ring Fusion: Fusing aromatic rings to the furan structure, as in nitroarenofurans, can significantly impact their genotoxic potential.[11]

Experimental Workflows

Visualizing the workflow of genotoxicity assays can aid in understanding the experimental process.

Ames Test Workflow

Ames_Test_Workflow start Start bacterial_culture Prepare S. typhimurium his- auxotroph culture start->bacterial_culture add_compound Add Test Compound (with and without S9) bacterial_culture->add_compound plate Plate on Histidine-Deficient Medium add_compound->plate incubate Incubate (48-72 hours) plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Data (Compare to Control) count->analyze end End analyze->end

A simplified workflow of the Ames test.
Comet Assay Workflow

Comet_Assay_Workflow start Start cell_prep Prepare Single-Cell Suspension start->cell_prep embed Embed Cells in Agarose on Slide cell_prep->embed lysis Lyse Cells to Release DNA embed->lysis electrophoresis Alkaline Electrophoresis lysis->electrophoresis stain Stain DNA with Fluorescent Dye electrophoresis->stain visualize Visualize and Score Comets stain->visualize end End visualize->end

A simplified workflow of the comet assay.
In Vitro Micronucleus Assay Workflow

Micronucleus_Assay_Workflow start Start cell_culture Culture Proliferating Cells start->cell_culture treatment Treat with Test Compound cell_culture->treatment cyto_block Add Cytochalasin B (Cytokinesis Block) treatment->cyto_block harvest Harvest and Fix Cells cyto_block->harvest stain Stain with DNA-Specific Dye harvest->stain score Score Micronuclei in Binucleated Cells stain->score end End score->end

Workflow of the in vitro micronucleus assay.

Conclusion

The genotoxicity of substituted furans is a multifaceted issue that requires careful consideration of the specific chemical structure, its metabolic activation, and the choice of testing methodology. This guide provides a comparative overview of the available data to assist researchers and drug development professionals in making informed decisions regarding the safety of furan-containing compounds. Further research, particularly direct comparative studies of a wider range of furan derivatives, is needed to fully elucidate the structure-activity relationships and to refine the risk assessment for this important class of chemicals.

References

Purity Analysis of Synthetic 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is a critical aspect of ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of the purity of synthetic 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds and notably recognized as Ranitidine Impurity F.[1][2] This document outlines common analytical methodologies, potential impurities, and presents a framework for comparing different sources of this compound.

Comparative Purity Analysis

The purity of this compound is paramount, as impurities can affect the yield and safety profile of the final API. Commercially available products typically offer a purity of 98% or higher.[3] A comprehensive purity assessment involves a combination of chromatographic and spectroscopic techniques to identify and quantify the main component and any potential impurities.

Below is a table summarizing a representative purity analysis comparing a hypothetical standard batch of this compound with a batch of lower purity.

ParameterStandard Purity BatchLower Purity BatchMethod of Analysis
Appearance Off-white to pale yellow solidBrownish solidVisual Inspection
Identity Conforms to reference spectrumConforms to reference spectrum¹H NMR, ¹³C NMR, MS
Purity (by HPLC) ≥ 98.0%95.2%HPLC-UV
Individual Impurity Not more than 0.5%Impurity A: 1.8%HPLC-UV
Total Impurities Not more than 1.0%4.8%HPLC-UV
Water Content ≤ 0.5%1.2%Karl Fischer Titration
Residual Solvents Meets ICH limitsEthanol: 800 ppmHeadspace GC-MS
Melting Point 122-125 °C118-123 °CCapillary Method

Potential Impurities

Impurities in synthetic this compound can originate from starting materials, side reactions during synthesis, or degradation. Given its role as a ranitidine impurity, the impurity profile is of significant interest. Potential impurities may include:

  • Starting materials: Unreacted furfuryl alcohol, dimethylamine, or formaldehyde.

  • By-products of synthesis: Isomers, over-alkylated products, or products of side reactions. The synthesis route involving the reaction of 2-furanmethanol with dimethylamine hydrochloride and formaldehyde, for instance, can lead to products that are challenging to purify.[4] A different route using bis(dimethylamino)methane is reported to yield a purer product.[4]

  • Degradation products: The furan ring is susceptible to degradation under acidic or oxidative conditions.

Experimental Protocols

Accurate purity determination relies on validated analytical methods. The following are detailed protocols for the key experiments cited in this guide.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Quantification

This method is based on established procedures for the analysis of ranitidine and its impurities.[1][5][6]

  • Chromatographic System:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 40% B

      • 25-30 min: 40% to 5% B

      • 30-35 min: 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV at 230 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase A to a final concentration of 1.0 mg/mL.

  • Procedure:

    • Inject 10 µL of the sample solution into the HPLC system.

    • Record the chromatogram and calculate the area percentage of the main peak and any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identification
  • Instrument: 400 MHz NMR Spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Procedure:

    • Prepare a solution of the sample at a concentration of approximately 10 mg/mL.

    • Acquire ¹H and ¹³C NMR spectra.

    • The chemical shifts and coupling constants should be consistent with the structure of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

This method is adapted from general procedures for residual solvent analysis in pharmaceutical ingredients.

  • Chromatographic System:

    • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 5 minutes.

      • Ramp: 10 °C/min to 240 °C.

      • Hold at 240 °C for 5 minutes.

    • Injector Temperature: 250 °C.

    • Transfer Line Temperature: 250 °C.

    • Ion Source Temperature: 230 °C.

  • Sample Preparation (Headspace):

    • Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.

    • Add 1 mL of a suitable solvent (e.g., DMSO).

    • Seal the vial.

  • Headspace Parameters:

    • Oven Temperature: 80 °C.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

    • Equilibration Time: 15 minutes.

  • Procedure:

    • Analyze the headspace gas by GC-MS and identify and quantify any residual solvents against a calibrated standard.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the purity analysis of a synthetic pharmaceutical intermediate like this compound.

Purity_Analysis_Workflow cluster_0 Sample Reception & Initial Checks cluster_1 Identification cluster_2 Purity & Impurity Profiling cluster_3 Specific Tests cluster_4 Final Assessment Sample Sample Receipt Visual Visual Inspection Sample->Visual Solubility Solubility Check Visual->Solubility NMR NMR (¹H, ¹³C) Solubility->NMR MS Mass Spectrometry Solubility->MS FTIR FTIR Solubility->FTIR HPLC HPLC-UV/DAD Solubility->HPLC KF Karl Fischer (Water Content) Solubility->KF GCMS Headspace GC-MS (Residual Solvents) Solubility->GCMS Data_Review Data Review & Interpretation NMR->Data_Review MS->Data_Review FTIR->Data_Review LCMS LC-MS HPLC->LCMS LCMS->Data_Review KF->Data_Review GCMS->Data_Review CoA Certificate of Analysis Generation Data_Review->CoA

Caption: Workflow for Purity Analysis.

This comprehensive approach to purity analysis ensures that this compound meets the stringent quality requirements for its use in pharmaceutical manufacturing. By employing a suite of orthogonal analytical techniques, researchers can confidently assess the purity and impurity profile of this critical intermediate.

References

A Comparative Guide to the Characterization of 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical techniques for the characterization of 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar compounds, primarily furan derivatives like furfuryl alcohol and 5-hydroxymethylfurfural (HMF), as well as general principles for the analysis of amine hydrochlorides.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern. When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it provides high sensitivity and selectivity.

Predicted Fragmentation Pathway

For 5-(Dimethylaminomethyl)furfuryl alcohol, electron impact (EI) ionization would likely lead to the formation of a molecular ion (M+). The fragmentation is expected to be directed by the furan ring, the hydroxyl group, and the dimethylaminomethyl group. Key fragmentation steps would include the loss of water, cleavage of the C-N bond, and rearrangements of the furan ring. The most abundant cations in the mass spectra of furan are the parent C4H4O+ cation and the C3H3+ fragment[1]. The fragmentation of furan derivatives often involves the loss of CO, H2O, and alkyl radicals[2].

G M Parent Molecule 5-(Dimethylaminomethyl)furfuryl alcohol M_ion Molecular Ion (M+) m/z = 155 (free base) M->M_ion Ionization F1 Loss of H₂O [M-18]+ M_ion->F1 -H₂O F2 Loss of •CH₂OH [M-31]+ M_ion->F2 -•CH₂OH F3 Loss of •N(CH₃)₂ [M-44]+ M_ion->F3 -•N(CH₃)₂ F4 Benzylic Cleavage m/z = 44 [CH₂=N(CH₃)₂]+ M_ion->F4 α-cleavage F5 Furan Ring Fragmentation e.g., loss of CO F1->F5

Caption: Predicted Mass Spectrometry Fragmentation Pathway.
Quantitative Data: Predicted Mass Fragments

The following table summarizes the predicted mass-to-charge ratios (m/z) for the free base of 5-(Dimethylaminomethyl)furfuryl alcohol.

IonPredicted m/zDescription
[M]+155Molecular Ion (Free Base)
[M-H₂O]+137Loss of water from the alcohol group
[M-•CH₂OH]+124Loss of the hydroxymethyl radical
[M-•N(CH₃)₂]+111Loss of the dimethylamino radical
[C₅H₄O(CH₂)]+95Furanomethyl cation after loss of the amine group
[CH₂=N(CH₃)₂]+44Dimethylaminomethyl cation via alpha-cleavage
Experimental Protocol: GC-MS Analysis of Furan Derivatives

This protocol is adapted from methods used for the analysis of furan derivatives in food matrices[3][4][5][6].

  • Sample Preparation: Dissolve the hydrochloride salt in a suitable solvent and neutralize with a base (e.g., dilute NaOH) to form the free amine. Extract the free amine into an organic solvent like dichloromethane. For compounds with hydroxyl groups, derivatization (e.g., silylation with BSTFA) may be necessary to improve volatility[6][7][8].

  • GC Conditions:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Injector Temperature: 280 °C.

    • Oven Program: Start at 50 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ion Source: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 35 to 350.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule[9].

Predicted Chemical Shifts

Based on known data for furan and its derivatives, the following ¹H and ¹³C chemical shifts are predicted[9][10][11][12].

Table: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) Solvent: CDCl₃. Chemical shifts are relative to TMS.

GroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Furan H-3, H-46.1 - 6.4108 - 112
-CH₂-OH~4.5~57
-OHVariable-
-CH₂-N~3.5~55
-N(CH₃)₂~2.2~45
Furan C-2, C-5-150 - 155
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube[9].

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC, HMBC) on a spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift axis using the residual solvent peak or an internal standard like TMS[9].

G cluster_workflow NMR Analysis Workflow Prep Sample Preparation (Dissolve in Deuterated Solvent) Acq Data Acquisition (1H, 13C, 2D NMR) Prep->Acq Proc Data Processing (FT, Phasing, Calibration) Acq->Proc Analysis Spectral Analysis (Structure Elucidation) Proc->Analysis

Caption: General Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Characteristic IR Absorptions

The table below lists the expected IR absorption bands for the key functional groups in the molecule, based on data for furfuryl alcohol and similar compounds[13][14].

Table: Predicted IR Absorption Frequencies

Functional GroupWavenumber (cm⁻¹)Description
O-H Stretch (alcohol)3600 - 3200Broad band, indicating hydrogen bonding
C-H Stretch (furan ring)3100 - 3000Aromatic C-H stretching
C-H Stretch (aliphatic)3000 - 2850-CH₂- and -CH₃ stretching
C=C Stretch (furan ring)~1600, ~1500Aromatic ring stretching vibrations
C-O Stretch (alcohol)1250 - 1000C-O stretching of the alcohol group
C-N Stretch (amine)1250 - 1020C-N stretching of the tertiary amine
Furan Ring Vibrations1000 - 700Characteristic ring bending vibrations
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum collected with no sample present.

Comparison of Analytical Techniques

The choice of analytical technique depends on the specific information required. Mass spectrometry provides molecular weight and fragmentation data, NMR gives a complete structural map, and IR confirms the presence of functional groups.

Table: Comparison of Key Analytical Techniques

ParameterMass Spectrometry (GC-MS)NMR SpectroscopyIR Spectroscopy
Information Obtained Molecular weight, elemental formula, structural fragmentsComplete 3D structure, connectivity, stereochemistryPresence/absence of functional groups
Sensitivity High (pg to ng)Moderate to Low (mg)Moderate (µg to mg)
Sample Requirement Small, destructiveLarger, non-destructiveSmall, non-destructive
Key Advantage High sensitivity and coupling with separation techniques.Unambiguous structure elucidation.Fast, simple, and provides a functional group "fingerprint".
Key Limitation Isomers can be difficult to distinguish without standards.Lower sensitivity, more expensive instrumentation.Limited structural information.

Conclusion

A comprehensive characterization of this compound requires a multi-technique approach. Mass spectrometry is essential for confirming the molecular weight and providing initial structural clues through fragmentation analysis. NMR spectroscopy is indispensable for the definitive elucidation of the molecular structure. Finally, IR spectroscopy offers a rapid and simple method to confirm the presence of key functional groups. Together, these techniques provide a complete and robust characterization of the target molecule.

References

A Comparative Analysis of 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride and Other Leading Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of materials science and industrial chemical processes, the mitigation of corrosion is a critical endeavor to ensure the longevity and integrity of metallic components. This guide provides a comparative analysis of the corrosion inhibition performance of 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride against other widely used corrosion inhibitors. While specific experimental data for this compound is not extensively available in publicly accessible literature, its structural similarity to other furan derivatives allows for a reasoned comparison based on the performance of this class of compounds.

Introduction to Furan-Based Corrosion Inhibitors

Furan derivatives have garnered significant attention as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. Their efficacy is attributed to the presence of heteroatoms (oxygen) and π-electrons in the furan ring, as well as other functional groups, which facilitate adsorption onto the metal surface, forming a protective barrier against corrosive agents. This compound belongs to this family of organic inhibitors and is expected to exhibit significant corrosion inhibition properties. A peer-reviewed paper has reportedly investigated its performance as a corrosion inhibitor for mild steel in 1M HCl using potentiodynamic polarization measurements.[1]

Comparative Performance Data

To provide a comprehensive comparison, this guide presents data on the performance of various furan derivatives and other common corrosion inhibitors, such as benzotriazole and tolyltriazole. The data is summarized from multiple studies and presented under conditions as similar as possible to allow for a meaningful, albeit indirect, comparison.

Table 1: Comparative Corrosion Inhibition Efficiency of Various Inhibitors

InhibitorMetalCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Measurement Technique
Furan Derivatives
Furfuryl AlcoholN80 Steel15% HCl80 mMNot Specified~91Potentiodynamic Polarization
5-[4-bromophenyl]-furan-2-carbaldehydeMild Steel0.1 N HCl600 ppmRoom Temp.92.10Gravimetric
5-[4-chlorophenyl]-furan-2-carbaldehydeMild Steel0.1 N HCl600 ppmRoom Temp.89.47Gravimetric
Furan-2-carboxylic acidMild Steel0.5 M HCl5 x 10⁻³ M2597.6Electrochemical
Furan-2,5-dicarboxylic acidMild Steel0.5 M HCl5 x 10⁻³ M2599.5Electrochemical
Furan-2,5-diyldimethanolMild Steel0.5 M HCl5 x 10⁻³ M2595.8Electrochemical
Triazoles
Tolyltriazole (TTA)Mild Steel0.5 M HCl0.07 M2091Electrochemical
Benzotriazole (BTA)CopperDilute Seawater1 mMNot Specified100Not Specified
Benzotriazole (BTA)Copper10% H₂SO₄ (deoxygenated)Not SpecifiedNot Specified95Not Specified
Other Organic Inhibitors
Expired Dogmatil drug (EDD)Carbon Steel1 M HCl150 ppm4598.3Weight Loss, Electrochemical
2-Amino-4-phenyl-N-benzylidene-5-(1,2,4-triazol-1-yl)thiazole (APNT)Mild Steel1 M HCl500 ppmNot Specified98.1Gravimetric

Experimental Protocols

The data presented above is typically obtained through standardized experimental procedures designed to quantify the effectiveness of corrosion inhibitors. The two primary methods are weight loss measurements and electrochemical techniques.

Weight Loss Measurement Protocol

This gravimetric method provides a direct measure of metal loss over a period of exposure to a corrosive environment.

  • Specimen Preparation: Metal coupons of a defined surface area are mechanically polished with successively finer grades of abrasive paper, degreased with a solvent like acetone, washed with distilled water, and dried. The initial weight of each coupon is accurately recorded.

  • Immersion Test: The prepared coupons are immersed in the corrosive solution (e.g., 1M HCl) with and without the corrosion inhibitor at a specific concentration and temperature for a predetermined duration.

  • Post-Exposure Analysis: After the immersion period, the coupons are removed, cleaned to remove corrosion products according to standard procedures (e.g., using a specific acid solution with an inhibitor), washed, dried, and re-weighed.

  • Calculation of Corrosion Rate and Inhibition Efficiency: The weight loss is used to calculate the corrosion rate (CR) and the percentage of inhibition efficiency (%IE) using the following formulas:

    • CR (mm/year) = (K × W) / (A × T × D)

      • Where K is a constant, W is the weight loss in grams, A is the surface area in cm², T is the exposure time in hours, and D is the density of the metal in g/cm³.

    • %IE = [(CR_blank - CR_inhibitor) / CR_blank] × 100

      • Where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Electrochemical Measurement Protocol

Electrochemical techniques, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), provide insights into the mechanism of corrosion and the inhibitor's mode of action.

  • Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).

  • Potentiodynamic Polarization: The potential of the working electrode is scanned over a range relative to its open circuit potential (OCP). The resulting current is measured, and the data is plotted as a Tafel plot (log of current density vs. potential). Corrosion parameters such as corrosion potential (E_corr), corrosion current density (i_corr), and Tafel slopes are extrapolated from these plots. The inhibition efficiency is calculated as:

    • %IE = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100

  • Electrochemical Impedance Spectroscopy (EIS): A small amplitude AC signal is applied to the working electrode at its OCP over a range of frequencies. The impedance data is analyzed using Nyquist and Bode plots to determine parameters like charge transfer resistance (R_ct) and double-layer capacitance (C_dl). An increase in R_ct in the presence of the inhibitor indicates the formation of a protective film. The inhibition efficiency can be calculated as:

    • %IE = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the typical workflows for evaluating corrosion inhibitors.

WeightLossWorkflow cluster_prep Specimen Preparation cluster_immersion Immersion Test cluster_post Post-Exposure Analysis cluster_calc Data Analysis Prep1 Polish Metal Coupon Prep2 Degrease & Clean Prep1->Prep2 Prep3 Dry & Weigh (Initial) Prep2->Prep3 Immerse_Blank Immerse in Blank Corrosive Solution Prep3->Immerse_Blank Immerse_Inhibitor Immerse in Inhibitor Solution Prep3->Immerse_Inhibitor Post1 Remove & Clean Coupons Immerse_Blank->Post1 Immerse_Inhibitor->Post1 Post2 Dry & Weigh (Final) Post1->Post2 Calc1 Calculate Weight Loss Post2->Calc1 Calc2 Calculate Corrosion Rate Calc1->Calc2 Calc3 Calculate Inhibition Efficiency Calc2->Calc3

Figure 1. Workflow for Weight Loss Measurement.

ElectrochemicalWorkflow cluster_setup Experimental Setup cluster_measure Electrochemical Measurements cluster_analysis Data Analysis Setup1 Prepare Metal Specimen (Working Electrode) Setup2 Assemble Three-Electrode Cell Setup1->Setup2 Setup3 Add Corrosive Solution (Blank/Inhibitor) Setup2->Setup3 Measure1 Allow OCP to Stabilize Setup3->Measure1 Measure2 Perform Potentiodynamic Polarization Measure1->Measure2 Measure3 Perform Electrochemical Impedance Spectroscopy Measure1->Measure3 Analysis1 Extract Corrosion Parameters (Ecorr, icorr) Measure2->Analysis1 Analysis2 Determine Impedance Parameters (Rct, Cdl) Measure3->Analysis2 Analysis3 Calculate Inhibition Efficiency Analysis1->Analysis3 Analysis2->Analysis3

Figure 2. Workflow for Electrochemical Measurements.

Conclusion

References

A Comparative Guide to the Efficacy of Furan-Based Intermediates in Ranitidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride and its key alternative, 5-(Chloromethyl)furfuryl (CMF), as intermediates in the synthesis of Ranitidine. The comparison is based on quantitative data from published experimental studies, focusing on reaction yields, conditions, and overall process efficiency.

Introduction

Ranitidine, a widely known histamine H₂-receptor antagonist, has been traditionally synthesized using furan-based intermediates. The classical synthetic pathway has heavily relied on 5-(Dimethylaminomethyl)furfuryl alcohol, typically used as its hydrochloride salt, derived from furfuryl alcohol. However, in the pursuit of more sustainable and efficient chemical processes, alternative intermediates have emerged. Notably, 5-(Chloromethyl)furfuryl (CMF), a versatile platform chemical derivable from cellulose, presents a compelling "green" alternative. This guide objectively evaluates these two primary intermediates to aid researchers and drug development professionals in selecting the optimal synthetic route.

Comparison of Synthetic Pathways and Efficacy

The synthesis of Ranitidine from both this compound and 5-(Chloromethyl)furfuryl involves multi-step processes. The following sections detail the typical reaction sequences and provide a quantitative comparison of their performance.

Traditional Pathway vs. CMF-Based Pathway

The core difference between the two routes lies in the initial furan intermediate and the subsequent steps to build the Ranitidine molecule.

  • Traditional Route: This pathway typically starts with the aminomethylation of furfuryl alcohol to produce 5-(Dimethylaminomethyl)furfuryl alcohol.[1] This intermediate is then converted to a more reactive species, often by chlorination with thionyl chloride, before reacting with other building blocks to form Ranitidine.[2]

  • CMF Route: This newer approach utilizes 5-(Chloromethyl)furfuryl (CMF), which can be produced from biomass.[3] The synthesis then proceeds through a different sequence of reactions to arrive at the final Ranitidine product.[3]

The following diagram illustrates the high-level workflow for both synthetic routes.

cluster_0 Traditional Route cluster_1 CMF Route A0 Furfuryl Alcohol A1 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride A0->A1 Aminomethylation A2 Intermediate Activation (e.g., Chlorination) A1->A2 A3 Ranitidine A2->A3 Coupling Reactions B0 Cellulose B1 5-(Chloromethyl)furfural (CMF) B0->B1 Conversion B2 Intermediate Building Blocks B1->B2 Multi-step Conversion B3 Ranitidine B2->B3 Final Coupling

Caption: High-level comparison of the traditional and CMF-based synthetic routes to Ranitidine.

Quantitative Data Comparison

The following table summarizes the key quantitative data for the two synthetic pathways, providing a basis for a direct comparison of their efficacy.

ParameterTraditional Route (via 5-(Dimethylaminomethyl)furfuryl alcohol)CMF Route (via 5-(Chloromethyl)furfural)
Starting Material Furfuryl Alcohol5-(Chloromethyl)furfural (from Cellulose)
Overall Yield Not explicitly stated, but individual step yields can be low (<50%)68% (isolated yield) [1]
Key Intermediate This compound5-[[(2-Acetamidoethyl)thio]methyl]furfural
Number of Steps Variable, typically 3-4 steps from furfuryl alcohol4 steps from CMF
Key Advantages Established and well-documented procedures.Higher overall yield, utilizes a renewable starting material ("green" chemistry).[3][4]
Key Disadvantages Lower reported yields in some steps, use of potentially hazardous reagents.Newer process, may require optimization for large-scale production.

Experimental Protocols

Detailed experimental methodologies for key steps in both synthetic pathways are provided below for reproducibility and further investigation.

Protocol 1: Synthesis of 5-(Dimethylaminomethyl)furfuryl alcohol[1]

This reaction, a crucial first step in the traditional route, involves the aminomethylation of furfuryl alcohol.

  • Reactants: Furfuryl alcohol, dimethylamine, and paraformaldehyde.

  • Procedure: The reactants are combined and undergo an aminomethylation reaction.

  • Product: 5-(Dimethylaminomethyl)furfuryl alcohol is formed and can be subsequently converted to its hydrochloride salt.

Protocol 2: Synthesis of 5-[[(2-Acetamidoethyl)thio]methyl]furfural from CMF[6]

This protocol outlines a key step in the more recent, higher-yielding CMF-based route.

  • Reactants: 5-(Chloromethyl)furfural (CMF), N-acetylcysteamine, and sodium hydride in dry THF.

  • Procedure:

    • A solution of N-acetylcysteamine in dry THF is treated with sodium hydride under an argon atmosphere and stirred at room temperature for 30 minutes.

    • A solution of CMF in dry THF is then added dropwise over 10 minutes.

    • The resulting mixture is stirred overnight at room temperature.

    • The solvent is evaporated, and the residue is worked up with saturated brine and extracted with dichloromethane.

  • Yield: This step has a reported yield of 91%.

Protocol 3: Final Step in Ranitidine Synthesis (Traditional Route)[1]

This protocol describes the final coupling step to yield Ranitidine.

  • Reactants: 5-Dimethylaminomethyl-2-(2′-aminoethyl)thiomethylfurane and N-methyl-1-methylthio-2-nitroethenamine.

  • Procedure: The reactants are reacted together to yield Ranitidine.

  • Yield: A yield of 92% has been reported for this specific step under certain conditions.[1]

G cluster_traditional Traditional Route Logic cluster_cmf CMF Route Logic start_trad Furfuryl Alcohol inter_trad 5-(Dimethylaminomethyl) furfuryl alcohol HCl start_trad->inter_trad Aminomethylation activated_trad Activated Intermediate inter_trad->activated_trad e.g., Chlorination ranitidine_trad Ranitidine activated_trad->ranitidine_trad Coupling start_cmf Cellulose inter_cmf 5-(Chloromethyl)furfural (CMF) start_cmf->inter_cmf Conversion building_block Key Building Block inter_cmf->building_block Multi-step (High Yield) ranitidine_cmf Ranitidine building_block->ranitidine_cmf Final Assembly

Caption: Logical flow of the two primary synthetic routes to Ranitidine.

Conclusion

The comparison between this compound and 5-(Chloromethyl)furfural as intermediates for Ranitidine synthesis reveals a clear advantage for the CMF-based route in terms of overall yield and sustainability. The reported 68% overall isolated yield for the CMF route is significantly higher than the yields often associated with the traditional pathway.[1] Furthermore, the use of a biomass-derived starting material in the CMF route aligns with the principles of green chemistry, offering a more environmentally benign alternative.

While the traditional route is well-established, the lower efficiency of certain steps can impact overall cost-effectiveness and waste generation. For researchers and drug development professionals focused on optimizing synthetic processes, the CMF route represents a promising and more efficient alternative for the production of Ranitidine. Further research and process optimization of the CMF route could lead to even greater efficiencies in the future.

References

Furan-Based Compounds: A Comparative Guide to Cross-Reactivity in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of various furan-based compounds, with a focus on their interactions in immunoassays and biological systems. The information presented herein is intended to assist researchers in understanding the potential for off-target effects and in the development of more specific detection methods and therapeutic agents.

Data Summary: Cross-Reactivity of Furan-Based Compounds

The following table summarizes the cross-reactivity of several furan-based compounds, primarily focusing on nitrofuran metabolites, as determined by various immunoassays. The data highlights the percentage of cross-reactivity relative to the primary analyte, providing a quantitative measure of antibody specificity.

Hapten/AnalyteAntibody TypeAssay FormatCross-ReactantCross-Reactivity (%)IC50 (ng/mL)Reference
2-NP-AMOZMonoclonal (mAb)ic-ELISA2-NP-AMOZ1000.11[1]
2-NP-AMOZMonoclonal (mAb)FLISA2-NP-AMOZ1000.09[1]
AOZPolyclonalELISAFZD6.2-[2]
AOZPolyclonalELISAFZD0-[2]
AOZPolyclonalELISAFZD5.9-[2]
DNSHPolyclonal-NFSHigh-[2]
NFTPolyclonal-CPAHDVery High3.2 µg/L[2]
FTDMonoclonal (mAb)-AMOZ--[2]
AOZ derivative (2-CPAOZ)Monoclonal (mAb)ic-ELISA--0.2[3]
AOZ, AHD, SEM, AMOZ--Each other< 0.1-[4]

Abbreviations: 2-NP-AMOZ: nitrophenyl derivative of 3-amino-5-methylmorpholino-2-oxazolidinone; AHD: 1-aminohydantoin; AMOZ: 3-amino-5-morpholinomethyl-2-oxazolidinone; AOZ: 3-amino-2-oxazolidinone; CPAHD: carboxybenzaldehyde derivative of AHD; DNSH: dansylhydrazide; FLISA: Fluorescence-linked immunosorbent assay; FTD: Furaltadone; FZD: Furazolidone; ic-ELISA: indirect competitive enzyme-linked immunosorbent assay; NFT: Nitrofurantoin; NFS: Nitrofurazone; SEM: Semicarbazide.

Experimental Protocols

Detailed methodologies are crucial for interpreting cross-reactivity data. Below are generalized protocols for key experiments cited in the summary table.

Indirect Competitive Enzyme-Linked Immunosorbent Assay (ic-ELISA)

This technique is commonly used to determine the concentration of a specific analyte (hapten) in a sample.

  • Coating: Microtiter plates are coated with a hapten-protein conjugate (coating antigen).

  • Blocking: The remaining protein-binding sites on the plate are blocked using a blocking agent (e.g., bovine serum albumin).

  • Competition: A mixture of the specific antibody and the sample (containing the free analyte) or standard is added to the wells. The free analyte in the sample competes with the coating antigen for binding to the antibody.

  • Washing: The plate is washed to remove unbound antibodies and other components.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody is added.

  • Substrate Addition: A substrate for the enzyme is added, resulting in a colorimetric reaction.

  • Measurement: The absorbance of the solution is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.

Hapten-Protein Conjugation for Antibody Production

Since small molecules like furan derivatives (haptens) are not immunogenic on their own, they must be conjugated to a larger carrier protein to elicit an immune response for antibody production.[5][6][7]

  • Hapten Derivatization: The furan-based hapten is chemically modified to introduce a reactive functional group (e.g., a carboxyl group) if one is not already present.

  • Carrier Protein Activation: A carrier protein (e.g., Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH)) is activated to facilitate covalent bonding with the hapten.

  • Conjugation Reaction: The derivatized hapten is mixed with the activated carrier protein under specific reaction conditions (pH, temperature) to form a stable conjugate.

  • Purification: The resulting hapten-carrier conjugate is purified to remove unconjugated hapten and other reactants.

  • Characterization: The conjugate is characterized to determine the hapten-to-carrier protein ratio (hapten density), which is crucial for the subsequent immune response.[6][8]

Visualizations

Experimental Workflow: Hapten-Carrier Conjugation and Immunoassay

The following diagram illustrates the general workflow for producing antibodies against small furan-based molecules and their use in a competitive immunoassay.

G cluster_0 Antibody Production cluster_1 Competitive Immunoassay furan Furan Hapten conjugate Hapten-Carrier Conjugate furan->conjugate carrier Carrier Protein carrier->conjugate immunize Immunization conjugate->immunize antibody Specific Antibody immunize->antibody competition Competition antibody->competition sample Sample with Free Furan sample->competition coated_plate Antigen-Coated Plate coated_plate->competition detection Detection competition->detection result Result detection->result

Caption: Workflow for antibody production and competitive immunoassay.

Signaling Pathway: Furan Toxicity Pathway

Furan can be metabolized in vivo to a reactive intermediate, cis-2-butene-1,4-dial, which can covalently bind to cellular macromolecules, leading to toxicity.[9]

G furan Furan cyp450 CYP450 Metabolism furan->cyp450 dialdehyde cis-2-butene-1,4-dial (Reactive Intermediate) cyp450->dialdehyde adducts Covalent Adducts dialdehyde->adducts macromolecules Cellular Macromolecules (Proteins, Nucleic Acids) macromolecules->adducts toxicity Cellular Damage & Hepatotoxicity adducts->toxicity

Caption: Metabolic activation and toxicity pathway of furan.

Concluding Remarks

The cross-reactivity of furan-based compounds is a critical consideration in both diagnostic and therapeutic applications. As demonstrated by the data on nitrofuran metabolites, even structurally similar compounds can exhibit significantly different binding affinities to the same antibody. This highlights the importance of rigorous antibody characterization and the careful design of haptens for immunization to achieve the desired specificity. The potential for in vivo metabolic activation of the furan ring to a reactive species also underscores the need to evaluate the broader biological cross-reactivity and potential toxicity of any new furan-containing compound. Future research should aim to expand the library of cross-reactivity data to include a wider range of furan derivatives to better predict their biological behavior.

References

A Comparative Guide to In Vitro and In Vivo Studies of Furan Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furan scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of in vitro and in vivo studies on furan derivatives, offering insights into their therapeutic potential. By presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways, this document aims to facilitate a deeper understanding of the translation from laboratory assays to preclinical models.

Introduction to Furan Derivatives

Furan is a five-membered aromatic heterocycle containing one oxygen atom, a structure that imparts unique physicochemical properties, making it a valuable scaffold in drug design.[1][2] The diverse biological activities of furan derivatives include anti-inflammatory, anticancer, antioxidant, antibacterial, and antiviral properties.[3][4] This versatility has led to the development of numerous furan-containing therapeutic agents.[3]

In Vitro vs. In Vivo Studies: Bridging the Gap

In vitro studies are essential for initial screening and mechanistic elucidation, providing a controlled environment to assess the direct effects of compounds on cells and biomolecules. However, the complexity of a living organism, including metabolic processes, pharmacokinetics, and interactions with various biological systems, necessitates in vivo validation to determine the true therapeutic potential and safety profile of a drug candidate. This guide will explore both realms, highlighting instances where in vitro potency translates to in vivo efficacy and where discrepancies arise.

Section 1: Anti-inflammatory Activity

Furan derivatives have shown significant promise as anti-inflammatory agents.[4] This section compares their performance in cell-free and cell-based in vitro assays with their efficacy in animal models of inflammation.

Quantitative Data Comparison
Compound/DerivativeIn Vitro AssayIC50 (µg/mL)In Vivo ModelEfficacyReference
Furan Hybrid Molecules (H1-H4) Inhibition of Albumin Denaturation (IAD)114.31 - 150.99Not Reported-[5]
Antitryptic Activity (ATA)60.21 - 85.33Not Reported-[5]
Acetylenic Furan Derivatives Not Reported-Carrageenan-induced rat paw edemaGood anti-inflammatory activity
Experimental Protocols

In Vitro: Inhibition of Albumin Denaturation (IAD) Assay [5]

  • Preparation of Reaction Mixture: A solution of 1% bovine serum albumin (BSA) is prepared in phosphate-buffered saline (PBS, pH 6.4).

  • Incubation: Test compounds (furan derivatives) at various concentrations are incubated with the BSA solution at 37°C for 20 minutes.

  • Denaturation: Heat-induced denaturation is initiated by incubating the mixture at 70°C for 10 minutes.

  • Measurement: After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.

  • Calculation: The percentage inhibition of denaturation is calculated, and the IC50 value is determined.

In Vivo: Carrageenan-Induced Paw Edema in Rats [6][7]

  • Animal Model: Male Wistar rats (150-200g) are used.

  • Compound Administration: Furan derivatives are administered orally or intraperitoneally at a specific dose. The control group receives the vehicle.

  • Induction of Inflammation: After a predetermined time (e.g., 1 hour), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.[7]

  • Data Analysis: The percentage of edema inhibition in the treated groups is calculated relative to the control group.

Workflow Diagram

G cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Validation iv_start Prepare BSA Solution iv_incubate Incubate with Furan Derivative iv_start->iv_incubate iv_denature Induce Denaturation (Heat) iv_incubate->iv_denature iv_measure Measure Turbidity iv_denature->iv_measure iv_calc Calculate IC50 iv_measure->iv_calc inv_start Administer Furan Derivative to Rats iv_calc->inv_start Promising Candidates inv_induce Inject Carrageenan in Paw inv_start->inv_induce inv_measure Measure Paw Edema inv_induce->inv_measure inv_analyze Analyze Edema Inhibition inv_measure->inv_analyze G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Furan Furan Derivatives Furan->PI3K Furan->Akt G cluster_nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dsh Dishevelled (Dsh) Frizzled->Dsh Activates DestructionComplex Destruction Complex (Axin, APC, GSK-3β) Dsh->DestructionComplex Inhibits beta_catenin β-catenin DestructionComplex->beta_catenin Phosphorylates for Degradation Proteasome Proteasomal Degradation beta_catenin->Proteasome Nucleus Nucleus beta_catenin->Nucleus Translocates TCF_LEF TCF/LEF beta_catenin->TCF_LEF Binds to GeneTranscription Target Gene Transcription TCF_LEF->GeneTranscription Activates Furan Furan Derivatives Furan->beta_catenin Promotes Degradation G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Angiogenesis Angiogenesis, Cell Proliferation, Migration PLCg->Angiogenesis PI3K->Angiogenesis Furan Furan Derivatives Furan->VEGFR2 Inhibits

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride, a furan derivative that requires careful management as a hazardous waste.

Safety and Handling Precautions

Before beginning any disposal procedure, it is critical to be aware of the hazards associated with this compound. This compound is known to cause skin and eye irritation and may cause respiratory irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber)
Eye Protection Safety glasses with side-shields or goggles
Respiratory Protection Use in a well-ventilated area or with a fume hood. If dust is generated, a dust mask (e.g., N95) is recommended.[1]
Lab Coat Standard laboratory coat to protect from skin contact

Step-by-Step Disposal Protocol

The disposal of this compound must be handled in a systematic manner to minimize risks. The following protocol outlines the necessary steps for its proper disposal.

1. Waste Identification and Segregation:

  • Treat all this compound and any materials contaminated with it (e.g., weigh boats, contaminated gloves, paper towels) as hazardous waste.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Containerization:

  • Use a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with the chemical and be in good condition with a secure lid.

  • The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound" and its CAS number (81074-81-9).[1]

3. Spill Management:

  • In the event of a spill, avoid breathing in any dust or vapors.[4]

  • For small spills, carefully sweep up the solid material, or if in solution, absorb it with an inert material such as sand, vermiculite, or a commercial chemical absorbent.[2][5]

  • Place the absorbed material into the designated hazardous waste container.

  • Clean the spill area with an appropriate solvent and then wash with soap and water. All cleaning materials should also be disposed of as hazardous waste.

4. Final Disposal:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[4]

  • Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.

  • Always follow local, state, and federal regulations for the disposal of hazardous chemical waste.[2][6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have This compound waste? ppe Wear Appropriate PPE: - Gloves - Eye Protection - Lab Coat start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Unused reagent, contaminated solids) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid spill_cleanup Spill Cleanup Materials waste_type->spill_cleanup Spill containerize Place in a Labeled, Compatible Hazardous Waste Container solid_waste->containerize liquid_waste->containerize spill_cleanup->containerize storage Store Securely in a Designated Waste Area containerize->storage disposal Arrange for Pickup by Certified Hazardous Waste Handler storage->disposal end End of Process disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS RN: 81074-81-9). Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.

Physicochemical and Hazard Data

A summary of the key physical, chemical, and hazard information for this compound is presented below.

PropertyValueReference
Molecular Formula C₈H₁₄ClNO₂[1]
Molecular Weight 191.66 g/mol [1]
Appearance Powder
Melting Point 122-125 °C (decomposes)
Hazard Classifications Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity (Single Exposure) 3
Hazard Statements H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation
Signal Word Warning
Incompatible Materials Strong oxidizing agents[2]

Operational Plan: Safe Handling and Use

A systematic approach to handling this compound is essential to minimize exposure and ensure a safe working environment.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area. The use of a chemical fume hood is mandatory to minimize the inhalation of dust and vapors.[2]

  • Emergency Equipment: Ensure that emergency eyewash stations and safety showers are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The following personal protective equipment is required when handling this substance:

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.[2][3]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves.[3]

    • Clothing: A lab coat or other protective clothing is required to prevent skin exposure.[3]

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable filter cartridge (e.g., N95 for dust) should be used.[2]

Step-by-Step Handling Protocol
  • Preparation:

    • Before starting work, ensure all necessary PPE is in good condition and worn correctly.

    • Verify that the chemical fume hood is functioning correctly.

    • Have all necessary equipment and reagents for the experiment readily available.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a chemical fume hood to contain any dust.

    • Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust clouds.

  • In Use:

    • Keep containers of the chemical tightly closed when not in use.[2]

    • Avoid contact with skin, eyes, and clothing.[2]

    • Do not eat, drink, or smoke in the area where the chemical is handled.

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling the compound.

    • Clean all equipment used in the procedure.

    • Return the chemical to its designated storage location.

Disposal Plan

The disposal of this compound and its containers must be managed as hazardous chemical waste.

  • Waste Segregation and Collection:

    • Collect all waste material containing this compound in a dedicated, sealable, and clearly labeled hazardous waste container.[3][4]

    • The label should include the full chemical name: "this compound" and associated hazard symbols.

    • Do not mix this waste with other waste streams unless compatibility has been confirmed by a qualified professional.[4]

  • Containerization:

    • Use a container made of a material compatible with amine hydrochlorides, such as high-density polyethylene (HDPE) or glass.[4]

    • Ensure the container is in good condition and can be securely closed.[4]

  • Storage of Waste:

    • Store the sealed waste container in a designated and well-ventilated hazardous waste accumulation area.

  • Professional Disposal:

    • Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste disposal company.[2][4]

    • Provide the disposal company with a copy of the Safety Data Sheet (SDS).

Spill and Decontamination Plan

In the event of a spill, follow these procedures to ensure safe cleanup and decontamination.

  • Immediate Actions:

    • Evacuate the immediate area of the spill.

    • If you are contaminated, remove contaminated clothing and wash the affected skin area with soap and water. If eyes are affected, flush with copious amounts of water for at least 15 minutes. Seek medical attention.[2]

    • Ensure the cleanup is performed by trained personnel wearing appropriate PPE.

  • Spill Cleanup:

    • For small spills, carefully cover the spill with an inert absorbent material such as sand, silica gel, or vermiculite.[2][3]

    • Sweep or scoop up the absorbed material and place it into a labeled hazardous waste container for disposal.[4]

    • Avoid generating dust during the cleanup process.

  • Decontamination:

    • Once the bulk of the spill has been removed, decontaminate the area with a suitable cleaning agent. Given the amine hydrochloride nature of the compound, a mild basic solution (e.g., sodium bicarbonate solution) can be used to neutralize any remaining acidic residue, followed by a thorough rinse with water.

    • Collect all decontamination materials (e.g., wipes, absorbent pads) and place them in the hazardous waste container.

  • Reporting:

    • Report the spill to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.

Occupational Exposure Limits

No specific occupational exposure limits have been established for this compound. However, as a precautionary measure, the exposure limits for the parent compound, furfuryl alcohol, should be considered.

OrganizationTWA (8-hour)STEL (15-minute)
OSHA 50 ppm (200 mg/m³)-
NIOSH 10 ppm (40 mg/m³)15 ppm (60 mg/m³)
ACGIH 0.2 ppm-

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal cluster_spill Spill Emergency prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handling_weigh Weigh and Transfer in Fume Hood prep_materials->handling_weigh handling_use Conduct Experiment handling_weigh->handling_use post_clean Clean Equipment handling_use->post_clean disp_collect Collect in Labeled Container handling_use->disp_collect Generate Waste spill_detect Spill Detected handling_use->spill_detect Potential Spill post_wash Wash Hands post_clean->post_wash post_store Store Chemical post_wash->post_store disp_store Store in Designated Area disp_collect->disp_store disp_professional Arrange Professional Disposal disp_store->disp_professional spill_evacuate Evacuate Area spill_detect->spill_evacuate spill_ppe Don Emergency PPE spill_evacuate->spill_ppe spill_contain Contain and Absorb spill_ppe->spill_contain spill_decon Decontaminate Area spill_contain->spill_decon spill_dispose Dispose of Spill Waste spill_decon->spill_dispose spill_dispose->disp_professional

Caption: Workflow for the safe handling and disposal of this compound.

References

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5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride
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5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.